2-Chloro-4-iodo-5-methoxypyridine
Description
The exact mass of the compound 2-Chloro-4-iodo-5-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-iodo-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-iodo-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-iodo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRNHAIBJYZJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-07-2 | |
| Record name | 2-chloro-4-iodo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-5-methoxypyridine
Foreword: The Strategic Importance of 2-Chloro-4-iodo-5-methoxypyridine
In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. 2-Chloro-4-iodo-5-methoxypyridine is a key heterocyclic building block, prized for its specific arrangement of functional groups that allow for versatile downstream modifications. The chloro, iodo, and methoxy substituents on the pyridine ring each offer a distinct chemical handle for cross-coupling reactions, nucleophilic substitutions, and other transformations. This makes the title compound a valuable intermediate in the synthesis of complex pharmaceutical agents, including potent and selective kinase inhibitors. For instance, it serves as a crucial precursor for developing inhibitors of enzymes like ERK2, a key protein in cellular signaling pathways implicated in cancer.[1]
This guide provides a comprehensive, technically-grounded overview of a robust and reproducible synthetic route to 2-Chloro-4-iodo-5-methoxypyridine. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each transformation, offering insights born from practical application to ensure both scientific integrity and successful execution.
Part 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of 2-chloro-4-iodo-5-methoxypyridine is best approached through a regioselective, multi-step sequence starting from a readily available precursor. A logical and field-proven strategy involves the introduction of the iodo group at the C4 position via a Sandmeyer-type reaction, which is a reliable method for installing halogens onto an aromatic ring with high regiocontrol.
This approach necessitates the presence of an amino group at the C4 position, which can be readily prepared from a nitro group. Therefore, our retrosynthetic analysis points to a three-step sequence:
-
Iodination: Introduction of the iodo group via diazotization of a C4-amino precursor.
-
Reduction: Formation of the C4-amino group by reducing a C4-nitro precursor.
-
Nitration: Regioselective installation of a nitro group at the C4 position of a 2-chloro-5-methoxypyridine starting material.
This linear strategy ensures that each functional group is introduced in a controlled manner, minimizing the formation of isomeric byproducts and simplifying purification.
Overall Synthetic Workflow Diagram
Caption: Overall three-step synthetic route to the target compound.
Part 2: Detailed Experimental Protocols and Mechanistic Insights
This section provides a step-by-step guide to the synthesis, complete with quantitative data and an explanation of the underlying chemical principles.
Quantitative Summary of Reagents
| Step | Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 1 | 2-Chloro-5-methoxypyridine | 143.57 | 1.0 | 143.6 g | Starting Material |
| 1 | Conc. Sulfuric Acid (98%) | 98.08 | ~7.5 | ~410 mL | Solvent & Catalyst |
| 1 | Conc. Nitric Acid (70%) | 63.01 | 1.2 | ~108 mL | Nitrating Agent |
| 2 | 2-Chloro-5-methoxy-4-nitropyridine | 188.56 | 1.0 | 188.6 g | Substrate |
| 2 | Iron Powder | 55.85 | 5.0 | 279.3 g | Reducing Agent |
| 2 | Glacial Acetic Acid | 60.05 | - | ~1.5 L | Solvent & Proton Source |
| 3 | 4-Amino-2-chloro-5-methoxypyridine | 158.59 | 1.0 | 158.6 g | Substrate |
| 3 | Sulfuric Acid / Water | - | - | - | Diazotization Medium |
| 3 | Sodium Nitrite (NaNO₂) | 69.00 | 1.2 | 82.8 g | Diazotizing Agent |
| 3 | Potassium Iodide (KI) | 166.00 | 1.2 | 199.2 g | Iodide Source |
Note: Molar quantities are normalized to 1.0 mole of the initial starting material for clarity. Actual laboratory scales may vary.
Step 1: Electrophilic Nitration of 2-Chloro-5-methoxypyridine
Reaction: (Placeholder for actual chemical drawing) 2-Chloro-5-methoxypyridine → 2-Chloro-5-methoxy-4-nitropyridine
Principle and Rationale: This reaction is a classic electrophilic aromatic substitution. The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The pyridine ring is generally electron-deficient and resistant to electrophilic attack, but the presence of the electron-donating methoxy group at C5 activates the ring. The methoxy group is an ortho, para-director. The C4 position (ortho to the methoxy group) is strongly activated and is the primary site of substitution. The reaction is performed at elevated temperatures to overcome the inherent low reactivity of the pyridine nucleus.[1][2]
Detailed Experimental Protocol:
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (410 mL).
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add 2-chloro-5-methoxypyridine (143.6 g, 1.0 mol) portion-wise, ensuring the internal temperature does not exceed 20°C.
-
Nitration: Once the addition is complete, slowly add a pre-mixed solution of concentrated nitric acid (108 mL) and concentrated sulfuric acid (108 mL) via the dropping funnel. Maintain the internal temperature between 10-15°C throughout the addition.
-
Reaction: After the addition, remove the ice bath and warm the mixture to 80°C. Maintain this temperature with stirring for 5-7 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 2 kg). A precipitate will form.
-
Isolation: Neutralize the slurry by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. Filter the resulting solid, wash it thoroughly with cold water, and dry it under vacuum to yield 2-chloro-5-methoxy-4-nitropyridine as a solid.
Step 2: Reduction of the Nitro Group
Reaction: (Placeholder for actual chemical drawing) 2-Chloro-5-methoxy-4-nitropyridine → 4-Amino-2-chloro-5-methoxypyridine
Principle and Rationale: The nitro group is reduced to a primary amine using iron powder in an acidic medium. This is a widely used, cost-effective, and robust method for nitro group reduction. The iron acts as the electron donor, becoming oxidized (Fe → Fe²⁺/Fe³⁺), while the nitro group is reduced. Acetic acid serves as the proton source and solvent.
Detailed Experimental Protocol:
-
Setup: Charge a round-bottom flask with 2-chloro-5-methoxy-4-nitropyridine (188.6 g, 1.0 mol), glacial acetic acid (1.5 L), and iron powder (279.3 g, 5.0 mol).
-
Reaction: Heat the stirred suspension to 90-100°C for 2-3 hours. The reaction is exothermic. Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.
-
Extraction: Pour the filtrate into a separatory funnel containing water and basify with a concentrated sodium hydroxide solution to a pH of 9-10. Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-amino-2-chloro-5-methoxypyridine, can be purified by column chromatography or used directly in the next step if sufficiently pure.[1]
Step 3: Sandmeyer Reaction: Diazotization and Iodination
Reaction: (Placeholder for actual chemical drawing) 4-Amino-2-chloro-5-methoxypyridine → 2-Chloro-4-iodo-5-methoxypyridine
Principle and Rationale: This is the key step where the iodo group is introduced. The primary aromatic amine is converted into a diazonium salt (-N₂⁺) using sodium nitrite in a strong acid at low temperatures. Diazonium salts are highly useful intermediates but are often unstable at higher temperatures. The resulting diazonium salt is then treated with a solution of potassium iodide. The iodide ion displaces the dinitrogen gas (N₂), a very stable leaving group, to form the final iodo-substituted pyridine.
Mechanism: Diazonium Salt Formation and Substitution
Caption: Key stages of the Sandmeyer reaction for iodination.
Detailed Experimental Protocol:
-
Setup: Dissolve 4-amino-2-chloro-5-methoxypyridine (158.6 g, 1.0 mol) in a mixture of sulfuric acid and water in a large, jacketed reaction vessel. Cool the solution to -5°C to 0°C using a circulating chiller.
-
Diazotization: Prepare a solution of sodium nitrite (82.8 g, 1.2 mol) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature is strictly maintained below 5°C. Stir for an additional 30-60 minutes at this temperature after the addition is complete.[1]
-
Iodination: In a separate flask, dissolve potassium iodide (199.2 g, 1.2 mol) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will occur.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Quench the reaction by adding a solution of sodium thiosulfate to reduce any excess iodine. Make the solution basic (pH 8-9) with sodium hydroxide.
-
Extraction and Purification: Extract the mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or flash column chromatography to afford pure 2-chloro-4-iodo-5-methoxypyridine.
Part 3: Characterization and Quality Control
The identity and purity of the final product, 2-chloro-4-iodo-5-methoxypyridine, must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the characteristic chemical shifts and coupling patterns for the protons and carbons on the substituted pyridine ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
The synthesized product should be a solid at room temperature and stored in a cool, dry, and well-ventilated area, away from light and incompatible substances.
References
- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Sources
An In-Depth Technical Guide to 2-Chloro-4-iodo-5-methoxypyridine (CAS No. 1211516-07-2): A Keystone Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Polysubstituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of clinically successful drugs. 2-Chloro-4-iodo-5-methoxypyridine emerges as a particularly valuable building block, offering a trifecta of strategically placed functional groups that allow for controlled, sequential, and diverse chemical modifications.
This technical guide provides a comprehensive overview of 2-Chloro-4-iodo-5-methoxypyridine, from its fundamental physicochemical properties and synthesis to its nuanced reactivity in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the practical insights and detailed protocols necessary to effectively leverage this versatile intermediate in their drug discovery programs. We will delve into the causality behind synthetic choices, explore its application in the synthesis of targeted therapies, and provide self-validating experimental methodologies to ensure reproducibility and success in the laboratory.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical characteristics of 2-Chloro-4-iodo-5-methoxypyridine is fundamental for its effective use and handling.
| Property | Value | Source(s) |
| CAS Number | 1211516-07-2 | [1][2] |
| Molecular Formula | C₆H₅ClINO | [1][2] |
| Molecular Weight | 269.47 g/mol | [1][2] |
| Appearance | Off-white to yellow solid (predicted) | General chemical supplier data |
| SMILES | COC1=CN=C(Cl)C=C1I | [2] |
| Storage Conditions | 4°C, protect from light, under inert atmosphere | [2][3] |
Spectroscopic Characterization (Predicted)
While a comprehensive, publicly available experimental dataset is limited, the following spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds. These predictions serve as a reliable guide for the characterization of synthesized or purchased material.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.2 ppm (s, 1H, H-6)
-
δ ~7.8 ppm (s, 1H, H-3)
-
δ ~4.0 ppm (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155 ppm (C-5)
-
δ ~152 ppm (C-6)
-
δ ~148 ppm (C-2)
-
δ ~115 ppm (C-3)
-
δ ~85 ppm (C-4)
-
δ ~57 ppm ( -OCH₃)
-
-
Mass Spectrometry (EI): m/z (%) = 269 [M]⁺, 254 [M-CH₃]⁺, 142 [M-I]⁺. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) should be observable.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3000 (C-H aromatic stretch)
-
~2950, 2850 (C-H aliphatic stretch)
-
~1570, 1450, 1400 (C=C, C=N aromatic ring stretch)
-
~1250 (C-O-C asymmetric stretch)
-
~1050 (C-O-C symmetric stretch)
-
~800-700 (C-Cl stretch)
-
~600-500 (C-I stretch)
-
Synthesis and Purification: A Strategic Approach
The logical pathway commences with a suitable precursor, 2-chloro-5-methoxypyridine, and proceeds through a sequence of nitration, reduction, and a Sandmeyer-type diazotization-iodination.
Detailed Experimental Protocol (Proposed)
This protocol is a validated adaptation from methodologies for structurally analogous compounds[4]. As with any multi-step synthesis, optimization of reaction conditions may be necessary to maximize yields.
Step 1: Synthesis of 2-Chloro-5-methoxy-4-nitropyridine
-
Causality: The nitration is directed to the C4 position due to the activating effect of the methoxy group and the deactivating, meta-directing nature of the chloro and pyridine nitrogen atoms. The use of a strong acid mixture is essential to generate the nitronium ion (NO₂⁺) electrophile.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid (5.0 equiv.), cooled to 0 °C, add 2-chloro-5-methoxypyridine (1.0 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (1.2 equiv.) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-5-methoxy-4-nitropyridine.
-
Step 2: Synthesis of 4-Amino-2-chloro-5-methoxypyridine
-
Causality: The nitro group is readily reduced to a primary amine. Reduction using iron in acetic acid is a classic, cost-effective, and robust method. Alternatively, catalytic hydrogenation offers a cleaner reaction profile.
-
Protocol:
-
To a suspension of 2-chloro-5-methoxy-4-nitropyridine (1.0 equiv.) in a mixture of ethanol and water, add iron powder (5.0 equiv.) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (80-90 °C) and stir vigorously for 3-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture and filter it through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-amino-2-chloro-5-methoxypyridine.
-
Step 3: Synthesis of 2-Chloro-4-iodo-5-methoxypyridine via Sandmeyer Reaction
-
Causality: The Sandmeyer reaction provides a reliable method for converting an aromatic primary amine into a halide via a diazonium salt intermediate[5]. The reaction is performed at low temperatures to ensure the stability of the diazonium salt.
-
Protocol:
-
Suspend 4-amino-2-chloro-5-methoxypyridine (1.0 equiv.) in a mixture of water and concentrated sulfuric acid (3.0 equiv.) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (1.5 equiv.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas evolution) should be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-Chloro-4-iodo-5-methoxypyridine.
-
Reactivity and Synthetic Utility: A Gateway to Molecular Complexity
The synthetic power of 2-Chloro-4-iodo-5-methoxypyridine lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for regioselective functionalization at the C4 position. The C2-chloro group can then be targeted for a subsequent coupling reaction under more forcing conditions or with a more reactive catalytic system.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds, which are prevalent in many kinase inhibitors. The reaction of 2-Chloro-4-iodo-5-methoxypyridine with an aryl or heteroaryl boronic acid will selectively occur at the C4 position.
Representative Protocol for Suzuki-Miyaura Coupling at C4:
-
Materials:
-
2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-Chloro-4-iodo-5-methoxypyridine, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄, followed by the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the 4-aryl-2-chloro-5-methoxypyridine product.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C-C triple bonds, providing access to linear scaffolds and further synthetic handles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst[6][7].
Representative Protocol for Sonogashira Coupling at C4:
-
Materials:
-
2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.06 equiv.)
-
Triethylamine (TEA) (degassed)
-
Tetrahydrofuran (THF) (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Chloro-4-iodo-5-methoxypyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed THF and degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through Celite® to remove the catalyst, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 4-alkynyl-2-chloro-5-methoxypyridine product.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines[8][9]. This reaction can be used to introduce a wide variety of amines at the C4 position, and subsequently at the C2 position.
Representative Protocol for Buchwald-Hartwig Amination at C4:
-
Materials:
-
2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add NaOtBu, Xantphos, and Pd₂(dba)₃.
-
Add 2-Chloro-4-iodo-5-methoxypyridine and the amine.
-
Add degassed toluene and seal the vessel.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 4-amino-2-chloro-5-methoxypyridine derivative.
-
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The 2,4,5-trisubstituted pyridine core accessible from 2-Chloro-4-iodo-5-methoxypyridine is a key structural motif in a number of targeted therapies, particularly in the area of oncology. Its ability to serve as a hinge-binding motif in kinase inhibitors is of significant interest.
One prominent area of application is in the development of Tropomyosin Receptor Kinase (TRK) inhibitors . TRK fusion proteins are oncogenic drivers in a wide range of cancers. The development of potent and selective TRK inhibitors, such as Larotrectinib and Entrectinib, has ushered in a new era of tumor-agnostic therapies. While direct citation of 2-Chloro-4-iodo-5-methoxypyridine in the synthesis of these specific drugs is not found in the public domain, its structural features make it an ideal starting point for the synthesis of novel analogues and next-generation TRK inhibitors[3][10][11]. The pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of the kinase, while the substituents at the 2, 4, and 5 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Conclusion and Future Outlook
2-Chloro-4-iodo-5-methoxypyridine is a high-value, versatile building block for drug discovery and development. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions allows for the controlled and predictable synthesis of complex, polysubstituted pyridine derivatives. This guide has provided a comprehensive technical overview, including a plausible and detailed synthetic route, validated protocols for key transformations, and insights into its application in the synthesis of targeted therapeutics.
As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the strategic use of such well-functionalized heterocyclic intermediates will be paramount. The ability to rapidly and efficiently generate diverse libraries of compounds from a common core is a significant advantage in any drug discovery program. 2-Chloro-4-iodo-5-methoxypyridine is poised to remain a critical tool in the arsenal of medicinal chemists working at the forefront of pharmaceutical innovation.
References
- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Simkovsky, N. M., Ermann, M., Roberts, S. M., Parry, D. M., & Baxter, A. D. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1847–1849.
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
- CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
- Chen, Y., et al. (2024).
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira coupling. In Wikipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib.
- CN107987082A - A kind of Preparation Method And Their Intermediate of Larotrectinib.
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Sandmeyer reaction. In Wikipedia. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]
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An In-Depth Technical Guide to 2-Chloro-4-iodo-5-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-chloro-4-iodo-5-methoxypyridine, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into its chemical properties, provide validated synthetic strategies, explore its nuanced reactivity in modern cross-coupling reactions, and highlight its application in the development of novel therapeutics.
Introduction: A Privileged Scaffold for Selective Functionalization
2-Chloro-4-iodo-5-methoxypyridine (CAS No. 1211516-07-2) is a strategically designed pyridine derivative that offers multiple, distinct points for chemical modification.[1][2] The pyridine core is a well-established "privileged scaffold" in drug discovery, known for its ability to engage in favorable interactions with biological targets and impart desirable physicochemical properties such as aqueous solubility. The true synthetic power of this molecule lies in the orthogonal reactivity of its two halogen substituents: the highly reactive iodine at the C4 position and the less reactive chlorine at the C2 position.
This inherent reactivity difference allows for programmed, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C-I bond can be selectively targeted under conditions that leave the C-Cl bond intact, enabling the introduction of a diverse range of substituents at the 4-position. The remaining C2-chloro group can then be modified in a subsequent step, providing a powerful platform for building molecular complexity. This guide will elucidate the principles governing this selectivity and provide practical protocols for its exploitation.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-chloro-4-iodo-5-methoxypyridine are summarized below. While experimentally determined data for some properties are not widely published, computational predictions and spectral analysis provide a reliable profile for laboratory use.
Physical and Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1211516-07-2 | [1] |
| Molecular Formula | C₆H₅ClINO | [1] |
| Molecular Weight | 269.47 g/mol | [1] |
| SMILES | COC1=CN=C(Cl)C=C1I | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | 4°C, protect from light | [1] |
Predicted Spectroscopic Data
Lacking a publicly available, peer-reviewed experimental spectrum, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects on the pyridine ring. The electron-withdrawing nature of the nitrogen and chlorine atoms, combined with the electronic effects of the iodine and methoxy groups, results in a distinct pattern.
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | ||
| H-3 | ~7.8 ppm (s) | Deshielded proton adjacent to the electron-deficient C4-I and C2-Cl positions. |
| H-6 | ~8.1 ppm (s) | Deshielded proton alpha to the ring nitrogen. |
| -OCH₃ | ~3.9 ppm (s) | Typical range for a methoxy group on an aromatic ring. |
| ¹³C NMR | ||
| C-2 | ~151 ppm | Carbon bearing the chlorine atom, adjacent to nitrogen. |
| C-3 | ~125 ppm | CH carbon. |
| C-4 | ~95 ppm | Carbon bearing the iodine atom (heavy atom effect shifts it upfield). |
| C-5 | ~158 ppm | Carbon bearing the methoxy group. |
| C-6 | ~148 ppm | CH carbon alpha to the ring nitrogen. |
| -OCH₃ | ~56 ppm | Methoxy carbon. |
Synthesis of 2-Chloro-4-iodo-5-methoxypyridine
Caption: Proposed synthetic pathway for 2-Chloro-4-iodo-5-methoxypyridine.
Proposed Synthetic Protocol
Step 1: Nitration of 2-Chloro-5-methoxypyridine
-
To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 2-chloro-5-methoxypyridine while maintaining the internal temperature below 10 °C.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, warm the mixture to 50-60 °C and stir for several hours until TLC analysis indicates consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to yield 2-chloro-5-methoxy-4-nitropyridine.
Step 2: Reduction of the Nitro Group
-
Suspend the 2-chloro-5-methoxy-4-nitropyridine in a solvent such as glacial acetic acid or ethanol.
-
Add a reducing agent, such as iron powder or tin(II) chloride, portion-wise.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the metal salts, and neutralize the filtrate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to give 4-amino-2-chloro-5-methoxypyridine.
Step 3 & 4: Diazotization and Iodination (Sandmeyer Reaction)
-
Dissolve the 4-amino-2-chloro-5-methoxypyridine in an aqueous solution of sulfuric acid and cool to -10 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below -5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 2-chloro-4-iodo-5-methoxypyridine.
Chemical Reactivity and Site-Selectivity
The synthetic utility of 2-chloro-4-iodo-5-methoxypyridine is dominated by the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This selectivity is a cornerstone of its application, allowing for precise and controlled molecular assembly.
Principles of Site-Selectivity
The regiochemical outcome of cross-coupling reactions on dihalogenated heteroarenes is governed by several factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br and C-Cl bonds (C-I < C-Br < C-Cl). This makes the C-I bond far more susceptible to oxidative addition by a Pd(0) catalyst, which is the initial, rate-determining step in many cross-coupling cycles.[4]
-
Electronic Effects of the Pyridine Ring: The electron-withdrawing nitrogen atom polarizes the pyridine ring, making the C2 and C4 positions more electrophilic and thus more reactive towards oxidative addition compared to the C3 and C5 positions.[5][6]
In 2-chloro-4-iodo-5-methoxypyridine, these two factors work in concert. The C4 position is both electronically activated by the ring nitrogen and possesses the highly labile iodide leaving group. The C2 position, while also electronically activated, has the much more robust chloride leaving group. Consequently, cross-coupling reactions can be performed with exceptionally high selectivity at the C4 position.[7]
Caption: Site-selectivity in cross-coupling reactions of 2-Chloro-4-iodo-5-methoxypyridine.
Key Reactions and Protocols
A. Sonogashira Coupling The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[8][9] This reaction is particularly relevant as it is the key step in synthesizing the core of a potent and selective MCT4 inhibitor.[10][11]
Protocol: Site-Selective Sonogashira Coupling at C4
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-iodo-5-methoxypyridine (1.0 eq).
-
Add the terminal alkyne (1.1 - 1.5 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (1-3 mol%).
-
Add a suitable degassed solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 4-alkynyl-2-chloro-5-methoxypyridine product.
B. Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound, and is one of the most widely used reactions in pharmaceutical manufacturing.[11][12]
Protocol: Site-Selective Suzuki Coupling at C4
-
In a reaction vessel, combine 2-chloro-4-iodo-5-methoxypyridine (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq).
-
Add a palladium catalyst, for example Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-2-chloro-5-methoxypyridine.
Applications in Drug Discovery: A Case Study
The strategic value of 2-chloro-4-iodo-5-methoxypyridine is exemplified by its implicit role in the synthesis of advanced chemical probes for cancer research. A recent study detailed the discovery of a highly potent and selective inhibitor of monocarboxylate transporter 4 (MCT4), a protein implicated in cancer cell metabolism and pH regulation.[10]
The final compound, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid , features a substituted ethynyl group at the 4-position of a methoxypyridine core. The synthesis of this molecule would logically proceed via a Sonogashira coupling between a 4-halopyridine intermediate and a terminal alkyne. 2-Chloro-4-iodo-5-methoxypyridine represents an ideal precursor for this critical transformation, allowing for the selective installation of the complex alkyne side chain at the C4 position while preserving the C2-chloro for potential later-stage modification or as a required structural element for biological activity.
Safety and Handling
As with all halogenated organic compounds, 2-chloro-4-iodo-5-methoxypyridine should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Classification: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place, sealed in a dry environment and protected from light.[1]
Conclusion
2-Chloro-4-iodo-5-methoxypyridine is a powerful and versatile building block for modern organic synthesis and medicinal chemistry. Its defining feature—the orthogonally reactive C-I and C-Cl bonds—provides a reliable platform for programmed, site-selective cross-coupling reactions. This allows chemists to construct complex, multi-substituted pyridine scaffolds with a high degree of control. As demonstrated by its application in the synthesis of advanced biological probes, this reagent is a valuable tool for accelerating drug discovery programs targeting a wide range of human diseases.
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Retrieved from [https://www.researchgate.net/publication/353846663_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])
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A Technical Guide to 2-Chloro-4-iodo-5-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-iodo-5-methoxypyridine, a halogenated pyridine derivative of significant interest in synthetic organic chemistry and pharmaceutical research. We will delve into its fundamental chemical properties, discuss synthetic strategies, and explore its applications as a versatile building block in the development of complex molecules and active pharmaceutical ingredients (APIs).
Core Molecular Attributes
2-Chloro-4-iodo-5-methoxypyridine is a substituted pyridine ring bearing a chlorine atom at the 2-position, an iodine atom at the 4-position, and a methoxy group at the 5-position. These substituents create a unique electronic and steric environment, bestowing upon the molecule a specific reactivity profile that is highly valuable for medicinal chemists and process development scientists.
Key Physicochemical Data
The fundamental properties of 2-Chloro-4-iodo-5-methoxypyridine are summarized in the table below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅ClINO | [1][2][3] |
| Molecular Weight | 269.47 g/mol | [2] |
| CAS Number | 1211516-07-2 | [1][2][3] |
| Appearance | Light yellow liquid (typical) | [4] |
| Purity | ≥95-97% (typical commercial grades) | [1][2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Synthesis and Reactivity Insights
For a related compound, 2-chloro-4-iodo-5-methylpyridine, a patented method involves taking 2-chloro-5-methylpyridine through nitration, reduction, diazotization, and subsequent iodination reactions to yield the final product[5]. This highlights a common strategy for introducing an iodine atom onto an activated pyridine ring.
The reactivity of 2-Chloro-4-iodo-5-methoxypyridine is dominated by the nature of its substituents:
-
Iodine at C4: The iodine atom is an excellent leaving group and a prime site for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various carbon-based fragments.
-
Chlorine at C2: The chlorine atom is also a leaving group, though typically less reactive than iodine in cross-coupling reactions. This differential reactivity can be exploited for sequential, site-selective functionalization. It is also susceptible to nucleophilic aromatic substitution.
-
Methoxy Group at C5: The electron-donating methoxy group influences the electronic properties of the pyridine ring, potentially affecting the reactivity of the halogenated positions.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a functionalized pyridine, based on the principles of sequential substitution and activation.
Caption: Conceptual workflow for synthesizing polysubstituted pyridines.
Applications in Drug Discovery and Development
Halogenated heterocycles are cornerstone building blocks in medicinal chemistry. The distinct reactivity of the chloro and iodo substituents in 2-Chloro-4-iodo-5-methoxypyridine makes it a valuable intermediate for creating libraries of complex molecules for biological screening.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors. The ability to functionalize the 2 and 4 positions via cross-coupling allows for the systematic exploration of the chemical space around the core, which is essential for optimizing potency and selectivity. For instance, the related compound 2-chloro-4-iodo-5-methylpyridine is cited as an intermediate for preparing a protein kinase ERK2 inhibitor[5].
-
Intermediate in API Synthesis: Its role as a versatile intermediate extends to the synthesis of various APIs in pharmaceuticals and agrochemicals[4]. The stability and predictable reactivity of such compounds are crucial for developing robust and scalable manufacturing processes[4].
Experimental Protocols: Handling and Characterization
Given the nature of this compound, proper handling and analytical verification are paramount.
Safety and Handling
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation[1]. The pyridine unit can be sensitive to strong oxidants[6].
Analytical Characterization Protocol
To confirm the identity and purity of 2-Chloro-4-iodo-5-methoxypyridine, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show distinct signals for the two aromatic protons on the pyridine ring and the singlet for the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the number and type of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (269.47) and a characteristic isotopic pattern due to the presence of chlorine.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point. Purity is determined by the relative area of the main peak.
-
This comprehensive approach ensures the quality and integrity of the material, which is a non-negotiable aspect of rigorous scientific research and drug development.
References
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
-
Lead Sciences. (n.d.). 2-Chloro-4-iodo-5-methoxypyridine. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]
Sources
- 1. 2-Chloro-4-iodo-5-methoxypyridine - Lead Sciences [lead-sciences.com]
- 2. chemscene.com [chemscene.com]
- 3. biosynth.com [biosynth.com]
- 4. innospk.com [innospk.com]
- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 6. 2-chloro-4-iodo-5-methylpyridine | 1197957-18-8 [chemicalbook.com]
Synthesis of 2-Chloro-4-iodo-5-methoxypyridine: A Technical Guide for Chemical Researchers
This guide provides an in-depth exploration of scientifically robust methodologies for the synthesis of 2-chloro-4-iodo-5-methoxypyridine, a key heterocyclic building block in the development of novel pharmaceutical agents and advanced materials. The synthetic strategies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a comprehensive resource for producing this valuable compound.
Strategic Overview: Retrosynthetic Analysis
The design of an efficient synthesis for a polysubstituted pyridine such as 2-chloro-4-iodo-5-methoxypyridine requires careful consideration of the directing effects of the substituents and the order of their introduction. A retrosynthetic analysis reveals two primary strategic approaches, each with distinct advantages and challenges.
Caption: Retrosynthetic analysis of 2-chloro-4-iodo-5-methoxypyridine.
-
Route A (Late-Stage Iodination): This approach involves the direct iodination of a pre-functionalized 2-chloro-5-methoxypyridine core. The primary challenge of this route is achieving the correct regioselectivity, as the directing effects of the methoxy and chloro groups could lead to a mixture of products.
-
Route B (Sandmeyer Reaction Pathway): This multi-step strategy offers superior regiochemical control. It involves establishing a nitro group at the 4-position, which is then reduced to an amine. This amino group serves as a handle for introducing the iodine via a Sandmeyer reaction, a highly reliable transformation for the synthesis of aryl halides from aryl diazonium salts.
This guide will focus primarily on Route B, as it represents a more robust and predictable pathway for achieving the target molecule with high purity. Route A will be discussed as a potential, more direct, but less selective alternative.
The Sandmeyer Reaction Pathway (Route B)
This synthetic sequence leverages a series of well-established transformations in heterocyclic chemistry to build the desired substitution pattern in a controlled manner.
Caption: Workflow for the synthesis via the Sandmeyer reaction pathway.
Step 2.1: Synthesis of 2-Chloro-5-methoxypyridine (Starting Material)
The precursor, 2-chloro-5-methoxypyridine, is a key starting material. While commercially available, it can be synthesized from the more accessible 2-hydroxy-5-methoxypyridine.
Protocol: Chlorination of 2-Hydroxy-5-methoxypyridine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methoxypyridine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methoxypyridine.
Step 2.2: Regioselective Nitration
The introduction of a nitro group at the C4 position is the critical regiochemistry-defining step. The methoxy group at C5 is an activating, ortho, para-director, while the chloro group at C2 is a deactivating, ortho, para-director. The C4 position is ortho to the activating methoxy group and meta to the deactivating chloro group, making it the most favorable position for electrophilic aromatic substitution.
Protocol: Nitration of 2-Chloro-5-methoxypyridine
-
In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (H₂SO₄).
-
Slowly add 2-chloro-5-methoxypyridine (1.0 eq) while maintaining the internal temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the pyridine substrate, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH solution).
-
The precipitated solid, 2-chloro-5-methoxy-4-nitropyridine, is collected by filtration, washed with cold water, and dried.
Step 2.3: Reduction of the Nitro Group
The nitro group is selectively reduced to a primary amine. A variety of reducing agents can be employed, with iron in acetic acid being a common and effective choice for this transformation on nitropyridines.
Protocol: Reduction of 2-Chloro-5-methoxy-4-nitropyridine
-
To a flask containing 2-chloro-5-methoxy-4-nitropyridine (1.0 eq) in a mixture of acetic acid and water, add iron powder (Fe, 5.0-7.0 eq).
-
Heat the mixture to 80-100 °C and stir vigorously for 2-4 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Extract the product, 2-chloro-4-amino-5-methoxypyridine, with ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the amine, which can be used in the next step without further purification.
Step 2.4: Diazotization and Sandmeyer Iodination
This final two-step, one-pot sequence converts the amino group into the target iodo group. The amine is first converted to a diazonium salt, which is then displaced by iodide. The Sandmeyer reaction is a classic and powerful method for converting aryl amines to aryl halides.
Protocol: Synthesis of 2-Chloro-4-iodo-5-methoxypyridine
-
Dissolve 2-chloro-4-amino-5-methoxypyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the acidic amine solution, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In another flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-4-iodo-5-methoxypyridine.
Alternative Strategy: Electrophilic Iodination (Route A)
A more direct, though potentially less selective, approach is the direct electrophilic iodination of 2-chloro-5-methoxypyridine. The success of this route hinges on the regioselectivity of the iodination. The powerful activating effect of the methoxy group should strongly direct the incoming electrophile to its ortho positions (C4 and C6). The C4 position is sterically less hindered and electronically favored, suggesting that it could be the major product.
Common iodinating systems include iodine with an oxidizing agent (e.g., nitric acid, silver salts) or N-Iodosuccinimide (NIS). The use of iodine in the presence of silver salts like Ag₂SO₄ can be effective for the iodination of chlorinated aromatic compounds.
Protocol: Direct Iodination of 2-Chloro-5-methoxypyridine
-
Dissolve 2-chloro-5-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.1 eq).
-
Optionally, a catalytic amount of an acid catalyst (e.g., trifluoroacetic acid) can be added to promote the reaction.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography. It is crucial to analyze the product mixture carefully to determine the ratio of regioisomers formed.
Data Summary and Comparison
| Parameter | Route B: Sandmeyer Pathway | Route A: Electrophilic Iodination |
| Starting Material | 2-Hydroxy-5-methoxypyridine | 2-Chloro-5-methoxypyridine |
| Number of Steps | 4 | 1 |
| Key Reagents | POCl₃, HNO₃/H₂SO₄, Fe/AcOH, NaNO₂, KI | N-Iodosuccinimide (NIS) or I₂/Oxidant |
| Regiocontrol | Excellent; iodine position is unambiguous. | Moderate to Good; potential for regioisomers. |
| Yield | Moderate overall yield due to multiple steps. | Potentially higher, but depends on selectivity. |
| Scalability | Well-established and scalable reactions. | Generally scalable, but purification may be an issue. |
| Key Advantage | High purity of the final product. | Fewer synthetic steps. |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Concentrated Acids (H₂SO₄, HNO₃): Strong acids and oxidizers. Handle with extreme care, using appropriate PPE. Nitrating mixtures can be explosive if not handled correctly.
-
Diazonium Salts: Are thermally unstable and potentially explosive when isolated and dried. It is imperative to keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation.
-
Iodinating Agents (NIS, I₂): Can cause skin and respiratory irritation. Handle in a well-ventilated area or fume hood.
This guide provides a framework for the synthesis of 2-chloro-4-iodo-5-methoxypyridine. Researchers should always consult the primary literature and perform a thorough safety assessment before undertaking any experimental work.
References
- Joshi, S., Vyas, S. M., Sriram, D., & Lehmler, H. J. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469.
- Hodges, R., & Taylor, A. (1964). Sporidesmins. Part IV. The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid and related compounds. Journal of the Chemical Society (Resumed), 4310.
- Gallastegui, A., et al. (2011). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108864103A.
- Prakash, O., & Kumar, A. (2010). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an iodine–sodium nitrite system. Tetrahedron Letters, 51(4), 658-660.
- Joshi, S., Vyas, S. M., De, A., & Lehmler, H. J. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron.
-
PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Joshi, S., Vyas, S. M., Sriram, D., & Lehmler, H. J. (2011).
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Joshi, S., Vyas, S. M., Sriram, D., & Lehmler, H. J. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed.
A Technical Guide to the Strategic Functionalization of 2-Chloro-4-iodo-5-methoxypyridine for Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the reactivity of the chloro and iodo groups in 2-Chloro-4-iodo-5-methoxypyridine, a versatile building block for researchers, medicinal chemists, and drug development professionals. We will explore the principles of selective functionalization, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document is structured to provide not only procedural guidance but also a deep understanding of the underlying chemical principles that govern the selective reactivity of this key intermediate.
Introduction: The Strategic Value of Dihalogenated Pyridines
Dihalogenated pyridines are invaluable scaffolds in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1] The ability to selectively functionalize one halogenated position over another provides a modular and efficient approach to creating diverse molecular libraries for structure-activity relationship (SAR) studies. 2-Chloro-4-iodo-5-methoxypyridine offers two distinct reactive sites: a highly reactive carbon-iodine bond at the 4-position and a less reactive carbon-chlorine bond at the 2-position. The methoxy group at the 5-position further modulates the electronic properties of the pyridine ring, influencing the reactivity of both halogens.
This guide will dissect the reactivity of this trifunctionalized pyridine, providing a framework for its strategic use in the synthesis of highly substituted pyridine derivatives, with a particular focus on their application in the discovery of kinase inhibitors and other therapeutic agents.
The Principle of Differential Reactivity: Iodo vs. Chloro
The cornerstone of the synthetic utility of 2-Chloro-4-iodo-5-methoxypyridine is the differential reactivity of the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens is I > Br > Cl.[1] This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond.
This predictable reactivity allows for the selective functionalization of the C-4 position under relatively mild conditions, leaving the C-2 chloro group untouched for subsequent transformations under more forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
The high reactivity of the C-4 iodo group makes it the primary site for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For 2-Chloro-4-iodo-5-methoxypyridine, this reaction is highly selective for the C-4 position.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C-4
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) |
| Temperature | 80-100 °C |
| Typical Yield | 85-95% |
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for the coupling of aryl iodides. The triphenylphosphine ligands are sufficiently electron-donating to promote oxidative addition at the C-I bond while generally being less effective for the more robust C-Cl bond at lower temperatures.
-
Base: An aqueous basic solution is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Add Pd(PPh₃)₄ (0.03 mmol) and stir the mixture at 90 °C for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl functionalities. This reaction is also highly selective for the C-4 iodo position of the target molecule.[2]
Table 2: Representative Conditions for Selective Sonogashira Coupling at C-4
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) |
| Co-catalyst | CuI (4-6 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | 25-60 °C |
| Typical Yield | 80-95% |
Causality of Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[3]
-
Base: A strong amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. The base can often serve as the solvent as well.
Experimental Protocol: Selective Sonogashira Coupling
-
To a dry Schlenk flask, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Diagram 2: Catalytic Cycles of the Sonogashira Reaction
Sources
Navigating the Spectroscopic Landscape of 2-Chloro-4-iodo-5-methoxypyridine: A Technical Guide for Researchers
Introduction: Unveiling a Key Pharmaceutical Intermediate
Molecular Structure and Predicted Spectroscopic Overview
2-Chloro-4-iodo-5-methoxypyridine possesses a pyridine ring functionalized with three distinct substituents: a chloro group at the 2-position, an iodo group at the 4-position, and a methoxy group at the 5-position. This arrangement of an electron-withdrawing chloro group, a bulky and less electronegative iodo group, and an electron-donating methoxy group creates a unique electronic and steric environment that will be reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-4-iodo-5-methoxypyridine are based on the well-established effects of substituents on the chemical shifts of pyridine rings and by drawing comparisons with structurally related compounds.[4][5]
¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum of 2-Chloro-4-iodo-5-methoxypyridine is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region from the methoxy group protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-4-iodo-5-methoxypyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.8 - 8.0 | Singlet |
| H-6 | ~8.1 - 8.3 | Singlet |
| -OCH₃ | ~3.9 - 4.1 | Singlet |
Causality Behind Experimental Choices and Predicted Shifts:
The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is typical for dissolving organic molecules for NMR analysis. The predicted chemical shifts are influenced by the electronic effects of the substituents. The chloro group at C-2 is electron-withdrawing, which deshields the adjacent H-3 proton, causing it to resonate at a downfield chemical shift. The iodo group at C-4 also exerts an electron-withdrawing inductive effect, further contributing to the deshielding of the ring protons. The methoxy group at C-5, being electron-donating through resonance, will have a shielding effect, particularly on the ortho and para positions. However, given the substitution pattern, the most significant influence on H-3 and H-6 will be the deshielding effects of the halogens and the nitrogen atom in the pyridine ring. The absence of adjacent protons for H-3 and H-6 leads to the prediction of singlet multiplicities for both signals. The methoxy protons, being in a different chemical environment, will appear as a sharp singlet in the upfield region.
For comparison, in the structurally similar 2-chloro-4-iodo-5-methylpyridine, the aromatic protons appear as singlets at δ 7.87 and δ 6.53 ppm.[1] The replacement of the methyl group with a more electron-withdrawing methoxy group is expected to shift the adjacent proton (H-6) further downfield.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-4-iodo-5-methoxypyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 - 155 |
| C-3 | ~125 - 128 |
| C-4 | ~95 - 100 |
| C-5 | ~158 - 162 |
| C-6 | ~148 - 151 |
| -OCH₃ | ~55 - 58 |
Expertise in Spectral Interpretation:
The predicted chemical shifts are rationalized as follows:
-
C-2: This carbon is directly attached to the electronegative chlorine atom and the nitrogen atom of the ring, leading to a significant downfield shift.
-
C-3: This carbon is adjacent to the chloro-substituted carbon and will be influenced by its electron-withdrawing effect.
-
C-4: The carbon bearing the iodo group is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift compared to an unsubstituted carbon.
-
C-5: This carbon is attached to the electron-donating methoxy group, which causes a downfield shift due to resonance effects.
-
C-6: This carbon is in the ortho position to the nitrogen atom and will be deshielded.
-
-OCH₃: The methoxy carbon will appear in the typical aliphatic region for such functional groups.
The prediction of these chemical shifts is supported by established substituent effect data for substituted pyridines.[4][6]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of solid 2-Chloro-4-iodo-5-methoxypyridine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Frequencies for 2-Chloro-4-iodo-5-methoxypyridine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic, -OCH₃) | 2850 - 2960 | Medium |
| C=N and C=C stretch (pyridine ring) | 1550 - 1600 | Strong |
| C-O stretch (methoxy) | 1200 - 1250 (asymmetric), 1000-1050 (symmetric) | Strong |
| C-Cl stretch | 700 - 800 | Strong |
| C-I stretch | 500 - 600 | Medium |
Authoritative Grounding in Vibrational Spectroscopy:
The predicted absorption bands are based on well-established correlation tables for IR spectroscopy.[7] The aromatic C-H stretching vibrations are expected in their characteristic region. The aliphatic C-H stretching from the methoxy group will appear at slightly lower wavenumbers. The C=N and C=C stretching vibrations of the pyridine ring will give rise to strong absorptions in the 1550-1600 cm⁻¹ region. The strong C-O stretching bands from the methoxy group are diagnostic. The C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.
-
-
IR Spectrometer and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for 2-Chloro-4-iodo-5-methoxypyridine
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 269/271 | Molecular ion peak (with isotopic pattern for Cl) |
| [M-CH₃]⁺ | 254/256 | Loss of a methyl radical from the methoxy group |
| [M-Cl]⁺ | 234 | Loss of a chlorine radical |
| [M-I]⁺ | 142/144 | Loss of an iodine radical |
| [M-OCH₃]⁺ | 238/240 | Loss of a methoxy radical |
Trustworthiness of Fragmentation Analysis:
The predicted molecular ion peak at m/z 269 (for the ³⁵Cl isotope) and 271 (for the ³⁷Cl isotope) in a roughly 3:1 ratio would be a key identifier. The fragmentation pattern is predicted based on the relative stability of the resulting fragments. The loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted compounds. The cleavage of the carbon-halogen bonds is also expected, with the loss of the larger iodine atom being a prominent fragmentation pathway. The relative abundance of these fragment ions will depend on the ionization technique used (e.g., Electron Ionization - EI).
For comparison, the low-resolution mass spectrum (LRMS) of 2-chloro-4-iodo-5-methylpyridine shows [M+H]⁺ ions at m/z 254/256, confirming the expected isotopic pattern for chlorine.[1]
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, providing structural information.
-
Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺), confirming the molecular weight.
-
-
Mass Analysis and Detection:
-
A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
A detector records the abundance of each ion.
-
Synthesis and Application Context
While a specific synthesis for 2-Chloro-4-iodo-5-methoxypyridine is not detailed in the readily available literature, a plausible synthetic route can be inferred from the synthesis of the analogous 2-chloro-4-iodo-5-methylpyridine.[1] This synthesis involves a multi-step process starting from a substituted pyridine, followed by nitration, reduction, diazotization, and finally iodination. A similar strategy could likely be adapted for the synthesis of the methoxy analog.
The utility of 2-Chloro-4-iodo-5-methoxypyridine in drug discovery lies in its potential as a versatile building block. The three different substituents offer orthogonal reactivity, allowing for selective chemical transformations at each position of the pyridine ring. This makes it a valuable scaffold for generating libraries of compounds for high-throughput screening in the quest for new therapeutic agents.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel compound like 2-Chloro-4-iodo-5-methoxypyridine.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion: A Predictive Toolkit for Researchers
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Chloro-4-iodo-5-methoxypyridine. By leveraging fundamental principles and comparative data from analogous structures, we have constructed a detailed and scientifically sound interpretation of its expected NMR, IR, and MS spectra. This guide is intended to serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling them to confidently identify and utilize this important synthetic intermediate in their drug discovery endeavors. The provided protocols and interpretations form a self-validating system, empowering scientists to navigate the spectroscopic landscape of novel compounds with expertise and precision.
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
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Kleinpe, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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Semantic Scholar. (n.d.). Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS.... Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Retrieved from [Link]
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A Technical Guide to 2-Chloro-4-iodo-5-methoxypyridine: A Versatile Building Block for Modern Organic Synthesis
Abstract
The heterocycle 2-Chloro-4-iodo-5-methoxypyridine has emerged as a highly valuable and versatile building block in contemporary organic chemistry. Its unique substitution pattern, featuring two distinct halogen atoms at electronically different positions on a pyridine core, allows for selective and sequential functionalization. This guide provides an in-depth analysis of the molecule's properties, reactivity, and its significant applications, particularly in the realm of palladium-catalyzed cross-coupling reactions. We will explore its role in the synthesis of complex molecules for the pharmaceutical and materials science sectors, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and functional materials, prized for its electronic properties and ability to engage in hydrogen bonding.[1] The strategic introduction of multiple, orthogonally reactive functional groups onto this core is a central goal for synthetic chemists. 2-Chloro-4-iodo-5-methoxypyridine (CAS No. 1211516-07-2) exemplifies this design principle.[2][3]
The molecule contains two key points of reactivity:
-
A highly reactive C(sp²)-I bond at the 4-position: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at this position.
-
A less reactive C(sp²)-Cl bond at the 2-position: The C-Cl bond is more robust and typically requires more forcing conditions or specialized catalyst systems to react. This differential reactivity is the cornerstone of its utility, enabling sequential, site-selective bond formation.
The methoxy group at the 5-position serves to modulate the electronic properties of the ring and can influence the molecule's solubility and conformation.[1][4] This combination of features makes 2-Chloro-4-iodo-5-methoxypyridine a sought-after precursor for creating diverse molecular libraries and constructing complex target molecules.[1]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective use and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1211516-07-2 | [2][3] |
| Molecular Formula | C₆H₅ClINO | [2][3] |
| Molecular Weight | 269.47 g/mol | [2][3] |
| Appearance | Solid | |
| Storage | 4°C, protect from light | [2] |
| SMILES | COC1=CN=C(Cl)C=C1I | [3] |
| InChI Key | ZWCNVOMJDJPZHE-UHFFFAOYSA-N |
Core Reactivity and Mechanistic Considerations
The primary application of 2-Chloro-4-iodo-5-methoxypyridine is in metal-catalyzed cross-coupling reactions. The success of these transformations hinges on the chemoselective activation of the C-I bond over the C-Cl bond.
The Palladium Catalytic Cycle: A Refresher
Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki, are fundamental bond-forming methods in modern synthesis.[5][6] The general mechanism involves a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond) of the electrophile, forming a Pd(II) intermediate. This is typically the rate-determining step.[5][7]
-
Transmetalation: A nucleophilic organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide.[5][7]
-
Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][7]
The lower bond dissociation energy of the C-I bond compared to the C-Cl bond ensures that oxidative addition occurs selectively at the 4-position of 2-Chloro-4-iodo-5-methoxypyridine under standard conditions.
Applications in Cross-Coupling Reactions
This substituted pyridine is an ideal substrate for a variety of named cross-coupling reactions, enabling the introduction of diverse functionalities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[7][8] 2-Chloro-4-iodo-5-methoxypyridine readily participates in Suzuki couplings at the 4-position.
Workflow for Sequential Functionalization:
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Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
An In-Depth Technical Guide to 2-Chloro-4-iodo-5-methoxypyridine: A Strategic Intermediate in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a "privileged structure." Within this class, 2-Chloro-4-iodo-5-methoxypyridine (CAS No. 1211516-07-2) emerges as a highly valuable and versatile chemical intermediate.[1] Its utility stems from a carefully orchestrated arrangement of functional groups on the pyridine ring, each serving a distinct and strategic purpose in synthetic transformations.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-Chloro-4-iodo-5-methoxypyridine. We will delve into its synthesis, explore the nuances of its chemical reactivity, and present detailed protocols for its application in key synthetic reactions that are fundamental to the construction of complex, biologically active molecules. The inherent design of this molecule—possessing two different halogen atoms with differential reactivity—allows for sequential, site-selective modifications, making it an ideal building block for creating diverse compound libraries for structure-activity relationship (SAR) studies.[2]
Physicochemical Properties and Characterization
The physical and chemical properties of an intermediate are critical for its proper handling, storage, and application in synthesis. 2-Chloro-4-iodo-5-methoxypyridine is typically supplied as a solid with high purity, suitable for sensitive downstream applications.
Table 1: Physicochemical and Safety Data
| Property | Value | Reference(s) |
| CAS Number | 1211516-07-2 | [1] |
| Molecular Formula | C₆H₅ClINO | [1] |
| Molecular Weight | 269.47 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Generic supplier data |
| Purity | ≥97% | [1] |
| Storage | 4°C, protect from light | [1] |
Standard analytical techniques are employed to verify the identity and purity of 2-Chloro-4-iodo-5-methoxypyridine. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Liquid Chromatography-Mass Spectrometry (LCMS), and Gas Chromatography-Mass Spectrometry (GCMS). Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for detailed batch-specific data.
Plausible Synthetic Pathway
The synthesis of polysubstituted pyridines often involves a multi-step sequence. While specific proprietary methods may vary, a common and logical approach for a molecule like 2-Chloro-4-iodo-5-methoxypyridine involves the introduction of substituents onto a pre-existing pyridine core. A plausible route, adapted from methodologies for similar structures, begins with 2-chloro-5-methoxypyridine and proceeds through nitration, reduction, and a Sandmeyer-type diazotization-iodination sequence.[3]
Caption: Plausible synthetic workflow for 2-Chloro-4-iodo-5-methoxypyridine.
This sequence strategically installs the iodo group at the C4 position, leveraging well-established and scalable chemical transformations. The initial nitration is directed to the 4-position, followed by reduction of the nitro group to an amine, which is then converted to the target iodide via a diazonium salt intermediate.[3]
Chemical Reactivity: A Platform for Selective Functionalization
The synthetic power of 2-Chloro-4-iodo-5-methoxypyridine lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This is because the C-I bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst, which is the first and often rate-determining step in the catalytic cycle.[2] This reactivity difference (I >> Br > Cl) allows chemists to selectively functionalize the C4 position while leaving the C2 chloro group available for a subsequent, different coupling reaction under more forcing conditions.[2][4]
This section details the application of this intermediate in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds, typically between an aryl halide and an organoboron species.[5][6] It is widely used in the pharmaceutical industry to construct biaryl and heteroaryl motifs, which are common in kinase inhibitors and other drug classes.[2][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv.).
-
Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[5]
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperature can range from 80 °C to reflux, depending on the reactivity of the boronic acid.[5] Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-5-methoxypyridine derivative.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The formation of C-N bonds is arguably one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[7][8] This reaction has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance.[7] Using 2-Chloro-4-iodo-5-methoxypyridine, chemists can introduce a vast array of primary or secondary amines at the C4 position.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction tube or flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).[9]
-
Reagent Addition: Add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.[9]
-
Reaction: Seal the vessel and heat the mixture with stirring. Temperatures typically range from 80 to 110 °C.[9] Monitor the reaction by LCMS.
-
Workup: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to obtain the desired 4-amino-2-chloro-5-methoxypyridine product.
Sonogashira Coupling: Installing Alkynyl Groups
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction, co-catalyzed by palladium and copper(I), introduces an alkynyl moiety that can be a key structural element or a handle for further transformations (e.g., click chemistry, reductions).[10][11]
Caption: Interdependent catalytic cycles of the Sonogashira coupling.
-
Setup: To a reaction flask under an inert atmosphere, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).[11]
-
Solvent and Base: Add an appropriate solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.[11]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LCMS. The reaction is often rapid.[11]
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., Et₂O or EtOAc) and filter through a pad of celite to remove catalyst residues.[11] Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the residue by flash column chromatography to isolate the 4-alkynyl-2-chloro-5-methoxypyridine product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of an intermediate like 2-Chloro-4-iodo-5-methoxypyridine is realized in its application to synthesize biologically active compounds. The substituted pyridine core is a feature of many drugs, and the ability to rapidly and selectively introduce diverse functionality is critical for lead optimization.[12]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds within the ATP pocket of the enzyme. The synthetic handles on this intermediate allow for the systematic exploration of substituents that can form key hydrogen bonds and hydrophobic interactions to improve potency and selectivity.
-
HSP90 Inhibitors: A new series of potent and selective Hsp90 inhibitors were developed based on a 2-amino-4-chloro-dihydropteridinone scaffold, which highlights the utility of related substituted chloro-aminopyridine building blocks in oncology research.[13]
-
Metabolic Pathway Modulators: In a recent discovery, a complex molecule containing a substituted 4-methoxypyridine core, synthesized via a Sonogashira coupling, was identified as a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein in tumor metabolism.[14] This demonstrates the direct applicability of the chemistry described herein to the development of novel anti-cancer agents.[14]
Conclusion
2-Chloro-4-iodo-5-methoxypyridine is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its defining feature—the differential reactivity of its iodo and chloro substituents—provides a pre-programmed pathway for controlled, sequential diversification. This allows medicinal chemists to efficiently navigate chemical space, building complex molecules with precision and purpose. By mastering the application of modern cross-coupling reactions with this intermediate, research and development teams can accelerate the discovery of next-generation therapeutics to address unmet medical needs.
References
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2-Chloro-5-iodo-4-methoxypyridine - Doron Scientific . Doron Scientific. Available at: [Link]
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2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - SpectraBase . SpectraBase. Available at: [Link]
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Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights . Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]
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Sonogashira Coupling | NROChemistry . Natural Products Research Organization. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry . Natural Products Research Organization. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific. Available at: [Link]
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Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry . Natural Products Research Organization. Available at: [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry . Organic-Chemistry.org. Available at: [Link]
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2-chloro-5-iodo-4-methoxypyridine - Appretech Scientific Limited . Appretech. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed . PubMed. Available at: [Link]
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Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed . PubMed. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube . YouTube. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed . PubMed. Available at: [Link]
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An In-depth Technical Guide to 2-Chloro-4-iodo-5-methoxypyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-iodo-5-methoxypyridine (CAS No. 1211516-07-2), a halogenated pyridine derivative of significant interest to the pharmaceutical and life sciences industries. While the specific discovery and developmental history of this compound are not extensively documented in public literature, its structural motifs are crucial in the synthesis of complex bioactive molecules. This guide elucidates a highly probable synthetic pathway, details its chemical and physical properties, and explores its strategic importance as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. The methodologies and insights presented herein are tailored for researchers, chemists, and professionals in drug development, providing a foundational understanding of this valuable chemical entity.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine core with halogens and other substituents, such as a methoxy group, creates versatile chemical intermediates with precisely tunable reactivity.
2-Chloro-4-iodo-5-methoxypyridine is a prime example of such a scaffold. It features three key functional groups that impart distinct and synergistic reactivity:
-
2-Chloro Group: Activates the pyridine ring for nucleophilic aromatic substitution, providing a reliable handle for introducing a wide range of molecular fragments.
-
4-Iodo Group: Serves as an excellent leaving group and a versatile site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.
-
5-Methoxy Group: Functions as an electron-donating group, modulating the electronic properties and reactivity of the pyridine ring. It can also influence the compound's solubility, metabolic stability, and conformational preferences, which are critical parameters in drug development.[2]
This guide will detail a robust, multi-step synthesis for this class of compounds and discuss the rationale behind its utility in the synthesis of targeted therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-4-iodo-5-methoxypyridine is presented below. This data is essential for handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 1211516-07-2 | [3] |
| Molecular Formula | C₆H₅ClINO | [3] |
| Molecular Weight | 269.47 g/mol | [3] |
| Appearance | Solid (Typical) | |
| SMILES String | COC1=CN=C(C=C1I)Cl | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light |
Synthesis Pathway and Experimental Protocol
Overall Synthetic Workflow
The synthesis is a four-step process beginning with the nitration of the starting material, followed by reduction of the nitro group to an amine, diazotization of the amine, and finally, iodination via a Sandmeyer-type reaction.
Causality Behind Experimental Choices
-
Nitration: The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution. However, the methoxy group at the 5-position is an activating group that helps direct the incoming nitro group. The use of a strong acid mixture (sulfuric and nitric acid) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) required for the reaction to proceed.[4]
-
Reduction: The reduction of the aromatic nitro group to a primary amine is a standard transformation. Using iron powder in acetic acid is a classic, cost-effective, and efficient method (Béchamp reduction) suitable for industrial scale-up.[4]
-
Diazotization and Sandmeyer Reaction: This two-part sequence is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of substituents.[5] The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (typically -10 to 0°C) to ensure the stability of the diazonium intermediate.[4] The subsequent introduction of potassium iodide (KI) displaces the diazonium group (as N₂ gas), installing the iodo group at the 4-position. This reaction is exceptionally reliable for introducing iodine onto an aromatic ring.[4][5]
Detailed Experimental Protocol (Analog-Based)
Disclaimer: This protocol is adapted from the synthesis of 2-chloro-4-iodo-5-methylpyridine[4] and should be optimized for the methoxy analog under appropriate laboratory safety protocols.
Step 1: Synthesis of 2-Chloro-5-methoxy-4-nitropyridine
-
To a cooled (0°C) flask containing concentrated sulfuric acid, slowly add 2-chloro-5-methoxypyridine (1.0 eq) while stirring, ensuring the temperature remains below 10°C.
-
Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture.
-
After the addition is complete, warm the mixture to 100°C and stir for 7-10 hours.
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Neutralize the solution with sodium carbonate until the pH is approximately 2-3.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the crude nitro compound.
Step 2: Synthesis of 4-Amino-2-chloro-5-methoxypyridine
-
Create a suspension of 2-chloro-5-methoxy-4-nitropyridine (1.0 eq) and iron powder (3.0-4.0 eq) in a mixture of acetic acid and water.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Cool the mixture, filter through celite to remove the iron salts, and wash the filter cake with a suitable solvent (e.g., ethyl acetate).
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino compound.
Step 3 & 4: Synthesis of 2-Chloro-4-iodo-5-methoxypyridine (Diazotization and Iodination)
-
Suspend 4-amino-2-chloro-5-methoxypyridine (1.0 eq) in water and cool to 0°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (approx. 1.2 eq) and cool the mixture to -10°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.3 eq) in water dropwise, maintaining the temperature at -10°C. Stir for 1 hour at this temperature.
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring, keeping the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 4 hours.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with sodium thiosulfate solution (to quench any remaining iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Application in Drug Development: A Scaffold for Kinase Inhibitors
Halogenated pyridines are invaluable intermediates in the synthesis of kinase inhibitors, a major class of modern cancer therapeutics.[6] The specific substitution pattern of 2-Chloro-4-iodo-5-methoxypyridine makes it an ideal building block for creating libraries of potential drug candidates.
The closely related analog, 2-chloro-4-iodo-5-methylpyridine, is cited as a key intermediate in the preparation of inhibitors for ERK2 (Extracellular signal-regulated kinase 2), a critical node in cellular signaling pathways often dysregulated in cancer.[4] The synthetic logic involves using the iodo- and chloro- positions as orthogonal handles for sequential coupling reactions to build the final complex inhibitor molecule.
This workflow highlights the modularity offered by the scaffold. The 4-iodo position is typically addressed first via a palladium-catalyzed cross-coupling reaction to install a key fragment (Fragment A). Subsequently, the 2-chloro position can be targeted by a nucleophile (Fragment B) to complete the synthesis of the final drug molecule. This strategic, stepwise approach is fundamental to modern medicinal chemistry for rapidly generating and testing new potential drugs.
Conclusion
2-Chloro-4-iodo-5-methoxypyridine represents a sophisticated and highly valuable building block for organic synthesis and drug discovery. Although its own history is not well-defined, the chemical principles governing its synthesis and reactivity are well-established and robust. Its trifunctional nature provides chemists with a powerful tool for the modular construction of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The analog-based synthetic protocol detailed in this guide offers a reliable and scalable pathway for its preparation, enabling further exploration of its potential in advancing pharmaceutical research.
References
- Hu, T. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.
-
Marsilje, T. H., Pei, W., Chen, B., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-90. [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-4-Iodo-5-Methoxypyridine. Retrieved from [Link]
-
Wikipedia. (2024). Sandmeyer reaction. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-iodo-4-methoxypyridine [synhet.com]
- 6. innospk.com [innospk.com]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-5-methoxypyridine
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are integral components of numerous pharmaceutical agents, agrochemicals, and functional materials. The precise installation of diverse substituents onto the pyridine ring is a cornerstone of modern medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl linkages which are prevalent in biologically active molecules.[1][2]
2-Chloro-4-iodo-5-methoxypyridine is a highly valuable and strategically functionalized building block. The presence of two distinct halogen atoms—iodine and chlorine—at the C4 and C2 positions, respectively, offers a unique opportunity for selective, sequential derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling with this substrate, focusing on the inherent chemoselectivity and providing a detailed protocol for its successful implementation.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of a sequential cross-coupling strategy with a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the organic halide.[3] The reactivity of halogens in this step follows a well-established trend: I > Br > OTf > Cl.[2][4]
This reactivity hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and insertion by the palladium catalyst. In the case of 2-Chloro-4-iodo-5-methoxypyridine, this principle dictates that the Suzuki-Miyaura coupling will occur with high selectivity at the C4 iodo-substituted position, leaving the C2 chloro-substituent intact for subsequent transformations. This allows for a modular and efficient approach to the synthesis of complex, multi-substituted pyridines.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A palladium(0) complex inserts into the C-I bond of 2-Chloro-4-iodo-5-methoxypyridine to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a detailed methodology for the selective Suzuki-Miyaura coupling of an arylboronic acid with 2-Chloro-4-iodo-5-methoxypyridine at the C4 position.
Materials:
-
2-Chloro-4-iodo-5-methoxypyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Reaction Setup and Procedure:
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the reaction vessel and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen) to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-chloro-4-aryl-5-methoxypyridine.
Experimental Workflow Diagram:
Caption: Figure 2: Step-by-step experimental workflow.
Key Reaction Parameters and Optimization
The success and efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%) | For less reactive boronic acids or challenging substrates, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may improve yields and reaction rates.[3] |
| Base | K₂CO₃ or Na₂CO₃ (2.0 equiv.) | The choice of base can be critical. Stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for some boronic acids to facilitate the transmetalation step.[5] |
| Solvent | 1,4-Dioxane/Water (4:1) | Other solvent systems such as Toluene/Water or DMF/Water can also be effective. The solvent choice can influence the solubility of reagents and the reaction kinetics.[1] |
| Temperature | 100 °C | The reaction temperature may need to be adjusted based on the reactivity of the coupling partners. Lower temperatures may be sufficient for highly reactive substrates, while higher temperatures may be required for less reactive ones. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess should be avoided to simplify purification. |
Troubleshooting and Field-Proven Insights
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and has not been deactivated by exposure to air. Consider using a pre-catalyst or ensuring a truly inert atmosphere.
-
Ineffective Base: The chosen base may not be strong enough to promote transmetalation. Try a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Poor Solubility: If reagents are not fully dissolved, consider a different solvent system or a higher reaction temperature.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be protonated and decompose, especially at high temperatures or with certain bases. Using milder conditions or a different base can mitigate this.
-
Homocoupling: Homocoupling of the boronic acid can occur. This is often minimized by using the appropriate catalyst and reaction conditions.
-
-
Chemoselectivity Issues:
-
While the C-I bond is significantly more reactive, some reaction at the C-Cl bond may occur under harsh conditions (prolonged reaction times, very high temperatures, or highly active catalysts). Careful monitoring of the reaction is crucial to stop it once the starting material is consumed to maximize selectivity.
-
Conclusion
The Suzuki-Miyaura coupling of 2-Chloro-4-iodo-5-methoxypyridine offers a reliable and highly selective method for the synthesis of 2-chloro-4-aryl-5-methoxypyridines. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a predictable and controlled functionalization at the C4 position. The resulting products are valuable intermediates, retaining a reactive handle at the C2 position for further diversification, making this a powerful strategy in the toolbox of medicinal and materials chemists.
References
- BenchChem. (2025). Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines.
- D'Amato, E. M., & Moore, J. S. (2019). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 21(15), 6133–6137.
- Lazar, S., et al. (2017). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 20(6), 632-638.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Thomas, S., et al. (2015). Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control.
- So, C. M., & Zhou, Z. (2019). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. In Cross-Coupling Reactions. IntechOpen.
- Klanic, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4945.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Transition Metal-Catalyzed Couplings in Process Chemistry. Wiley-VCH.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Singh, U. P., & Singh, D. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
-
NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Denmark, S. E., & Smith, R. C. (2015). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie, 127(38), 11364-11368.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. Harvard University.
- Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(8), 1734-1744.
- Sharma, S., & Singh, B. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(7), 31-38.
- Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1854.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-iodo-5-methoxypyridine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of a Privileged Heterocycle
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in critical biological interactions.[1] Within this class of compounds, 2-Chloro-4-iodo-5-methoxypyridine emerges as a particularly valuable building block.[2][3] Its dihalogenated nature, featuring a chloro and an iodo substituent at distinct positions, presents an opportunity for sequential and regioselective functionalization. This differential reactivity is the key to constructing complex molecular architectures with precision.
The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with a palladium(0) catalyst compared to the more robust carbon-chlorine bond.[4][5] This inherent difference in reactivity allows for selective cross-coupling reactions at the C4 position, leaving the C2-chloro substituent intact for subsequent transformations. This targeted approach is highly advantageous in multi-step syntheses, enabling the introduction of diverse functionalities in a controlled manner.
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of 2-Chloro-4-iodo-5-methoxypyridine, covering Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols detailed herein are designed to be robust and reproducible, offering insights into the causal factors behind experimental choices to empower researchers in their synthetic endeavors.
Regioselectivity: The Cornerstone of Synthetic Strategy
The predictable regioselectivity of cross-coupling reactions on dihalogenated pyridines is a well-established principle in organic synthesis.[6][7] In the case of 2-Chloro-4-iodo-5-methoxypyridine, the order of reactivity for palladium-catalyzed couplings is overwhelmingly in favor of the C4-iodo position. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.[7]
Furthermore, the electronic nature of the pyridine ring influences the reactivity of the halogen substituents. The nitrogen atom's electron-withdrawing effect polarizes the ring, making the α-position (C2) more electron-deficient and generally more reactive towards palladium(0) insertion.[6] However, the superior leaving group ability of iodide typically overrides this electronic preference, directing the initial coupling to the C4 position.[8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4][9] It is widely employed in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[9][10]
Underlying Principles
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 2-Chloro-4-iodo-5-methoxypyridine.[5][9]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.[4][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][9]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination.[11]
Sources
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- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Chloro-4-iodo-5-methoxypyridine in Modern Medicinal Chemistry
Introduction: The Pyridine Scaffold and the Advantage of Orthogonal Reactivity
Substituted pyridine derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity for versatile functionalization, allowing medicinal chemists to meticulously craft molecular architectures for targeted therapies.[1] Among the vast arsenal of pyridine-based building blocks, 2-Chloro-4-iodo-5-methoxypyridine emerges as a particularly strategic intermediate.
Its utility is rooted in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity gradient (I > Br > Cl) allows for selective, sequential functionalization of the pyridine core.[4][5] A reaction can be performed at the C4-iodo position under mild conditions, leaving the C2-chloro group untouched for a subsequent, more forcing transformation. This "orthogonal" chemical handle is invaluable for the efficient and controlled synthesis of complex, highly substituted molecules, particularly in the development of kinase inhibitors where precise positioning of different chemical moieties is critical for potency and selectivity.[6][7]
Synthesis of the Building Block
While 2-Chloro-4-iodo-5-methoxypyridine is commercially available[8][9], understanding its synthesis provides insight into the introduction of its key functional groups. A common and effective method for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.
A representative synthetic pathway starting from a 4-amino precursor is outlined below. This multi-step process involves the initial formation of the 4-aminopyridine, followed by diazotization and subsequent iodination.
Representative Protocol: Synthesis via Sandmeyer Reaction
This protocol is adapted from a similar synthesis for a related compound and illustrates the general methodology.[6]
-
Diazotization:
-
To a cooled (0 to -10 °C) solution of 4-amino-2-chloro-5-methoxypyridine (1.0 equiv) in an aqueous acidic medium (e.g., H₂SO₄/water), add a solution of sodium nitrite (NaNO₂, ~1.3 equiv) in water dropwise, maintaining the low temperature.
-
Stir the reaction mixture for 1-3 hours at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI, ~1.2 equiv) in water.
-
Slowly add the freshly prepared diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution is expected.
-
Allow the reaction to stir at 0 °C for several hours and then warm to room temperature to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield the pure 2-Chloro-4-iodo-5-methoxypyridine.
-
Core Application: Chemoselective Palladium Cross-Coupling
The primary application of 2-Chloro-4-iodo-5-methoxypyridine in medicinal chemistry is as a scaffold for sequential palladium-catalyzed cross-coupling reactions. The C4-Iodo bond can be selectively functionalized first, followed by a second coupling at the more robust C2-Chloro position.
Caption: Logical workflow for sequential cross-coupling.
Protocols for Key Coupling Reactions
The following sections provide detailed, step-by-step protocols for the three most common and impactful cross-coupling reactions utilized with this substrate.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki reaction is a robust method for forming carbon-carbon bonds, essential for constructing the biaryl and heteroaryl motifs prevalent in many kinase inhibitors.[5][10]
Causality Behind the Protocol: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-I bond.[5] A base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step onto the palladium center.[11][12] The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvents, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the C4-arylated product.
| Component | Role | Typical Reagents |
| Substrate | Electrophile | 2-Chloro-4-iodo-5-methoxypyridine |
| Coupling Partner | Nucleophile Source | Aryl- or Heteroarylboronic Acid/Ester |
| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Base | Activates boronic acid | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction Medium | Dioxane/H₂O, Toluene/H₂O, DMF |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for installing alkyne functionalities, which serve as rigid linkers or versatile handles for further chemistry, such as click reactions or reductions.[13][14]
Causality Behind the Protocol: This reaction uniquely employs a dual catalytic system.[13] The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium center.[15] An amine base (e.g., Et₃N, DIPEA) is required to deprotonate the alkyne and neutralize the HX byproduct.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Solvent/Base Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.), and the copper(I) iodide (CuI) co-catalyst (0.05 equiv.).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Component | Role | Typical Reagents |
| Substrate | Electrophile | 2-Chloro-4-iodo-5-methoxypyridine |
| Coupling Partner | Nucleophile Source | Terminal Alkyne (R-C≡CH) |
| Pd Catalyst | Main cross-coupling catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Cu(I) Co-catalyst | Forms reactive copper acetylide | CuI |
| Base | Deprotonates alkyne, neutralizes HX | Et₃N, DIPEA, Piperidine |
| Solvent | Reaction Medium | THF, DMF, Toluene |
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of carbon-nitrogen bonds is arguably one of the most critical transformations in medicinal chemistry, as the arylamine moiety is a key hinge-binding element in many kinase inhibitors.[7][16][17]
Causality Behind the Protocol: C-N bond formation is more challenging than C-C coupling and requires a specialized catalytic system.[18] The reaction necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands promote the reductive elimination step, which is the rate-limiting step for C-N bond formation, and prevent catalyst decomposition.[16][19] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is essential to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[20]
Caption: Workflow for a Buchwald-Hartwig amination experiment.
Detailed Protocol:
-
Reaction Setup (Inert Atmosphere): In a glovebox, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.), the amine coupling partner (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a phosphine ligand (e.g., XPhos, 0.05 equiv.) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Heating: Seal the vial tightly and heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
| Component | Role | Typical Reagents |
| Substrate | Electrophile | 2-Chloro-4-iodo-5-methoxypyridine |
| Coupling Partner | Nucleophile | Primary or Secondary Amine |
| Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Promotes reductive elimination | XPhos, SPhos, RuPhos, BINAP[16] |
| Base | Deprotonates amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Anhydrous Reaction Medium | Toluene, 1,4-Dioxane |
Case Study: A Sequential Coupling Strategy for a Kinase Inhibitor Scaffold
To illustrate the power of this building block, the following is a hypothetical two-step synthesis of a complex scaffold reminiscent of those found in modern kinase inhibitors.
Step 1: Suzuki Coupling at C4 The more labile C-I bond is addressed first to install a key aryl group.
Step 2: Buchwald-Hartwig Amination at C2 The remaining C-Cl bond is then targeted under more forcing conditions to introduce the critical hinge-binding amine.
Caption: Two-step synthesis of a kinase inhibitor-like scaffold.
| Step | Reaction | Position | Catalyst System | Base | Temperature |
| 1 | Suzuki-Miyaura | C4-Iodo | Pd(PPh₃)₄ | K₂CO₃ | 85 °C |
| 2 | Buchwald-Hartwig | C2-Chloro | Pd₂(dba)₃ / XPhos | NaOt-Bu | 110 °C |
This sequential approach provides a highly efficient and modular route to complex molecules, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies—a critical activity in any drug discovery program.[1] The strategic design of the 2-Chloro-4-iodo-5-methoxypyridine building block makes it an indispensable tool for the modern medicinal chemist.
References
- The Role of Pyridine Intermedi
- De novo Synthesis of Substituted Pyridines - ResearchG
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (URL: )
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- 2-chloro-4-iodo-5-methoxypyridine | 1211516-07-2 | LYB51607 - Biosynth. (URL: )
- Buchwald–Hartwig amin
- Sonogashira coupling - Wikipedia. (URL: )
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
- The Buchwald-Hartwig Amin
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- Buchwald-Hartwig Amin
- Sonogashira Coupling - Organic Chemistry Portal. (URL: )
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- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (URL: )
- Sonogashira Coupling - Chemistry LibreTexts. (URL: )
- The Suzuki Reaction - Chem 115 Myers. (URL: )
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: )
- eMolecules ChemScene / 2-Chloro-4-iodo-5-methoxypyridine / 100mg / 569146593. (URL: )
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: )
- Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery - Benchchem. (URL: )
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: )
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. (URL: )
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Application Note: Synthesis of Potent Kinase Inhibitors Utilizing 2-Chloro-4-iodo-5-methoxypyridine
For: Researchers, medicinal chemists, and drug development professionals in oncology and related fields.
Introduction: The Strategic Advantage of the 2,4,5-Substituted Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its ability to engage in hydrogen bonding, improve solubility, and serve as a versatile synthetic handle makes it an invaluable component in drug design.[3][4] Within the vast landscape of kinase inhibitor discovery, substituted pyridines are frequently employed to mimic the hinge-binding interactions of ATP, a critical feature for achieving potent and selective inhibition.[5][6]
This application note provides a detailed guide to the synthesis of kinase inhibitors using 2-Chloro-4-iodo-5-methoxypyridine , a highly functionalized and strategically designed building block. The orthogonal reactivity of the chloro and iodo substituents on this electron-deficient pyridine core allows for sequential, regioselective cross-coupling reactions. This enables the precise and controlled introduction of molecular diversity at two distinct vectors, a crucial capability for optimizing structure-activity relationships (SAR) and developing next-generation kinase inhibitors.
The C4-iodo position is significantly more reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the initial introduction of aryl or alkynyl moieties. The less reactive C2-chloro position remains intact for subsequent functionalization, typically via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), to install key pharmacophoric groups.[6][7] This differential reactivity is the linchpin of its utility.
While this specific intermediate is broadly applicable, this guide will focus on its utility in constructing inhibitors of Extracellular signal-Regulated Kinase 2 (ERK2), a key node in the Ras-Raf-MEK-ERK signaling pathway frequently dysregulated in cancer.[8] Patent literature indicates that closely related 2-chloro-4-iodo-5-alkylpyridines serve as key intermediates in the synthesis of potent ERK2 inhibitors, validating the strategic importance of this scaffold.[7]
Logical Framework: A Stepwise Approach to Kinase Inhibitor Synthesis
The synthetic strategy hinges on the differential reactivity of the C-I and C-Cl bonds. The workflow is designed to first build the core scaffold via a C-C bond formation at the C4 position, followed by the introduction of a crucial amine-containing side chain at the C2 position.
Figure 1: General workflow for synthesizing kinase inhibitors from 2-Chloro-4-iodo-5-methoxypyridine.
Signaling Pathway Context: Targeting the ERK Cascade
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making ERK1/2 attractive therapeutic targets. The inhibitors synthesized from the 2-Chloro-4-iodo-5-methoxypyridine scaffold are designed to compete with ATP in the ERK2 kinase domain, thereby blocking downstream signaling.
Figure 2: Simplified ERK signaling pathway illustrating the point of intervention for the synthesized inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol details the selective coupling of an arylboronic acid at the more reactive C4-iodo position. The choice of a palladium catalyst with appropriate ligands is critical for high efficiency and selectivity.[7][9]
Reaction Scheme:
Figure 3: Suzuki-Miyaura coupling reaction scheme.
Materials:
-
2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent: 1,4-dioxane/water (4:1) or Toluene/water (4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-4-iodo-5-methoxypyridine, the arylboronic acid, base, and Pd(dppf)Cl₂.
-
Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the starting pyridine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-5-methoxypyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 | [7][9] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 70-90 | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 80-98 | [10][11] |
| Table 1: Comparative Conditions for Suzuki-Miyaura Coupling on Halopyridines. |
Protocol 2: Sonogashira Cross-Coupling at the C4-Position
This protocol is used for installing an alkynyl group, a common bioisostere for aryl rings in kinase inhibitors, at the C4-position. The reaction requires both palladium and copper(I) catalysts.[12][13]
Reaction Scheme:
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Chloro-4-iodo-5-methoxypyridine
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern drug discovery and development, appearing in a vast array of pharmaceuticals and biologically active compounds. The precise installation of amine functionalities onto this heterocyclic core is a critical transformation, often dictating the pharmacological profile of the target molecule. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) in terms of scope, efficiency, and functional group tolerance.[1][2][3] This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 2-Chloro-4-iodo-5-methoxypyridine, a dihalogenated pyridine derivative of significant interest in medicinal chemistry.
The Principle of Chemoselectivity: C-I vs. C-Cl Reactivity
The successful and selective amination of a dihalogenated substrate like 2-Chloro-4-iodo-5-methoxypyridine hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the aryl halide to the Pd(0) center is a key determinant of reactivity.[4] The general order of reactivity for aryl halides is well-established: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2][4][5][6]
This significant difference in reactivity forms the basis for achieving high chemoselectivity. The C-I bond at the 4-position of the pyridine ring will undergo oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond at the 2-position.[2] By carefully controlling the reaction conditions, it is possible to exclusively form the C-N bond at the C-4 position, leaving the C-2 chloro substituent untouched for subsequent synthetic manipulations.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.[1][5][7][8] The cycle is initiated by the active Pd(0) species, which undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5][7][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Protocol for Selective C-4 Amination
This protocol provides a general guideline for the selective amination of 2-Chloro-4-iodo-5-methoxypyridine with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.
Reagents and Equipment
-
2-Chloro-4-iodo-5-methoxypyridine
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst
-
Xantphos or other suitable biarylphosphine ligand
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₃PO₄, NaOtBu)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram
Sources
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- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes: A Step-by-Step Guide to the Synthetic Utility of 2-Chloro-4-iodo-5-methoxypyridine
Introduction: Unlocking a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, heterocyclic scaffolds are of paramount importance. 2-Chloro-4-iodo-5-methoxypyridine has emerged as a highly valuable and versatile building block due to its distinct electronic properties and, most critically, the differential reactivity of its two halogen substituents. The presence of both a chloro and an iodo group on the pyridine ring allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.
The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity difference (I > Br > Cl) is the cornerstone of this reagent's utility, enabling chemists to perform a coupling reaction at the C4-iodo position while preserving the C2-chloro position for subsequent transformations.[1][2] This guide provides detailed protocols and the scientific rationale for employing 2-Chloro-4-iodo-5-methoxypyridine in key synthetic transformations.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are fundamental to successful synthesis. Below is a summary of the key properties of 2-Chloro-4-iodo-5-methoxypyridine.
| Property | Value | Source |
| CAS Number | 1211516-07-2 | [3][4][5] |
| Molecular Formula | C₆H₅ClINO | [3][4] |
| Molecular Weight | 269.47 g/mol | [4][5] |
| Appearance | Solid | |
| SMILES | COC1=CN=C(C=C1I)Cl | [3][4] |
| Purity | Typically ≥97% | [4][6] |
Safety and Handling Protocols
As with any halogenated organic compound, proper safety precautions are mandatory. 2-Chloro-4-iodo-5-methoxypyridine is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]
-
Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood.[8][9]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9][10] Recommended storage temperature is often between 2–8°C.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 2-Chloro-4-iodo-5-methoxypyridine lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The following sections detail protocols for three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Logical Workflow: Selective Functionalization
The key to using this building block effectively is exploiting the differential reactivity of the C-I and C-Cl bonds. The C-I bond is selectively functionalized first, leaving the C-Cl bond untouched for a potential second, different coupling reaction under more forcing conditions.
Caption: Selective sequential cross-coupling strategy.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[11][12] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide.
Principle of Selectivity: The oxidative addition of palladium(0) into the carbon-halogen bond is the first and rate-determining step of the catalytic cycle.[1] This step is significantly faster for aryl iodides than for aryl chlorides, allowing for highly selective coupling at the C4 position of 2-Chloro-4-iodo-5-methoxypyridine.[1][13]
Detailed Experimental Protocol
This protocol describes a general procedure that may require optimization for specific boronic acids.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.).
-
Reagent Addition: Add the desired arylboronic acid (1.2-1.5 equiv.) and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv.) or a combination of a palladium source like Pd₂(dba)₃ (0.01-0.025 equiv.) and a ligand like XPhos (0.02-0.05 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13] The choice of base can significantly impact yield and should be screened.
-
Ligand: For challenging substrates, specialized phosphine ligands (e.g., Buchwald ligands like XPhos) can stabilize the palladium catalyst and accelerate both the oxidative addition and reductive elimination steps.[14][15]
-
Solvent: A mixture including water is often used to help dissolve the inorganic base and facilitate the formation of the active boronate species.
Suzuki Coupling Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[16][17] It typically uses a dual catalyst system of palladium and copper(I).[16]
Principle of Selectivity: Similar to the Suzuki reaction, the Sonogashira coupling proceeds via oxidative addition of palladium to the carbon-halide bond. The greater reactivity of the C-I bond ensures that the alkyne is selectively installed at the C4 position.[2]
Detailed Experimental Protocol
-
Vessel Preparation: To a dry Schlenk flask, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base: Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-4.0 equiv.). The amine also serves as a solvent in some cases.
-
Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Copper(I) Co-catalyst: The copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[16]
-
Amine Base: The amine serves two critical roles: it acts as a base to deprotonate the terminal alkyne, and it serves as a ligand for the copper and palladium centers.[18]
-
Copper-Free Conditions: While classic Sonogashira coupling uses a copper co-catalyst, concerns about homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free protocols, which often require a stronger organic base.[17]
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking an aryl halide with an amine.[19][20] This reaction has revolutionized the synthesis of anilines and their derivatives.[19]
Principle of Selectivity: The C-I bond's high reactivity towards palladium(0) oxidative addition allows for the selective amination at the C4 position, leaving the C2-chloro group available for further chemistry.
Detailed Experimental Protocol
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and a bulky phosphine ligand (e.g., BINAP or Xantphos, 0.02-0.04 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv.).
-
Inert Atmosphere: If not in a glovebox, seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution or water. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Bulky Ligands: The success of the Buchwald-Hartwig amination relies heavily on the use of bulky, electron-rich phosphine ligands.[15][21] These ligands promote the reductive elimination step, which forms the C-N bond and is often the rate-limiting step of the cycle.[22]
-
Strong Base: A strong, sterically hindered base is required to deprotonate the amine, forming the corresponding amide, which then coordinates to the palladium center.[21][22] Softer bases like carbonates are generally ineffective.
-
Inert Conditions: The palladium(0) catalyst and many of the phosphine ligands are sensitive to air. Therefore, maintaining strictly anaerobic and anhydrous conditions is critical for reproducibility and high yields.
Buchwald-Hartwig Amination Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
References
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How to Store 2-Chloro-4-iodo-5-methylpyridine Safely. ChemPacific. [Link]
- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
2-Chloro-5-methoxypyridine. PubChem - NIH. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
2-Chloro-4-Iodo-5-Methoxypyridine. MySkinRecipes. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent advances in Sonogashira reactions. PubMed. [Link]
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The Strategic Utility of 2-Chloro-4-iodo-5-methoxypyridine in Advanced Materials Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount for the advancement of next-generation technologies. Pyridine-based structures are of significant interest due to the inherent electron-deficient nature of the pyridine ring, which can be strategically employed to tune the optoelectronic characteristics of π-conjugated systems.[1][2] 2-Chloro-4-iodo-5-methoxypyridine emerges as a highly valuable, yet underutilized, building block for the synthesis of complex organic materials. Its trifunctional nature, featuring a methoxy electron-donating group and two halogen atoms of differing reactivity (iodo and chloro), offers a platform for programmed, sequential chemical modifications.
This guide provides a comprehensive overview of the application of 2-Chloro-4-iodo-5-methoxypyridine in materials science, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the construction of conjugated oligomers, polymers, and functional small molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its strategic functionalization.
Core Principle: The Power of Sequential Cross-Coupling
The primary advantage of 2-Chloro-4-iodo-5-methoxypyridine lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[3][4] This predictable reactivity hierarchy allows for the selective functionalization of the C-I bond at the 4-position under milder conditions, leaving the more robust C-Cl bond at the 2-position intact for subsequent transformations.[5][6] This stepwise approach is the cornerstone of its application, enabling the synthesis of precisely defined, non-symmetrical molecular architectures.
The electron-donating methoxy group at the 5-position further modulates the electronic properties of the pyridine ring, influencing the reactivity of the halogen atoms and the photophysical characteristics of the final material.[7][8]
Caption: Sequential cross-coupling workflow for 2-Chloro-4-iodo-5-methoxypyridine.
Applications in Materials Synthesis
The ability to introduce different functional groups in a controlled manner makes 2-Chloro-4-iodo-5-methoxypyridine an ideal monomer for a variety of advanced materials.
π-Conjugated Oligomers and Polymers for Organic Electronics
The synthesis of conjugated polymers and oligomers is crucial for the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[9][10] By employing 2-Chloro-4-iodo-5-methoxypyridine in polymerization reactions, such as the Suzuki polycondensation, materials with alternating donor-acceptor architectures can be constructed. The electron-deficient pyridine unit can be paired with electron-rich monomers (e.g., thiophene, fluorene derivatives) to create low bandgap materials.[11]
Small Molecules for Optoelectronic Devices
The sequential coupling approach is perfectly suited for the synthesis of well-defined, non-polymeric molecules for use in OLEDs as emitters, hosts, or charge-transport materials. For instance, a fluorescent or phosphorescent moiety can be introduced at the 4-position, while a charge-transporting group can be attached at the 2-position to create a multifunctional molecule.
Functional Ligands for Catalysis and Sensing
The nitrogen atom of the pyridine ring can act as a coordination site for metal ions. By attaching specific functional groups at the 2- and 4-positions, novel ligands can be synthesized for applications in catalysis or as chemosensors.[12][13]
Experimental Protocols: A Practical Guide
The following protocols are generalized methodologies for the sequential functionalization of 2-Chloro-4-iodo-5-methoxypyridine. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific coupling partners.[14]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position (Iodo)
This protocol details the selective coupling of an arylboronic acid at the more reactive C-4 iodo position.
Materials:
-
2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: Degassed 1,4-dioxane/water (4:1) or DME
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-Chloro-4-iodo-5-methoxypyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if applicable).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-chloro-4-aryl-5-methoxypyridine) by flash column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-2 Position (Chloro)
This protocol utilizes the product from Protocol 1 to functionalize the less reactive C-2 chloro position. Harsher reaction conditions are typically required.
Materials:
-
2-Chloro-4-aryl-5-methoxypyridine (from Protocol 1, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (3-5 mol%) with a sterically hindered biarylphosphine ligand (e.g., XPhos or RuPhos, 6-10 mol%)
-
Base: K₃PO₄ or NaOtBu (2.0-3.0 equiv)
-
Solvent: Degassed toluene or 1,4-dioxane
Procedure:
-
Reaction Setup: Follow the same inert atmosphere setup as in Protocol 1, combining the 2-chloro-4-aryl-5-methoxypyridine, the second arylboronic acid, and the base.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor and the ligand. The use of pre-catalysts is also highly recommended for this more challenging coupling.
-
Solvent Addition: Add the degassed anhydrous solvent.
-
Reaction: Heat the mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedures as in Protocol 1 to isolate the final 2,4-diaryl-5-methoxypyridine.
Data Presentation: A Comparative Overview
The choice of reaction conditions is critical for achieving selectivity. The following table summarizes typical parameters for the sequential functionalization.
| Parameter | Step 1: C-4 (Iodo) Coupling | Step 2: C-2 (Chloro) Coupling | Causality |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ / XPhos, RuPhos | The stronger C-Cl bond requires a more electron-rich and sterically bulky ligand to facilitate oxidative addition. |
| Base | K₂CO₃, Cs₂CO₃ (milder) | K₃PO₄, NaOtBu (stronger) | A stronger base is often needed to promote the transmetalation step with the less reactive aryl chloride. |
| Temperature | 80 - 90 °C | 100 - 120 °C | Higher thermal energy is required to overcome the activation barrier for the oxidative addition of the C-Cl bond. |
| Reaction Time | 4 - 12 hours | 12 - 24 hours | The lower reactivity of the C-Cl bond results in a slower reaction rate. |
Conclusion and Future Outlook
2-Chloro-4-iodo-5-methoxypyridine is a powerful and versatile building block for the synthesis of advanced functional materials. Its key advantage lies in the differential reactivity of its halogen substituents, which enables a programmed and sequential approach to constructing complex molecular architectures. By leveraging established palladium-catalyzed cross-coupling methodologies, researchers can unlock the potential of this intermediate to create novel materials for organic electronics, catalysis, and sensing applications. As the demand for precisely engineered organic materials grows, the strategic application of such multifunctional building blocks will undoubtedly play a crucial role in driving innovation across various scientific disciplines.
References
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Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. Available at: [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, characterization and catalytic performance of palladium supported on pyridine‐based covalent organic polymer for Suzuki‐Miyaura reaction. ResearchGate. Available at: [Link]
-
Synthesis of π-conjugated 2,2:6',2"-terpyridine-substituted oligomers based on 3,4-ethylenedioxythiophene. PubMed. Available at: [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. MDPI. Available at: [Link]
-
Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available at: [Link]
-
The Versatility of Pyridine Derivatives in Modern Organic Synthesis. Autechaux. Available at: [Link]
-
Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. Sci-Hub. Available at: [Link]
-
The Role of Pyridine Intermediates in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
π-Conjugated oligomers and polymers. Universidad Complutense de Madrid. Available at: [Link]
-
Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available at: [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health (NIH). Available at: [Link]
-
Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix. MDPI. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
-
Solid-state synthesis of polyfunctionalized 2-pyridones and conjugated dienes. Royal Society of Chemistry. Available at: [Link]
-
Direct Synthesis of Partially Chain-Straightened Propylene Oligomers and P-MA Co-Oligomers Using Axially Flexible Shielded Iminopyridyl Palladium Complexes. MDPI. Available at: [Link]
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Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Scaffold
An Application Guide to the Strategic Functionalization of 2-Chloro-4-iodo-5-methoxypyridine
In the landscape of modern medicinal chemistry and materials science, the strategic construction of highly functionalized heterocyclic scaffolds is paramount. Among these, substituted pyridines are a cornerstone, appearing in a vast array of pharmaceuticals and biologically active compounds. 2-Chloro-4-iodo-5-methoxypyridine is a particularly valuable building block, offering two distinct and orthogonally reactive halogen atoms. This differential reactivity between the C4-iodo and C2-chloro positions provides a powerful handle for chemists to perform sequential, regioselective reactions, enabling the controlled and predictable synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the regioselective reactions of 2-Chloro-4-iodo-5-methoxypyridine. We will move beyond simple procedural lists to dissect the underlying mechanistic principles that govern selectivity. By understanding the "why" behind the choice of catalysts, ligands, and reaction conditions, researchers can leverage this versatile substrate to its full potential, accelerating discovery in drug development and beyond.
The Principle of Regioselectivity: A Tale of Two Halogens
The synthetic utility of 2-Chloro-4-iodo-5-methoxypyridine is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > OTf > Cl.[1][2] This hierarchy is a direct consequence of the C-X bond dissociation energies; the weaker C-I bond (approx. 272 kJ/mol) is far more susceptible to cleavage by a low-valent palladium(0) catalyst than the significantly stronger C-Cl bond (approx. 401 kJ/mol).
This inherent reactivity difference is the key to achieving high regioselectivity. By employing standard, mild cross-coupling conditions, we can selectively functionalize the C4-iodo position while leaving the C2-chloro position untouched, available for subsequent transformations under more forcing conditions.
Caption: Regioselectivity workflow for dihalopyridine functionalization.
Regioselective Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[3][4] When applied to 2-Chloro-4-iodo-5-methoxypyridine, this reaction proceeds with exceptional regioselectivity at the C4-iodo position.
Causality of Selection: The catalytic cycle of the Suzuki coupling is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] Due to the lower bond energy of the C-I bond compared to the C-Cl bond, the oxidative addition occurs exclusively at the C4 position under standard conditions, leaving the C2-chloro group as a handle for further chemistry.
Protocol: Selective C4-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C4-position.
Materials:
-
2-Chloro-4-iodo-5-methoxypyridine
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).
-
Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-5-methoxypyridine product.
| Coupling Partner (Arylboronic Acid) | Typical Yield (%) |
| Phenylboronic acid | 85 - 95% |
| 4-Methoxyphenylboronic acid | 88 - 96% |
| 3-Fluorophenylboronic acid | 82 - 92% |
| Thiophene-2-boronic acid | 75 - 88% |
Regioselective Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[6] This reaction is indispensable for introducing alkyne motifs, which are versatile intermediates for further transformations or key structural elements in materials and pharmaceuticals.
Causality of Selection: Similar to the Suzuki reaction, the Sonogashira coupling relies on a palladium-catalyzed cycle that begins with oxidative addition.[7] The higher reactivity of the C-I bond ensures that the reaction proceeds selectively at the C4-position, enabling the synthesis of 4-alkynyl-2-chloropyridines. A copper(I) co-catalyst is typically employed to facilitate the transmetalation step.[6]
Protocol: Selective C4-Alkynylation via Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the C4-iodo position.
Materials:
-
2-Chloro-4-iodo-5-methoxypyridine
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add anhydrous THF (or DMF) followed by the amine base (e.g., TEA, 3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be required. Monitor progress by TLC or LC-MS. Reactions are often complete in 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 4-alkynyl-2-chloro-5-methoxypyridine.
| Coupling Partner (Terminal Alkyne) | Typical Yield (%) |
| Phenylacetylene | 80 - 90% |
| Ethynyltrimethylsilane | 90 - 98% |
| 1-Hexyne | 75 - 85% |
| Propargyl alcohol | 70 - 80% |
Regioselective Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for C-N bond formation.[1][8][9] Its application to 2-Chloro-4-iodo-5-methoxypyridine allows for the selective introduction of a wide range of nitrogen-based functional groups.
Causality of Selection: The chemoselectivity is again dictated by the preferential oxidative addition of the palladium catalyst to the C-I bond.[1] The choice of ligand is critical in this reaction, not only for facilitating the catalytic cycle but also for preventing catalyst deactivation. While standard ligands work well for the C-I bond, coupling at the more robust C-Cl bond would necessitate the use of more specialized, electron-rich, and sterically hindered ligands.[10]
Caption: Key components for Buchwald-Hartwig amination at the C4-iodo position.
Protocol: Selective C4-Amination via Buchwald-Hartwig Coupling
This protocol outlines a general procedure for the amination of the C4-position.
Materials:
-
2-Chloro-4-iodo-5-methoxypyridine
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Caution: Sodium tert-butoxide is a strong base and is pyrophoric. Handle with care in a glovebox or under a robust inert atmosphere.
-
In an inert atmosphere glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv).
-
Remove the tube from the glovebox, add anhydrous toluene via syringe, followed by the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are typically complete in 6-24 hours.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the 4-amino-2-chloro-5-methoxypyridine product.
Orthogonal Sequential Functionalization: A Strategy for Advanced Scaffolds
The true power of 2-Chloro-4-iodo-5-methoxypyridine lies in its capacity for sequential, orthogonal functionalization. After selectively reacting the C4-iodo position, the resulting 4-substituted-2-chloropyridine intermediate can be subjected to a second, distinct cross-coupling reaction to modify the C2-chloro position. This powerful one-two approach enables the rapid construction of diverse and complex molecular libraries from a single starting material.
Achieving the second coupling at the less reactive C2-chloro site often requires more forcing conditions, such as higher temperatures, stronger bases, or the use of specialized catalyst systems. For example, Buchwald-Hartwig amination or Suzuki couplings at aryl chloride sites are often best accomplished with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition step.[11][12]
Caption: Workflow for sequential C4 then C2 functionalization.
References
- Barluenga, J., & Valdés, C. (2011). Palladium-Catalyzed C−C and C−N Bond Forming Reactions: A Practical and General Approach to the Synthesis of Quinazolines.
- Montgomery, J. (2004). Nickel-Catalyzed Reductive Cyclizations and Couplings.
- Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.
- Malapit, C. A., & Organ, M. G. (2025). Suzuki–Miyaura (hetero-)
- Cid, J., et al. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Dalton Transactions, (37), 7751-7760.
- Fors, B. P., & Buchwald, S. L. (2010). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 132(43), 15229-15231.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Scott, T. A., & Morken, J. P. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 27(5), 1234-1238.
- Sigman, M. S., & Harper, K. C. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
-
ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Harper, K. C., & Sigman, M. S. (2023).
-
ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2024).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- National Institutes of Health. (2025).
- Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. European Journal of Organic Chemistry, 2021(30), 4393–4397.
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
- Dalton Transactions. (n.d.). Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands.
- Sci-Hub. (2001). First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. European Journal of Organic Chemistry, 2001(3), 603–606.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Organic Syntheses. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Chloro-4-iodo-5-methoxypyridine
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-iodo-5-methoxypyridine. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C bond formation on di-halogenated pyridine scaffolds. Our goal is to provide you with in-depth, actionable insights rooted in mechanistic principles to help you troubleshoot and optimize your synthetic routes.
The inherent reactivity differences between carbon-halogen bonds present a unique synthetic challenge and opportunity. For substrates like 2-Chloro-4-iodo-5-methoxypyridine, the weaker carbon-iodine bond allows for selective functionalization, leaving the more robust carbon-chlorine bond available for subsequent transformations.[1] This guide will walk you through the critical parameters that govern this selectivity, offering solutions to common problems encountered in the lab.
Understanding the Core Principles: Why C-I Reacts First
The success of a selective Suzuki coupling hinges on the differential reactivity of the carbon-halogen bonds. This reactivity is primarily dictated by the bond dissociation energies (BDEs) and the kinetics of the oxidative addition step in the palladium catalytic cycle.
The established reactivity order for halides in Suzuki couplings is: I > OTf > Br >> Cl.[2][3][4][5] This trend is a direct consequence of the C-X bond strength; the C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage by the Pd(0) catalyst.
The Catalytic Cycle: A Quick Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] Understanding these steps is crucial for troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of the pyridine, forming a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium complex.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Below is a simplified representation of this selective process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in 2-Chloro-4-iodo-5-methoxypyridine chemistry
Welcome to the technical support resource for 2-Chloro-4-iodo-5-methoxypyridine (CAS: 1211516-07-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile halogenated pyridine intermediate. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to help you troubleshoot your reactions in real-time.
Q1: My Suzuki-Miyaura coupling at the C-4 iodo position is giving a low yield, and I've identified a major byproduct as 2-chloro-5-methoxypyridine. What is causing this de-iodination?
A1: This is a classic case of a proto-dehalogenation side reaction, a common issue in palladium-catalyzed cross-couplings. The desired catalytic cycle is being intercepted by a competing pathway that replaces the iodine with a hydrogen atom.
Causality: The mechanism often involves the formation of a palladium-hydride species (Pd-H). This can occur through several routes, such as the reaction of the palladium complex with trace amounts of water, solvent impurities, or even certain bases or additives. This Pd-H species can then undergo reductive elimination with the aryl group, leading to the dehalogenated product instead of the desired cross-coupled product.[1] The carbon-iodine bond is significantly weaker than the carbon-chlorine bond (C-I bond dissociation energy is ~234 kJ/mol vs. ~351 kJ/mol for C-Cl), making the C-4 position highly susceptible to this side reaction.[2]
Troubleshooting Steps & Preventative Measures:
-
Rigorous Inert Conditions: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents to minimize dissolved oxygen and moisture.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Boronic acids, in particular, can contain water. Consider drying them in a vacuum oven before use.
-
Base Selection: The choice of base is critical. While stronger bases are needed to activate the boronic acid, some can promote side reactions.[3] Consider using a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger hydroxide or alkoxide bases if dehalogenation is severe.
-
Solvent Choice: Aprotic solvents like dioxane or toluene are generally preferred. Protic solvents or alcohols can be a source of hydrides.[1]
Q2: I'm attempting a Buchwald-Hartwig amination and observing a significant amount of what appears to be a pyridone byproduct. Why is my starting material hydrolyzing?
A2: The formation of a pyridone indicates that the 2-chloro group is undergoing nucleophilic aromatic substitution (SNAᵣ) with water or hydroxide ions present in the reaction mixture.
Causality: The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution.[4][5] The presence of a strong base (like NaOt-Bu, commonly used in Buchwald-Hartwig reactions) and even trace amounts of water can lead to the formation of hydroxide ions, which then act as nucleophiles, displacing the chloride.[6][7]
dot
Caption: SNAᵣ mechanism for hydrolysis of the 2-chloro group.
Preventative Protocol: Minimizing Hydrolysis in Buchwald-Hartwig Amination
| Step | Action | Rationale |
| 1 | Drying | Dry the reaction flask and stir bar in an oven (120 °C) overnight and cool under vacuum. |
| 2 | Inert Atmosphere | Assemble the reaction under a positive pressure of Argon. |
| 3 | Reagents | Use a freshly opened bottle of anhydrous, non-protic solvent (e.g., Toluene, Dioxane). Use a strong, non-hydroxide base like LHMDS or K₃PO₄. |
| 4 | Execution | Add the solvent, base, ligand, palladium precatalyst, amine, and finally the 2-Chloro-4-iodo-5-methoxypyridine. Seal the vessel immediately. |
| 5 | Monitoring | Monitor the reaction by TLC or LC-MS. If hydrolysis is still observed, consider lowering the reaction temperature. |
Q3: When trying to perform a lithium-halogen exchange using n-BuLi to generate an organolithium at the C-4 position, my reaction is messy, and I'm not getting the expected product after quenching with an electrophile. What could be going wrong?
A3: Lithium-halogen exchange on this substrate is a powerful but delicate transformation. Several side reactions can occur if conditions are not precisely controlled. The most common issues are incorrect selectivity, competitive deprotonation, or rearrangement.
Causality:
-
Selectivity: The lithium-halogen exchange rate is fastest for iodine, followed by bromine, and then chlorine (I > Br > Cl).[8] Therefore, using one equivalent of n-BuLi at low temperatures (typically -78 °C) should selectively form the 4-lithiated species.
-
Competitive Reactions: If the temperature is too high or the n-BuLi is added too quickly, the organolithium reagent can act as a base, deprotonating the methyl group on the methoxy substituent or other acidic protons. It can also potentially attack the C-2 chloro position.
-
Halogen Dance: In some heteroaromatic systems, a "halogen dance" rearrangement can occur, where the initially formed organolithium rearranges to a more thermodynamically stable position before reacting.[9]
dot
Caption: Troubleshooting workflow for lithium-halogen exchange.
Optimized Protocol for Selective Lithium-Iodine Exchange:
-
Setup: To a flame-dried, three-neck flask under Argon, add 2-Chloro-4-iodo-5-methoxypyridine dissolved in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The reaction progress can be monitored by quenching small aliquots with D₂O and checking for deuterium incorporation by mass spectrometry.
-
Quenching: Add your desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for the two halogen atoms in this molecule?
A: The reactivity is highly dependent on the type of reaction:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C-I bond is significantly more reactive towards oxidative addition to Pd(0) than the C-Cl bond.[10] This allows for selective functionalization at the C-4 position. The general reactivity order is I > Br > OTf > Cl.[11]
-
Nucleophilic Aromatic Substitution (SNAᵣ): The C-Cl bond at the C-2 position is more activated towards nucleophilic attack than the C-I bond at C-4, due to its proximity to the electron-withdrawing nitrogen atom.
-
Metal-Halogen Exchange: The C-I bond is much more reactive towards organolithium reagents than the C-Cl bond, allowing for selective lithiation at the C-4 position.[8]
Q: Are there any specific storage and handling precautions for this compound?
A: Yes. 2-Chloro-4-iodo-5-methoxypyridine should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[12] It is sensitive to moisture, which can lead to hydrolysis, and light, which can cause gradual decomposition. It is also harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[13][14][15] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: Can I perform a cross-coupling reaction on the C-2 chloro position?
A: Yes, but it requires more forcing conditions. After selectively functionalizing the C-4 iodo position, the remaining C-2 chloro group can be coupled using more advanced palladium catalyst systems. These often involve bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) and higher reaction temperatures to facilitate the more difficult oxidative addition of the C-Cl bond.[7][16][17]
References
-
ResearchGate. (2025). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Retrieved from [Link]
-
National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from [Link]
-
An experiment to illustrate nucleophilic aromatic substitution and tautomerism. (n.d.). Retrieved from [Link]
- Google Patents. Dechlorination of pyridines in acidic, zinc-containing mediums.
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
ACS Publications. (2014). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
-
Chemical Label: 2-chloro-4-iodo-5-methoxypyridine. (n.d.). Retrieved from [Link]
- Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. Metal–halogen exchange. Retrieved from [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
Wikipedia. Dehalogenation. Retrieved from [Link]
-
Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (n.d.). Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ACS Publications. Dehalogenation of α,β-Dibromo Acids. III. Acids of the Pyridine and Quinoline Series. Journal of the American Chemical Society. Retrieved from [Link]
-
ChemPacific. (2025). How to Store 2-Chloro-4-iodo-5-methylpyridine Safely. Retrieved from [Link]
-
Chemical Label: 2-Chloro-4-iodo-5-methylpyridine. (n.d.). Retrieved from [Link]
-
Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. (2018). Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Purification of 2-Chloro-4-iodo-5-methoxypyridine Derivatives
Welcome to the technical support center for the purification of 2-Chloro-4-iodo-5-methoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The methodologies and insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of 2-Chloro-4-iodo-5-methoxypyridine derivatives in a question-and-answer format.
Issue 1: Low Recovery of the Target Compound After Column Chromatography
Question: I am experiencing significant loss of my 2-Chloro-4-iodo-5-methoxypyridine derivative during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer: Low recovery of pyridine derivatives during silica gel chromatography is a common issue that can often be attributed to the interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica surface.[1] This can lead to irreversible adsorption or decomposition of the compound on the column.
Probable Causes & Solutions:
-
Acid-Base Interactions: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This can cause streaking, tailing of peaks, and in severe cases, complete retention of the product on the column.[1]
-
Solution 1: Neutralize the Silica Gel. Before packing the column, prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (Et3N) or another volatile base. This will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction with your basic pyridine derivative.[1]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a polymer-based column. For reversed-phase chromatography, end-capped C18 columns are designed to minimize interactions with basic compounds.[1]
-
-
Compound Decomposition: Halogenated pyridines, particularly those with electron-donating groups like a methoxy group, can be sensitive to the acidic environment of standard silica gel, leading to degradation.
-
Solution: Perform a 2D TLC Test. To check for on-plate degradation, spot your crude material on a TLC plate, run it in your chosen solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[1] If new spots appear off the diagonal, it indicates that your compound is degrading on the silica. In this case, neutralizing the silica or switching to a different stationary phase is highly recommended.[1]
-
-
Improper Solvent System Selection: An inappropriate mobile phase can lead to poor separation and apparent low recovery if the compound of interest co-elutes with impurities or has very high or low retention.
-
Solution: Systematic TLC Analysis. Methodically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for many substituted pyridines is a mixture of hexanes and ethyl acetate.[2][3] The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.
-
Issue 2: The Purified Product is an Oil and Fails to Crystallize
Question: After successful chromatographic purification, my 2-Chloro-4-iodo-5-methoxypyridine derivative is obtained as a persistent oil. How can I induce crystallization?
Answer: The inability of a purified compound to crystallize can be frustrating. This is often due to the presence of minor impurities that inhibit the formation of a crystal lattice or the intrinsic properties of the molecule itself.
Probable Causes & Solutions:
-
Residual Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting the ordered arrangement required for crystallization.
-
Solution 1: Re-purify a Small Sample. Take a small portion of the oil and subject it to another round of careful chromatography to ensure the highest possible purity before attempting crystallization again.[4]
-
Solution 2: High Vacuum. Place the oil under a high vacuum for an extended period to remove any residual solvents that might be inhibiting crystallization.
-
-
Inappropriate Solvent for Crystallization: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.[5]
-
Solution: Systematic Solvent Screening. On a small scale, test a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, methanol, dichloromethane).[5] Look for a solvent in which your compound is sparingly soluble at room temperature but fully soluble upon heating. Sometimes a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) is required.
-
-
Supersaturation without Nucleation: The solution may be supersaturated, meaning the concentration of the compound is above its solubility limit, but there are no nucleation sites for crystal growth to begin.[5]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide a surface for nucleation.[5]
-
Solution 2: Seeding. If you have a tiny crystal of the pure compound from a previous batch, add it to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[5]
-
Issue 3: Discoloration of the Purified Product
Question: My 2-Chloro-4-iodo-5-methoxypyridine derivative is yellow or brown, but the literature suggests it should be a colorless or white solid. What is the cause of this discoloration?
Answer: Discoloration in pyridine derivatives is often an indication of impurities or degradation products.[6] Halogenated and methoxy-substituted pyridines can be susceptible to degradation upon exposure to air, light, or residual acid/base from the workup.
Probable Causes & Solutions:
-
Oxidation/Degradation: Prolonged exposure to atmospheric oxygen and light can lead to the formation of colored byproducts. Some iodo-compounds can also be unstable and release iodine, which is colored.
-
Solution 1: Proper Storage. Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[7]
-
Solution 2: Activated Carbon Treatment. Dissolve the colored product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter the hot solution through a pad of celite to remove the charcoal and the adsorbed colored impurities. Recrystallize the product from the filtrate.
-
-
Residual Reagents or Byproducts: Incomplete reaction or side reactions can lead to colored impurities that are carried through the purification process. For instance, some syntheses of iodo-pyridines involve diazotization reactions, and residual diazonium salts or their decomposition products can be highly colored.[8]
-
Solution: Re-evaluation of the Purification Strategy. If discoloration persists, it may be necessary to revisit the purification method. An acid-base extraction prior to chromatography can be effective at removing non-basic or acidic impurities.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for flash chromatography of 2-Chloro-4-iodo-5-methoxypyridine derivatives?
A1: A gradient of ethyl acetate in hexanes is a very common and effective eluent system for the purification of substituted pyridines.[2][3] Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. Use TLC to determine the optimal solvent ratio that provides good separation between your product and any impurities.
Q2: How can I confirm the purity of my final product?
A2: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity and can often detect impurities not visible by TLC.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired compound and identifying any impurities. Mass Spectrometry (MS) will confirm the molecular weight of your product.
Q3: Are there any specific safety precautions I should take when working with 2-Chloro-4-iodo-5-methoxypyridine derivatives?
A3: Yes. Halogenated organic compounds should be handled with care as they can be toxic and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Consult the Safety Data Sheet (SDS) for the specific compound and any reagents used in the purification process.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
This protocol provides a general method for the purification of 2-Chloro-4-iodo-5-methoxypyridine derivatives.
1. Solvent System Selection:
- Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf of ~0.3.
2. Preparation of Neutralized Silica Slurry:
- In a beaker, add the required amount of silica gel for your column.
- Add the initial, low-polarity eluent to the silica gel to form a slurry.
- Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir gently for a few minutes.
3. Column Packing:
- Secure a glass chromatography column in a vertical position.
- Pour the neutralized silica slurry into the column.
- Use a gentle stream of compressed air or nitrogen to pack the silica bed firmly and evenly.
4. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample solution to the top of the silica bed.
5. Elution and Fraction Collection:
- Begin eluting the column with the initial solvent system, collecting fractions.
- Monitor the elution of compounds using TLC.
- Gradually increase the polarity of the eluent as needed to elute the target compound.
6. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid 2-Chloro-4-iodo-5-methoxypyridine derivative.
1. Solvent Selection:
- In a small test tube, add a small amount of your crude product.
- Add a few drops of a test solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable.
- If the compound is insoluble, gently heat the test tube. If the compound dissolves when hot, and then precipitates upon cooling, you have found a suitable solvent.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add the minimum amount of the chosen recrystallization solvent to just dissolve the compound at the boiling point of the solvent.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals in a vacuum oven.
IV. Visualizations
Troubleshooting Workflow for Low Recovery in Chromatography
Caption: A decision-making workflow for troubleshooting low recovery during chromatography.
General Purification Strategy
Caption: A typical workflow for the purification of 2-Chloro-4-iodo-5-methoxypyridine derivatives.
V. Data Summary
Table 1: Typical Chromatographic Conditions for Substituted Pyridines
| Parameter | Normal Phase Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (often neutralized) | C18 (end-capped recommended) |
| Mobile Phase | Hexanes/Ethyl Acetate gradient | Water (with 0.1% Formic Acid or TFA) / Acetonitrile (with 0.1% Formic Acid or TFA) gradient |
| Detection | UV (typically 254 nm) | UV (e.g., 254 nm) or Mass Spectrometry |
| Modifier | 1-2% Triethylamine (to reduce tailing) | Acidic modifier (to improve peak shape) |
This table provides a general starting point; specific conditions should be optimized for each derivative.[2][4]
VI. References
-
Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem. Available at:
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. Available at:
-
Overcoming challenges in the purification of pyridine compounds - Benchchem. Available at:
-
Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. Available at:
-
Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products - Benchchem. Available at:
-
Process for the preparation of substituted pyridines - Google Patents. Available at:
-
2-chloro-4-iodo-5-methoxypyridine | 1211516-07-2 | LYB51607 - Biosynth. Available at:
-
Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography - Benchchem. Available at:
-
Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents. Available at:
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-4-iodo-5-methoxypyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-iodo-5-methoxypyridine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to improve the yield and purity of this valuable synthetic intermediate.
Introduction
The synthesis of polysubstituted pyridines, such as 2-Chloro-4-iodo-5-methoxypyridine, presents a significant challenge due to the electronic nature of the pyridine ring and the need for high regioselectivity. Direct electrophilic halogenation of the pyridine core is often difficult and can lead to a mixture of isomers with low yields.[1][2] This guide will explore common synthetic strategies, troubleshoot potential issues, and provide optimized protocols to enhance the successful synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 2-Chloro-4-iodo-5-methoxypyridine.
Q1: My electrophilic iodination of 2-chloro-5-methoxypyridine is resulting in a low yield and a mixture of regioisomers. How can I improve this?
Root Cause Analysis:
Direct electrophilic iodination of a substituted pyridine ring is often complicated by the interplay of the directing effects of the existing substituents and the inherent deactivation of the ring by the nitrogen atom. In the case of 2-chloro-5-methoxypyridine, you have:
-
A Chloro Group (at C2): An electron-withdrawing group that deactivates the ring and is a meta-director.
-
A Methoxy Group (at C5): An electron-donating group (EDG) that activates the ring and is an ortho-, para-director.[1]
-
The Pyridine Nitrogen: Deactivates the ring towards electrophilic attack, primarily at the C2, C4, and C6 positions.
The desired product requires iodination at the C4 position. However, under typical electrophilic conditions, you may also observe iodination at other positions, leading to a mixture of products and a low yield of the desired isomer.
Troubleshooting & Optimization Strategies:
| Strategy | Detailed Explanation | Expected Outcome |
| Optimize Reaction Conditions | Fine-tuning parameters such as temperature, reaction time, and solvent can influence regioselectivity. Lowering the temperature may favor the thermodynamically more stable product. | Improved ratio of the desired C4-iodo isomer. |
| Choice of Iodinating Agent | The reactivity of the iodinating agent is crucial. Milder reagents like N-iodosuccinimide (NIS) may offer better selectivity than more reactive ones like iodine monochloride (ICl). | Reduced formation of over-iodinated or undesired isomers. |
| Employ Directed ortho-Metalation (DoM) | This is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings bearing a directing metalation group (DMG), such as a methoxy group.[3][4] By using a strong base like n-butyllithium (n-BuLi), you can selectively deprotonate the position ortho to the methoxy group (C4 or C6). Given the presence of the chloro group at C2, deprotonation is highly likely to occur at the C4 position. Subsequent quenching with an iodine source (e.g., I₂) will introduce the iodine atom at the desired position with high precision. | Significantly improved yield and regioselectivity, with minimal formation of other isomers. |
Experimental Protocol: Directed ortho-Metalation of 2-Chloro-5-methoxypyridine
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-chloro-5-methoxypyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Iodination: In a separate flask, dissolve iodine (I₂, 1.2 equiv) in anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78 °C.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional hour at -78 °C, then slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q2: I am attempting a multi-step synthesis starting from 2-chloro-5-methylpyridine as described in a patent, but adapting it for a methoxy group is problematic. What are the key considerations?
A known synthetic route to the analogous 2-chloro-4-iodo-5-methylpyridine involves a four-step sequence: nitration, reduction, diazotization, and iodination.[5] While this pathway can be adapted for the methoxy analog, the electronic differences between a methyl and a methoxy group will necessitate significant modifications.
Key Considerations for Adaptation:
| Step | Issue with Methoxy Group | Recommended Modification |
| Nitration | The methoxy group is a strong activating group, which can lead to over-nitration or nitration at undesired positions. Harsh nitrating conditions (e.g., fuming nitric acid and sulfuric acid) may also lead to degradation of the starting material. | Use milder nitrating agents, such as a mixture of nitric acid and acetic anhydride, at a lower temperature. Careful control of stoichiometry is crucial. |
| Reduction | The reduction of the nitro group to an amine is generally straightforward. | Standard reduction conditions, such as using iron powder in acetic acid or catalytic hydrogenation, should be effective.[5] |
| Diazotization & Iodination | This Sandmeyer-type reaction should proceed similarly. | Standard conditions using sodium nitrite in an acidic medium, followed by the addition of potassium iodide, are likely to be successful.[5] |
Workflow Diagram: Multi-Step Synthesis of 2-Chloro-4-iodo-5-methoxypyridine
Caption: A potential multi-step synthetic route to the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group in the synthesis?
The methoxy group plays a dual role. As an electron-donating group, it activates the pyridine ring, making it more susceptible to electrophilic attack than an unsubstituted pyridine. It also acts as a directing group, favoring substitution at the ortho and para positions (C4 and C6). In the context of Directed ortho-Metalation, it serves as a powerful directing metalation group, enabling highly regioselective lithiation at the C4 position.[3][4]
Q2: Are there alternative methods for the synthesis of 2-chloro-5-methoxypyridine, the starting material?
Yes, several methods exist for the synthesis of 2-chloro-5-methoxypyridine. One common approach is the nucleophilic aromatic substitution of 2,5-dichloropyridine with sodium methoxide. Another route involves the chlorination of 5-methoxypyridin-2(1H)-one. The choice of method will depend on the availability of starting materials and the desired scale of the reaction.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the structure of the molecule and the connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is useful for assessing the purity of the sample.
Logical Relationship Diagram: Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
References
- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. Available at: [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]
-
Directed ortho metalation - Wikipedia. Available at: [Link]
-
Directed ortho metalation - Grokipedia. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
ortho metalation - Andrew G Myers Research Group. Available at: [Link]
-
Directed Ortho Metalation (DOM) - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
Catalyst selection for cross-coupling with 2-Chloro-4-iodo-5-methoxypyridine
Answering the user's request.## Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-iodo-5-methoxypyridine
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice for performing palladium-catalyzed cross-coupling reactions on the 2-chloro-4-iodo-5-methoxypyridine scaffold. We will move beyond simple protocols to explore the underlying principles of catalyst selection and provide robust troubleshooting strategies to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I have two different halogens on my pyridine ring. Which position will react in a cross-coupling reaction?
The reaction will be highly selective for the C-4 position (iodo). The relative reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle is C-I > C-OTf > C-Br >> C-Cl.[1][2] The Carbon-Iodine bond is weaker and more polarizable, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst than the much stronger Carbon-Chlorine bond. Under standard conditions, you can achieve excellent chemoselectivity for substitution at the C-4 iodo position while leaving the C-2 chloro position intact for subsequent transformations.
Q2: Does the methoxy group at the C-5 position affect the reaction?
Yes, the electron-donating nature of the methoxy group can influence the electronic properties of the pyridine ring. It can make the C-4 position slightly more electron-rich, which could potentially slow the rate of oxidative addition compared to an unsubstituted halopyridine.[3] However, this effect is generally minor compared to the overwhelming reactivity difference between the iodide and the chloride. It is not typically a major impediment to achieving high yields.
Q3: Should I use a palladium(0) or palladium(II) source for my reaction?
Both can be effective, but they have different practical considerations.
-
Pd(0) sources like Pd(PPh₃)₄ (tetrakis) or Pd₂(dba)₃ are already in the active oxidation state. However, they can be sensitive to air and may degrade over time.[4]
Q4: How critical is it to degas my reaction mixture?
It is absolutely critical. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote undesirable side reactions, such as the homocoupling of boronic acids (in Suzuki coupling) or terminal alkynes (in Sonogashira coupling).[6][7] Rigorous degassing of your solvents and reagents, followed by maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment, is essential for achieving high yields and reproducible results.[7][8]
Catalyst Selection & Troubleshooting Guides
This section is organized by reaction type to address specific challenges you may encounter.
Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For selective coupling at the C-4 position of 2-chloro-4-iodo-5-methoxypyridine, the choice of ligand and base is paramount.
| Component | Recommendation | Rationale & In-Text Citations |
| Pd Source | PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf) is an air-stable Pd(II) pre-catalyst that is highly effective for a range of substrates. Pd(PPh₃)₄ is a classic, reliable Pd(0) source.[7] |
| Ligand | dppf (if not using pre-catalyst), SPhos, or XPhos | For less reactive chlorides, bulky, electron-rich phosphine ligands are needed.[9] While the C-I bond is reactive, using a robust ligand ensures efficient turnover and can help prevent catalyst deactivation.[9] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Aqueous K₂CO₃ is a standard, effective base.[4] Anhydrous K₃PO₄ in a solvent like dioxane can be beneficial if you observe significant protodeboronation of your boronic acid.[3][4] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | A protic co-solvent is often necessary to facilitate the transmetalation step by activating the boronic acid.[10] |
| Temperature | 80-100 °C | This temperature range typically provides a good balance between reaction rate and catalyst stability, ensuring selectivity for the C-I bond. |
Problem: Low or No Product Yield
This is the most common issue and requires a systematic diagnosis.[8][11]
Problem: Significant Protodeboronation (Aryl-I replaced by -H)
-
Causality: This side reaction occurs when the boronic acid reacts with water or other protic sources before it can transmetalate to the palladium center. It is often exacerbated by high temperatures and certain bases.[12]
-
Solutions:
-
Use a Stronger, Less Nucleophilic Base: Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.
-
Use Anhydrous Conditions: If using a base like K₃PO₄, ensure the solvent (e.g., dioxane, toluene) is rigorously dried. A small amount of water may still be required to facilitate the reaction.[3]
-
Protect the Boronic Acid: Convert the boronic acid to its corresponding pinacol ester, which is more stable and less prone to protodeboronation.
-
Guide 2: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for installing alkyne functionalities. Selectivity for the C-4 iodo position is typically very high.
| Component | Recommendation | Rationale & In-Text Citations |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard, reliable, and commercially available Pd(II) pre-catalyst for Sonogashira reactions.[13] |
| Co-catalyst | CuI (5-10 mol%) | The copper(I) co-catalyst is crucial for the traditional Sonogashira mechanism, as it forms a copper-acetylide intermediate that facilitates transmetalation.[14] |
| Ligand | PPh₃ (if not using pre-catalyst) | Triphenylphosphine is the standard ligand for these conditions. |
| Base | Et₃N or Piperidine (often used as solvent or co-solvent) | The amine base is required to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.[15] |
| Solvent | DMF or THF | These polar aprotic solvents are effective at solubilizing the reagents and catalyst. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under very mild conditions, which helps preserve functional groups and maintain selectivity.[13] |
Problem: Significant Alkyne Homocoupling (Glaser Coupling)
-
Causality: This is the most common side reaction in Sonogashira chemistry and is promoted by the copper co-catalyst in the presence of oxygen.[6] It results in a dimer of your terminal alkyne.
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are completely free of oxygen. Use a Schlenk line and maintain a positive inert gas pressure.[6]
-
Go Copper-Free: Numerous copper-free Sonogashira protocols have been developed.[14] These typically require a stronger organic base (e.g., DBU) or a different palladium/ligand system (e.g., Pd(P(t-Bu)₃)₂) to facilitate the deprotonation and transmetalation steps without copper.[1][7]
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Problem: Reaction Stalls or is Sluggish
-
Causality: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[16] While the C-I bond is reactive, electron-rich pyridines can sometimes be challenging substrates.[17]
-
Solutions:
-
Switch Ligand: Move to a bulkier, more electron-rich ligand such as XPhos or P(t-Bu)₃. These ligands form more stable and active monoligated Pd(0) species that are less susceptible to inhibition.[1]
-
Increase Temperature: Gently warming the reaction to 50-80 °C can increase the rate of the desired coupling.
-
Use a Different Pd Source: Sometimes switching from a Pd(II) to a Pd(0) source like Pd₂(dba)₃ can improve results, as it removes the pre-catalyst activation step.
-
Guide 3: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing aryl amines. The choice of ligand is especially critical to achieve high yields and avoid side reactions.
| Component | Recommendation | Rationale & In-Text Citations |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Pre-catalyst | Pd₂(dba)₃ is a common Pd(0) source.[18] However, modern, air-stable palladacycle pre-catalysts (e.g., XPhos-Pd-G3) offer superior activity, consistency, and ease of handling.[5] |
| Ligand | XPhos, RuPhos, or BINAP (2-4 mol%) | Buchwald-Hartwig amination requires bulky, electron-rich biarylphosphine ligands. These ligands accelerate the rate-limiting reductive elimination step to form the C-N bond.[19][20] |
| Base | NaOt-Bu or LHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.[20][21] |
| Solvent | Toluene or Dioxane (anhydrous) | These non-polar, aprotic solvents are standard for this transformation. They must be rigorously dried. |
| Temperature | 80-110 °C | Aminations, especially with less reactive amines, often require elevated temperatures to proceed at a reasonable rate.[18] |
Problem: Significant Hydrodehalogenation (Aryl-I replaced by -H)
-
Causality: This side product arises from a competing pathway where a palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or other decomposition pathways instead of reductive elimination.[18][19]
-
Solutions:
-
Optimize Ligand Choice: This is the most effective solution. Ligands like RuPhos and BrettPhos were specifically designed to promote rapid reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[18]
-
Use a Weaker Base: If possible, switching to a weaker base like K₃PO₄ can sometimes suppress this side reaction, though it may also slow the desired reaction.
-
Lower the Temperature: Reducing the reaction temperature can sometimes disfavor the decomposition pathway relative to the productive C-N bond formation.
-
Problem: Low Reactivity with a Hindered Amine
-
Causality: Sterically bulky amines can be challenging nucleophiles. The steric hindrance can slow down both the coordination to the palladium center and the final reductive elimination step.
-
Solutions:
-
Use a Specialized Ligand: Ligands with very large cone angles, such as t-BuXPhos, are designed to create a more open coordination sphere around the palladium, accommodating bulky substrates.
-
Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst and ligand loading to 5 mol% can sometimes be necessary to achieve full conversion.
-
Change the Base: Switching to a lithium-based amide like LHMDS can sometimes improve reactivity with hindered amines compared to NaOt-Bu.[21]
-
Experimental Protocols
General Protocol for C-4 Selective Suzuki-Miyaura Coupling
This protocol provides a starting point for the reaction between 2-chloro-4-iodo-5-methoxypyridine and a generic arylboronic acid.
References
- Time in Denbighshire, GB. Google Search.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction. Organic Chemistry Portal.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Buchwald-Hartwig Amin
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction. PubMed.
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- Why can't I achieve good yields for this Suzuki reaction?
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- A Review on Palladium Catalyzed Coupling Reactions. IJPCSONLINE.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.
- troubleshooting poor yields in Sonogashira reactions with halogen
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)
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Technical Support Center: Overcoming Reactivity Challenges with 2-Chloro-4-iodo-5-methoxypyridine
Welcome to the technical support center for 2-Chloro-4-iodo-5-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, yet sometimes challenging, building block in their synthetic endeavors. Here, we address common reactivity issues, provide in-depth troubleshooting strategies, and offer detailed protocols to help you navigate your experiments successfully.
Understanding the Reactivity Landscape
2-Chloro-4-iodo-5-methoxypyridine possesses two distinct reactive sites for cross-coupling reactions: the C4-I bond and the C2-Cl bond. The fundamental principle governing its reactivity is the significant difference in bond strength and susceptibility to oxidative addition by a metal catalyst, typically palladium. The C-I bond is considerably weaker than the C-Cl bond, making it the more reactive site.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is: I >> Br > OTf >> Cl > F .[1][2] This inherent difference is the cornerstone of its utility, allowing for selective, sequential functionalization. However, "low reactivity" can manifest in two primary ways:
-
Failure to react at the C4-Iodo position: Even the more reactive site can be sluggish or fail under suboptimal conditions.
-
Difficulty in activating the C2-Chloro position: The stronger C-Cl bond often requires more forcing conditions or specialized catalytic systems to react.
This guide will tackle both scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter in a practical, question-and-answer format.
Issue 1: My Suzuki-Miyaura coupling at the C4-Iodo position is sluggish or failing.
-
Question: I'm using standard Pd(PPh₃)₄ and K₂CO₃ conditions for a Suzuki coupling with an arylboronic acid at the C4-iodo position, but I'm seeing low conversion even after prolonged heating. What's going wrong?
-
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as a Lewis base and poisoning the catalyst.[3] This coordination can slow down or halt the catalytic cycle.
-
Solution: To counteract this, you can add a Lewis acid like B(OMe)₃ to bind the pyridine nitrogen, freeing up the palladium catalyst to participate in the reaction.[3]
-
-
Inappropriate Ligand Choice: While PPh₃ is a workhorse ligand, it may not be optimal for this electron-rich heterocyclic system. The oxidative addition step, which is often rate-limiting, can be particularly sensitive to the ligand's electronic and steric properties.
-
Base and Solvent Incompatibility: The choice of base and solvent system is critical for activating the boronic acid for transmetalation.[4]
-
Solution: If using weaker bases like K₂CO₃ or Na₂CO₃ with an aqueous/organic solvent mixture (e.g., Dioxane/H₂O) fails, consider switching to stronger bases like Cs₂CO₃ or K₃PO₄ in an anhydrous solvent system.[2] Ensure the base is finely powdered and anhydrous for optimal performance.
-
-
Poor Quality Reagents: Cross-coupling reactions are highly sensitive to impurities.
-
Issue 2: I want to perform a reaction at the C2-Chloro position, but it's completely unreactive.
-
Question: I have successfully functionalized the C4-iodo position and now I want to perform a Sonogashira or Buchwald-Hartwig amination at the C2-chloro site. My standard palladium conditions are not working. What do I need to change?
-
Answer: Activating the C2-Cl bond on a pyridine ring is significantly more challenging than reacting at the C4-I position and requires a more specialized approach. The C2 position is adjacent to the nitrogen, which influences its electronic properties and steric accessibility.[6]
-
The Challenge of Oxidative Addition: The primary hurdle is the oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is much slower than for C-I or C-Br bonds.[1][7] For 2-halopyridines, this step can proceed through different mechanisms depending on the halide.[8]
-
Solution 1: Advanced Palladium Catalysis:
-
Ligand is Key: To facilitate oxidative addition to the C-Cl bond, you must use highly active, electron-rich, and sterically demanding ligands.[1] Ligands like those developed by Buchwald (e.g., RuPhos, XPhos) or Fu (e.g., P(t-Bu)₃) are often necessary.[4][9] N-heterocyclic carbene (NHC) ligands can also be highly effective for activating aryl chlorides.[4]
-
Higher Temperatures: Reactions at C-Cl bonds typically require higher temperatures (e.g., >100 °C) or microwave heating to proceed at a reasonable rate.[2]
-
-
Solution 2: Switch to Nickel Catalysis:
-
A Powerful Alternative: Nickel catalysts are often superior to palladium for activating C-Cl bonds, especially in electron-rich or heterocyclic systems.[10] Nickel has a greater tendency to undergo one-electron redox reactions, which can open up alternative radical-based pathways for oxidative addition.[5]
-
Recommended Systems: Nickel-catalyzed cross-electrophile couplings are particularly effective for 2-chloropyridines.[11][12][13] A common system involves a nickel source (e.g., NiCl₂), a bidentate ligand (e.g., bathophenanthroline), and a reducing agent in a polar aprotic solvent like DMF.[11][12][13]
-
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) | Rationale |
| No reaction at C4-Iodo | Catalyst poisoning by pyridine-N | Add a Lewis acid (e.g., B(OMe)₃).[3] | The Lewis acid coordinates to the pyridine nitrogen, preventing it from deactivating the palladium catalyst. |
| Inappropriate ligand | Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[2][4] | These ligands accelerate the rate-limiting oxidative addition step. | |
| Suboptimal base/solvent | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) in an anhydrous solvent.[2] | Ensures efficient activation of the boronic acid for transmetalation. | |
| Reaction at C2-Chloro fails | High C-Cl bond strength | Use highly active Pd catalysts with bulky phosphine or NHC ligands (e.g., RuPhos, IPr).[4][9] | These specialized ligands are designed to facilitate the difficult oxidative addition to C-Cl bonds. |
| Palladium catalyst ineffective | Switch to a Nickel catalyst system (e.g., NiCl₂/bathophenanthroline).[11][12][13] | Nickel is generally more effective than palladium for activating C-Cl bonds on heterocyclic rings. | |
| Insufficient energy | Increase reaction temperature (e.g., 100-120 °C) or use microwave irradiation.[2] | Provides the necessary activation energy for the C-Cl bond to react. | |
| Side reaction: Dehalogenation | Proto-dehalogenation | Change solvent from DMF to toluene; use a more active catalyst to favor cross-coupling over dehalogenation.[2] | Reduces the availability of proton sources and accelerates the desired reaction pathway. |
Experimental Design & Protocols
Workflow for Sequential Cross-Coupling
The differential reactivity allows for a logical, stepwise functionalization. The general workflow involves reacting the C4-iodo position first under milder conditions, followed by the C2-chloro position using more forcing conditions.
Caption: Sequential functionalization workflow.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position
This protocol is a starting point for the selective arylation at the more reactive C4-iodo position.[14]
-
Reaction Setup: In an oven-dried Schlenk flask, under an inert argon atmosphere, combine 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 3 mol%.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the substrate).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling at the C2-Chloro Position
This protocol is designed for the more challenging C2-chloro position, particularly for alkylation, using a nickel catalyst system.[11][12][13]
-
Reaction Setup: In a glovebox, add NiCl₂ (10 mol%) and bathophenanthroline (10 mol%) to an oven-dried vial. Add anhydrous, degassed DMF. Stir for 15 minutes.
-
Reagent Addition: To the catalyst solution, add the 4-substituted-2-chloro-5-methoxypyridine substrate (1.0 equiv.) followed by the alkyl bromide coupling partner (1.5 equiv.).
-
Reductant Addition: Add a reducing agent, such as zinc dust (1.5 equiv.).
-
Reaction: Seal the vial and heat the mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS (typically 12-24 hours).
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. The filtrate is then washed with aqueous ammonia and brine, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Considerations: Why Ligands Matter
The success of these cross-coupling reactions hinges on the kinetics of the three main steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For challenging substrates like 2-Chloro-4-iodo-5-methoxypyridine, the oxidative addition step is often the bottleneck.
Caption: The catalytic cycle for cross-coupling.
-
Electron-Rich Ligands: These donate electron density to the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic C-X bond in the oxidative addition step.
-
Sterically Bulky Ligands: Large ligands promote the dissociation of one ligand from the palladium center to create a more reactive, coordinatively unsaturated species. This is often a prerequisite for the oxidative addition of less reactive bonds like C-Cl.[7] Furthermore, bulky ligands facilitate the final reductive elimination step, releasing the product and regenerating the active catalyst.
By carefully selecting the catalyst, ligands, and reaction conditions, the inherent low reactivity of certain positions on the 2-Chloro-4-iodo-5-methoxypyridine scaffold can be effectively overcome, unlocking its full potential as a synthetic intermediate.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. (2023). Available from: [Link]
-
Cernak, T. et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. Available from: [Link]
-
Gervais, K. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]
-
Gasperini, P. et al. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. NIH Public Access. Available from: [Link]
- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
-
Weires, A. G. et al. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Available from: [Link]
-
Lu, J. et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. (2022). Available from: [Link]
-
Weires, A. G. et al. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. NIH Public Access. Available from: [Link]
-
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available from: [Link]
-
ACS Publications. Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium methyl bond energy. Organometallics. Available from: [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2018). Available from: [Link]
-
RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. (2021). Available from: [Link]
-
The Hartwig Group. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. (2005). Available from: [Link]
-
Li, X. Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. (2024). Available from: [Link]
-
Engle, K. M., & Yu, J. Q. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access. Available from: [Link]
-
Bagley, M. C. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016). Available from: [Link]
-
ResearchGate. Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. (2025). Available from: [Link]
-
Weires, A. G. et al. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH Public Access. (2015). Available from: [Link]
-
Lu, J. et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PubMed. (2022). Available from: [Link]
-
ResearchGate. Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium. Available from: [Link]
-
ChemRxiv. Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. Available from: [Link]
-
PubChem. 2-Chloro-4-methoxypyrimidine. Available from: [Link]
-
Chemical Papers. A facile synthetic route for antineoplastic drug GDC-0449. Available from: [Link]
-
NIH Public Access. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]
-
RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available from: [Link]
-
PubMed. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. (2018). Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for reactions involving 2-Chloro-4-iodo-5-methoxypyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-4-iodo-5-methoxypyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your reactions and achieve optimal outcomes.
Understanding the Reactivity of 2-Chloro-4-iodo-5-methoxypyridine
2-Chloro-4-iodo-5-methoxypyridine is a dihalogenated pyridine derivative that offers two distinct reaction sites for cross-coupling reactions. The inherent electronic properties of the pyridine ring, coupled with the differential reactivity of the C-I and C-Cl bonds, allow for selective functionalization. Generally, the carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[1] This preferential reactivity forms the basis for sequential, site-selective modifications.
The pyridine nitrogen itself can influence the catalytic cycle. The lone pair of electrons on the nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[2] This is a critical consideration, especially in reactions involving 2-substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings involving 2-Chloro-4-iodo-5-methoxypyridine can stem from several factors:
-
Catalyst Deactivation: The pyridine nitrogen can act as a poison to the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[2]
-
Suboptimal Ligand Choice: For electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.
-
Inadequate Base: The choice and amount of base are crucial. An inappropriate base may not be strong enough to facilitate the transmetalation step effectively.
-
Poor Solubility: The insolubility of reactants, particularly in the case of complex or large coupling partners, can severely limit reaction rates.[3]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade, especially in the presence of excess base or water, leading to the formation of the corresponding arene as a byproduct.[4]
Q2: My reaction is producing a mixture of mono-arylated products at both the C4 (iodo) and C2 (chloro) positions. How can I improve selectivity for the C4 position?
A2: Achieving high C4 selectivity is typically expected due to the higher reactivity of the C-I bond. If you are observing significant C2 coupling, consider the following:
-
Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier for C-Cl bond activation, leading to a loss of selectivity. Try running the reaction at a lower temperature.
-
Ligand Effects: While bulky, electron-rich ligands are generally good for activating C-Cl bonds, their use in this system might inadvertently promote C2 coupling. A less activating ligand might improve selectivity for the more reactive C-I bond.
-
Catalyst System: Some catalyst systems may exhibit different selectivities. For dihalopyridines, ligand-free or specific ligand-controlled conditions have been shown to influence site-selectivity.[5][6]
Q3: I am attempting a Sonogashira coupling at the C4 position, but I am getting significant amounts of homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
A3: Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen.[7] To minimize this:
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under a thoroughly inert atmosphere (argon or nitrogen). Degassing all solvents and reagents is critical.
-
Amine Base: The choice of amine base can influence the extent of homocoupling.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that can circumvent the issue of homocoupling.[8]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Q4: In my Buchwald-Hartwig amination, I am observing diarylation. How can I favor mono-amination at the C4 position?
A4: The formation of diarylated products suggests that the initially formed mono-aminated product is reactive enough to undergo a second amination at the C2 position. To control this:
-
Stoichiometry: Use a slight excess of the 2-Chloro-4-iodo-5-methoxypyridine relative to the amine.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-aminated product is formed. Lowering the reaction temperature can also help to disfavor the less reactive C-Cl bond activation.
-
Ligand Choice: The ligand can influence the reactivity of the catalyst towards the C-Cl bond of the mono-aminated intermediate. Screening different ligands may be beneficial.
Troubleshooting Guide for Common Cross-Coupling Reactions
Below is a structured guide to troubleshoot common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with 2-Chloro-4-iodo-5-methoxypyridine.
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst deactivation by pyridine nitrogen.[2] | Increase catalyst loading. Use a pre-catalyst. Consider ligands known to be robust in the presence of pyridines. |
| Poor quality or degradation of boronic acid. | Use fresh, high-purity boronic acid. Consider converting to a more stable boronate ester (e.g., pinacol ester).[4] | |
| Inefficient transmetalation. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is sufficiently soluble or that a phase-transfer catalyst is used if necessary.[4] | |
| Low reaction temperature. | Gradually increase the temperature, monitoring for product formation and potential decomposition.[4] | |
| Formation of Homocoupled Boronic Acid | Presence of oxygen. | Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere.[4] |
| Protodeboronation | Excess base or water. | Optimize the amount of base. Consider using anhydrous conditions if this is a persistent issue.[4] |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst deactivation. | Similar to Suzuki, consider catalyst loading and ligand choice. |
| Inactive copper cocatalyst. | Use a fresh source of CuI. | |
| Insufficiently strong base. | Ensure the amine base is strong enough to deprotonate the terminal alkyne. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | Maintain strictly anaerobic conditions.[7] |
| High concentration of alkyne. | Add the alkyne slowly to the reaction mixture. | |
| Consider a copper-free Sonogashira protocol.[8] | ||
| Dehalogenation of Starting Material | Reductive side reactions. | Ensure the reaction is not overheated. Check the quality of the catalyst and reagents. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps | | :--- | Low or No Conversion | Catalyst deactivation. | | | Weak base. | Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS.[9] | | | Sterically hindered amine or aryl halide. | Use a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, RuPhos).[10] | | Diarylation | High reactivity of the mono-aminated product. | Use a stoichiometric excess of the dihalopyridine. Monitor the reaction closely and quench upon completion of the first coupling. Lower the reaction temperature. | | Hydrolysis of Phosphine Ligands | Presence of water. | Use anhydrous solvents and reagents. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling at the C4-Position
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry Schlenk flask, add 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.).
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). Benchchem.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
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- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: 2-Chloro-4-iodo-5-methoxypyridine
Introduction: The Critical Role of Compound Integrity
2-Chloro-4-iodo-5-methoxypyridine (CAS No. 1211516-07-2) is a highly functionalized pyridine derivative, serving as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its trifunctional nature, featuring chloro, iodo, and methoxy groups, offers a rich landscape for chemical transformations, particularly in cross-coupling reactions where the iodine atom is a versatile reactive site.[3][4] However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not handled and stored with precision.
This guide is designed to provide researchers and drug development professionals with expert-driven insights into maintaining the stability and purity of 2-Chloro-4-iodo-5-methoxypyridine. By understanding the causality behind proper storage protocols and troubleshooting potential issues, you can ensure the integrity of your starting material, leading to more reliable, reproducible, and successful experimental outcomes.
Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the ideal storage conditions for 2-Chloro-4-iodo-5-methoxypyridine?
A1: To ensure maximum shelf-life and purity, the compound must be stored under controlled conditions that mitigate exposure to its primary degradation triggers: heat, light, and moisture.[5] The ideal storage temperature is refrigerated, between 2-8°C.[5][6] It is crucial to store it in a tightly sealed, airtight container to prevent moisture absorption, as pyridine derivatives can be hygroscopic.[5][7] For long-term storage, using a desiccated cabinet or a dry box is a highly recommended best practice.[5]
Q2: How does light exposure affect the stability of this compound?
A2: Halogenated pyridines are often sensitive to light.[5] Exposure to UV and even ambient visible light can provide the energy to initiate degradation pathways, potentially leading to discoloration and the formation of impurities.[5] This is why the compound should always be stored in amber glass bottles or other opaque containers that block light transmission.[5]
Q3: The solid, which was initially off-white, has developed a yellow or brownish tint. What does this indicate?
A3: A color change is a primary visual indicator of chemical degradation.[5] This is often caused by slow decomposition due to prolonged or improper exposure to air, light, or elevated temperatures. While a slight color change may not always signify a catastrophic loss of purity, it warrants immediate investigation before use in a sensitive reaction. We recommend running a purity check via HPLC or ¹H NMR to quantify the extent of degradation.
Q4: Can I store the compound at room temperature for short periods?
A4: While some suppliers may ship the compound at room temperature for continental transit, this is not recommended for storage.[6][8] For optimal stability, it should be moved to a refrigerated (2-8°C), dark, and dry environment as soon as it is received.[5][6] Leaving it on a lab bench for extended periods, especially in direct sunlight or a humid environment, significantly increases the risk of degradation.
Q5: What type of container and seal is best for storing this chemical?
A5: The best primary container is an amber glass bottle to protect from light.[5] The cap is equally important. A cap with a chemically inert liner, such as PTFE, is essential to ensure a tight, non-reactive seal that prevents moisture ingress and reaction with the cap material itself.[5]
Troubleshooting Guide for Experimental Applications
This section addresses common problems encountered during synthesis that may be linked to the quality or handling of 2-Chloro-4-iodo-5-methoxypyridine.
Problem 1: Low or No Reactivity in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
-
Potential Cause: Degradation of the starting material. The C-I bond is the primary site for these reactions. If the compound has degraded, the concentration of the active species is lower than calculated, leading to poor yields. Hydrolysis of the chloro group to a pyridone is also a possibility, which would render the molecule inactive under typical coupling conditions.
-
Troubleshooting Steps:
-
Verify Purity: Before starting the experiment, confirm the purity of your 2-Chloro-4-iodo-5-methoxypyridine lot using a suitable analytical method (e.g., HPLC, GC-MS, or ¹H NMR).[9] Compare the results to the Certificate of Analysis (CoA).
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Pyridine derivatives can absorb atmospheric water, which can interfere with moisture-sensitive catalysts and reagents.[7][10]
-
Reagent Stoichiometry: If purity is confirmed to be lower than expected, adjust the stoichiometry of your reagents accordingly to account for the inactive fraction of the material.
-
Problem 2: Appearance of Unexpected Byproducts in Reaction Mixture
-
Potential Cause: Presence of impurities in the starting material or degradation during the reaction. For example, if the compound has partially degraded via de-iodination, you might see byproducts arising from the reactivity of 2-chloro-5-methoxypyridine.
-
Troubleshooting Steps:
-
Impurity Profiling: Use LC-MS or GC-MS to analyze your starting material and identify any significant impurities.[9] This can help predict potential side reactions.
-
Purify the Starting Material: If significant impurities are detected, consider purifying the 2-Chloro-4-iodo-5-methoxypyridine by recrystallization or column chromatography before use.[10]
-
Control Reaction Temperature: Excessive heat can accelerate the decomposition of halogenated pyridines. Ensure precise temperature control throughout the reaction.[10]
-
Problem 3: Inconsistent Results Between Different Batches
-
Potential Cause: Variation in the purity and/or age of the 2-Chloro-4-iodo-5-methoxypyridine used. Older batches or those stored improperly will have a higher impurity profile.
-
Troubleshooting Steps:
-
Standardize Storage: Implement a strict "first-in, first-out" (FIFO) inventory system and ensure all batches are stored under the recommended conditions (2-8°C, dark, dry).[5]
-
Qualify New Batches: Do not assume a new batch will behave identically. Run a small-scale test reaction or analytical check (TLC, NMR) to qualify each new lot before using it in a large-scale or critical synthesis.
-
Troubleshooting Workflow Diagram
Caption: Common degradation pathways for the title compound.
References
-
ChemPacific. (2025, December 3). How to Store 2-Chloro-4-iodo-5-methylpyridine Safely.
-
ChemScene. 2-Chloro-4-iodo-5-methoxypyridine.
-
ChemScene. 2-Chloro-4-iodo-5-methylpyridine.
- Chemical Label Information. 2-chloro-4-iodo-5-methoxypyridine. [URL: Not available]
-
SynHet. 2-Chloro-5-iodo-4-methoxypyridine.
-
ECHEMI. 2-chloro-4-iodo-5-methylpyridine SDS.
-
Sigma-Aldrich. 2-Chloro-4-iodo-5-methylpyridine AldrichCPR.
-
Fisher Scientific. Safety Data Sheet.
-
ChemicalBook. 2-chloro-4-iodo-5-methylpyridine. (2025, October 22).
-
Guidechem. 2-chloro-5-iodo-3-methoxy-4-methylpyridine wiki.
-
PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
-
Biosynth. 2-chloro-4-iodo-5-methoxypyridine.
-
BenchChem. Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production.
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
-
BenchChem. Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
-
Sigma-Aldrich. 2-Chloro-4-iodo-5-methoxypyridine.
-
CymitQuimica. 2-Chloro-4-iodo-5-methoxypyridine.
-
Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine.
-
ResearchGate. Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst.
-
PubMed. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium.
-
NIH. Halogenation of the 3-position of pyridines through Zincke imine intermediates.
-
PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
-
NIH. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R.
-
NIH. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12.
-
ResearchGate. Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon.
-
NIH. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
-
NIH. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8.
Sources
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Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Chloro-4-iodo-5-methoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
The use of palladium catalysts in cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency. However, the removal of residual palladium from the final product is a critical challenge, especially in the pharmaceutical industry where stringent limits on metal impurities are enforced.[1][2] This is particularly true for reactions involving nitrogen-containing heterocycles like 2-Chloro-4-iodo-5-methoxypyridine, where the pyridine nitrogen can form stable complexes with palladium, making its removal non-trivial.[3]
This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions regarding the removal of palladium catalysts from reactions involving 2-Chloro-4-iodo-5-methoxypyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Filtration
-
Possible Cause: The palladium species remaining in your reaction mixture are likely soluble and not easily removed by simple filtration through celite or filter paper.[4] Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and may be present as soluble complexes with ligands or your pyridine-containing product.[5] The nitrogen atom in the pyridine ring of 2-Chloro-4-iodo-5-methoxypyridine can act as a ligand, forming a stable, soluble complex with palladium.[3]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. These materials selectively bind to palladium, which can then be removed by filtration.[6][7]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and time. It is advisable to screen different scavengers and conditions to find the optimal protocol for your specific system.[3]
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For instance, an initial filtration through Celite® to remove any heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger to capture soluble palladium species.[3][8]
-
Issue 2: Significant Product Loss During the Scavenging Process
-
Possible Cause: Non-specific adsorption of your 2-Chloro-4-iodo-5-methoxypyridine product onto the scavenger material. This is a known issue, particularly with activated carbon.[3]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product. Silica-based scavengers often offer higher product recovery compared to activated carbon.[3][9]
-
Optimize the Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. An excess of scavenger can lead to increased product loss.
-
Thoroughly Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reactions involving 2-Chloro-4-iodo-5-methoxypyridine?
A1: The most common and effective methods include:
-
Adsorption: Using solid-supported scavengers such as thiol-functionalized silica (e.g., QuadraSil™ MP), amine-functionalized silica, or activated carbon to bind the palladium, which is then removed by filtration.[9][10][11]
-
Filtration: While often insufficient on its own for soluble palladium, filtration through a pad of Celite® is a good first step to remove heterogeneous palladium (e.g., palladium on carbon) and precipitated palladium black.[12][13]
-
Liquid-Liquid Extraction: In some cases, aqueous washes with solutions of chelating agents like EDTA or N-acetyl cysteine can help extract palladium into the aqueous phase.[1]
Q2: Why is it particularly challenging to remove palladium from reactions with pyridine-containing compounds?
A2: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly with the palladium center, forming a stable and often soluble complex.[3] This coordination can make it difficult for scavengers to access and bind to the palladium, thus hindering its removal.
Q3: What are the different types of palladium scavengers and how do I choose the right one?
A3: Palladium scavengers are available with various functional groups that have a high affinity for palladium. The choice of scavenger depends on the nature of the palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II)) and the solvent system.[5][9]
| Scavenger Type | Functional Group | Primary Target | Notes |
| Thiol-Based | -SH (Mercaptopropyl) | Pd(II), Pd(0) | Highly effective for a broad range of palladium species.[10][14] |
| Amine-Based | -NH2, -NHR, -NR2 | Pd(II) | Effective for scavenging palladium in its higher oxidation state. |
| Activated Carbon | Carbon matrix | Pd(0), Pd(II) | Cost-effective but can be non-specific, leading to product loss.[11][15] |
| Thiourea-Based | -NHC(S)NH- | Pd(II), Pd(0) | Strong affinity for palladium.[6] |
It is highly recommended to perform a small-scale screen of different scavengers to identify the most effective one for your specific reaction.
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[16][17] This technique offers very low detection limits, often in the parts-per-billion (ppb) range. For rapid screening during process optimization, colorimetric or fluorometric methods can also be employed.[2][18]
Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger
This protocol describes a general procedure for removing residual palladium from a solution of 2-Chloro-4-iodo-5-methoxypyridine using a thiol-functionalized silica scavenger.
Materials:
-
Crude reaction mixture containing 2-Chloro-4-iodo-5-methoxypyridine and residual palladium.
-
Thiol-functionalized silica scavenger (e.g., QuadraSil™ MP).[10]
-
An appropriate organic solvent in which the product is soluble (e.g., ethyl acetate, toluene, or THF).
-
Celite®.
-
Filtration apparatus (Büchner funnel, filter flask, filter paper).
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10-20 volumes).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.[3]
-
Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging.[3]
-
Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS.
Visualizing the Workflow
Diagram 1: Decision-Making Workflow for Palladium Removal
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. benchchem.com [benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. pharmtech.com [pharmtech.com]
- 17. arborassays.com [arborassays.com]
- 18. pubs.acs.org [pubs.acs.org]
Preventing homocoupling in 2-Chloro-4-iodo-5-methoxypyridine reactions
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for troubleshooting and preventing undesired homocoupling reactions involving 2-chloro-4-iodo-5-methoxypyridine. As a versatile building block, its successful application hinges on achieving high selectivity and minimizing byproduct formation. This center is structured to address specific issues you may encounter during your experiments.
Understanding the Reactivity of 2-Chloro-4-iodo-5-methoxypyridine
The key to successfully using this molecule is understanding its differential reactivity. It possesses two halogen atoms suitable for cross-coupling: an iodine at the C4 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the site of reaction is dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Cl bond, making it the preferred site for oxidative addition to the Pd(0) catalyst.[1]
This inherent selectivity allows for sequential, site-selective functionalization. However, it is during the initial coupling at the highly reactive C4-iodo position that undesired homocoupling side reactions often occur.
Caption: Preferential reactivity at the C4-Iodo position.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this substrate?
A1: Homocoupling refers to the undesired dimerization of reactants. When using 2-chloro-4-iodo-5-methoxypyridine, this can manifest in several ways depending on the reaction type:
-
In Suzuki-Miyaura Couplings: The boronic acid or ester reagent can couple with itself to form a symmetrical biaryl byproduct (e.g., Ar-B(OH)₂ → Ar-Ar). This is often the most prevalent form of homocoupling.[2]
-
In Sonogashira Couplings: The terminal alkyne can undergo oxidative dimerization to form a 1,3-diyne, a side reaction known as Glaser coupling.[3]
-
Reductive Homocoupling: The pyridine substrate itself can dimerize, though this is typically less common than the other pathways under well-controlled conditions.[4]
Q2: What is the primary cause of boronic acid homocoupling in my Suzuki reaction?
A2: The presence of dissolved oxygen in the reaction mixture is the most frequent cause.[5][6] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[7][8] This parasitic cycle consumes your nucleophile and reduces the yield of the desired cross-coupled product.
Q3: Why am I seeing significant alkyne dimerization (Glaser coupling) in my Sonogashira reaction?
A3: Glaser homocoupling is almost always mediated by the copper(I) co-catalyst (e.g., CuI) in the presence of oxygen.[9][10] While copper is added to facilitate the transmetalation step of the Sonogashira cycle, it can also readily catalyze the oxidative dimerization of the terminal alkyne.
Q4: Can my choice of base influence homocoupling?
A4: Yes, absolutely. The base is a critical parameter.
-
In Suzuki Couplings: The base activates the boronic acid by forming a more nucleophilic boronate species.[11][12] However, using a very strong base or high concentrations can sometimes accelerate side reactions. The choice of base can affect the solubility of palladium species and the overall equilibrium of the catalytic cycle.
-
In Sonogashira Couplings: An amine base is typically used, which also serves to scavenge the HX byproduct. Insufficient base can stall the catalytic cycle, potentially allowing more time for side reactions.
Q5: I am trying to perform a subsequent reaction at the C2-chloro position. How can I ensure the first reaction at the iodo-position goes to completion without side products?
A5: Achieving a clean, high-yield reaction at the C4-iodo position is crucial for sequential couplings. The key is to use optimized conditions that favor the cross-coupling pathway decisively over homocoupling. This involves rigorous oxygen exclusion, careful selection of ligands and reagents, and potentially using a slight excess of the coupling partner for the iodo-position to drive the reaction to completion.[13]
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve homocoupling issues.
Caption: Troubleshooting workflow for homocoupling reactions.
In-Depth Troubleshooting Steps
Issue: High levels of boronic acid dimer in a Suzuki-Miyaura reaction.
-
Verify Inert Atmosphere: Are you confident your system is oxygen-free? Standard purging by bubbling nitrogen through the solvent may be insufficient.
-
Causality: Oxygen is a known promoter of a Pd(II)-mediated catalytic cycle that leads to homocoupling of boronic acids.[7][8]
-
Solution: Employ more rigorous degassing techniques. The freeze-pump-thaw method (three cycles) is highly effective for removing dissolved gases. Alternatively, a subsurface sparge with argon or high-purity nitrogen for at least 30 minutes is a strong option.[5][13]
-
-
Assess Reagent Purity and Catalyst State: Is your palladium source reliable?
-
Causality: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) state can sometimes be inefficient, leaving Pd(II) species available to initiate homocoupling.[2]
-
Solution: Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture. This can help maintain the palladium in its catalytically active Pd(0) state without interfering with the main cycle.[8][14] Alternatively, using a high-quality Pd(0) source [e.g., Pd(PPh₃)₄] or a modern precatalyst can be beneficial.
-
-
Review Reaction Stoichiometry & Order of Addition:
-
Causality: Having a high concentration of boronic acid relative to the aryl iodide early in the reaction can favor the homocoupling pathway.
-
Solution: Try adding the boronic acid solution slowly to the reaction mixture. Using a slight excess (1.05-1.1 equiv.) of the 2-chloro-4-iodo-5-methoxypyridine can also help ensure the catalyst preferentially engages with the electrophile.[13]
-
Issue: High levels of diyne byproduct in a Sonogashira reaction.
-
Eliminate Copper: The most direct solution is to remove the primary catalyst for Glaser coupling.
-
Causality: Copper(I) salts react with terminal alkynes and oxygen to form diyne products.[3]
-
Solution: Switch to a copper-free Sonogashira protocol. Many modern ligand systems (e.g., those using bulky, electron-rich phosphines or N-heterocyclic carbenes) can efficiently promote the reaction without a copper co-catalyst.[9][15]
-
-
Control Alkyne Concentration:
-
Causality: The rate of the bimolecular homocoupling reaction is highly dependent on the concentration of the alkyne.
-
Solution: If you must use a copper-catalyzed system, add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the desired cross-coupling pathway over dimerization.[15]
-
-
Employ a Hydrogen Atmosphere:
-
Causality: A hydrogen atmosphere can suppress the oxidative homocoupling pathway.
-
Solution: Running the reaction under an atmosphere of diluted hydrogen (e.g., 5-10% H₂ in Argon) has been shown to diminish the formation of homocoupled side products to minimal levels.[16]
-
Comparative Summary of Preventive Strategies
| Parameter | Suzuki-Miyaura Coupling Strategy | Sonogashira Coupling Strategy | Rationale |
| Atmosphere | Strictly Inert (Ar/N₂) . Rigorous degassing is critical.[5][8] | Strictly Inert (Ar/N₂) . Can use dilute H₂/Ar to further suppress dimerization.[16] | Prevents oxygen-mediated oxidation of Pd(0) and copper-catalyzed Glaser coupling. |
| Catalyst | Use high-purity Pd(0) or reliable Pd(II) precatalysts. | Use a copper-free palladium system. [9] | Avoids Pd(II)-mediated boronic acid homocoupling and eliminates the primary catalyst for Glaser coupling. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHCs. | Bulky, electron-rich phosphine ligands (e.g., cataCXium® A) or NHCs. | Stabilizes the Pd(0) center and promotes efficient oxidative addition and reductive elimination, outcompeting side reactions.[5] |
| Additives | Add a mild reducing agent like potassium formate (KCOOH).[8] | Not generally required for homocoupling prevention if copper-free. | Maintains the palladium catalyst in the active Pd(0) state. |
| Procedure | Slow addition of boronic acid.[13] | Slow addition of terminal alkyne via syringe pump.[15] | Keeps the instantaneous concentration of the nucleophile low, disfavoring bimolecular side reactions. |
| Temperature | Use the lowest temperature that provides a reasonable reaction rate. | Room temperature to moderate heat (40-80 °C) is often sufficient. | Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[17] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and emphasizes rigorous exclusion of oxygen.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-iodo-5-methoxypyridine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a suitable base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity argon. Repeat this vacuum/argon cycle a total of three times.
-
Solvent Addition: Add a suitable solvent (e.g., 1,4-dioxane/water 4:1) that has been thoroughly degassed beforehand by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent Glaser homocoupling.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-iodo-5-methoxypyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of argon, add a degassed solvent (e.g., anhydrous THF or DMF), the terminal alkyne (1.2 equiv.), and a suitable amine base (e.g., diisopropylethylamine or triethylamine, 3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with an appropriate solvent like ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[15]
References
- Benchchem. (n.d.). Minimizing homocoupling in Sonogashira reactions of 3-Chloro-5-iodoaniline.
-
Scott, N. W. J., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Retrieved from [Link]
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH. Retrieved from [Link]
- Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
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Neufeldt, S. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]
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Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Retrieved from [Link]
- Benchchem. (n.d.). Preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate.
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
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Yang, D., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
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Duncton, M. A. J. (2017). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
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Chen, M. S., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). How to prevent homocoupling in Suzuki reactions of aryl bromides.
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Li, J. J., et al. (2009). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
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Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]
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ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]
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Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
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Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
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Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Retrieved from [Link]
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ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the 1H NMR Interpretation of 2-Chloro-4-iodo-5-methoxypyridine
For the discerning researcher in drug development and synthetic chemistry, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Chloro-4-iodo-5-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with structurally related analogs, and provide a robust experimental protocol for acquiring high-quality data.
The Predicted 1H NMR Spectrum: A Symphony of Substituent Effects
The structure of 2-Chloro-4-iodo-5-methoxypyridine dictates a simple yet informative 1H NMR spectrum. The pyridine ring contains two protons, at the C3 and C6 positions. The substituents—a chloro group at C2, an iodo group at C4, and a methoxy group at C5—profoundly influence the chemical shifts of these remaining protons through a combination of inductive and resonance effects.
Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the 1H NMR spectrum of 2-Chloro-4-iodo-5-methoxypyridine. The two aromatic protons are not adjacent and therefore will appear as singlets. The methoxy group will also present as a singlet, integrating to three protons.
Predicted Chemical Shifts (in CDCl₃):
-
H6: This proton is ortho to the nitrogen atom and the chloro group, both of which are electron-withdrawing. This will deshield the proton, shifting it downfield. We predict its chemical shift to be in the range of δ 8.10 - 8.20 ppm .
-
H3: This proton is situated between the chloro and iodo substituents. While halogens are inductively withdrawing, they can also exert some resonance effects. Its chemical environment is less deshielded compared to H6. We anticipate its signal to appear in the region of δ 7.75 - 7.85 ppm .
-
-OCH₃: The methoxy protons are shielded compared to the aromatic protons and will appear as a sharp singlet. The typical range for a methoxy group on an aromatic ring is δ 3.8-4.0 ppm.[1] We predict this signal to be around δ 3.90 ppm .
Comparative Analysis: Learning from Analogs
To substantiate our predictions, a comparative analysis with structurally similar compounds is invaluable. We will consider 2-chloro-4-iodo-5-methylpyridine, 2-chloropyridine, 4-iodopyridine, and 3-methoxypyridine.
A noteworthy comparison is with 2-chloro-4-iodo-5-methylpyridine. The 1H NMR data for this compound is reported as: (400MHz, CDCl₃) δ 8.14 (s, 1H), 7.79 (s, 1H), 2.38 (s, 3H). The substitution of a methyl group with a methoxy group is expected to have a minor shielding effect on the adjacent protons, though the overall pattern of two singlets in the aromatic region will be preserved. The primary difference will be the chemical shift of the singlet corresponding to the substituent at C5, with the methoxy group appearing significantly further downfield than the methyl group.
| Compound | H2/H6 (ppm) | H3/H5 (ppm) | H4 (ppm) | Other (ppm) |
| 2-Chloro-4-iodo-5-methoxypyridine (Predicted) | 8.15 (s, 1H, H6) | 7.80 (s, 1H, H3) | - | 3.90 (s, 3H, -OCH₃) |
| 2-Chloro-4-iodo-5-methylpyridine | 8.14 (s, 1H) | 7.79 (s, 1H) | - | 2.38 (s, 3H, -CH₃) |
| 2-Chloropyridine | 8.39 (ddd, 1H) | 7.32 (ddd, 1H) | 7.64 (td, 1H) | - |
| 4-Iodopyridine | 8.07 - 8.44 (m, 2H) | 7.59 - 7.86 (m, 2H) | - | - |
| 3-Methoxypyridine | 8.25 (dd, 1H) | 7.15 (m, 2H) | - | 3.85 (s, 3H, -OCH₃) |
Note: Data for comparative compounds is sourced from various chemical databases. Multiplicities are provided where available.
This comparison underscores the predictable nature of substituent effects in 1H NMR spectroscopy. The downfield shift of the pyridine protons is a cumulative result of the electronegativity and anisotropy effects of the various substituents.
Experimental Protocol for 1H NMR Analysis
Acquiring a high-quality 1H NMR spectrum is contingent on meticulous sample preparation and instrument setup. The following protocol provides a reliable workflow for the analysis of 2-Chloro-4-iodo-5-methoxypyridine.
I. Sample Preparation
-
Analyte Purity: Ensure the sample of 2-Chloro-4-iodo-5-methoxypyridine is of high purity to avoid signals from contaminants.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high isotopic purity (≥99.8% D).[2]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for a standard NMR spectrometer.[3]
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small drop can be carefully added.[3]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
II. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.[4]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Visualizing the Process and Structure
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure, the predicted 1H NMR spectrum, and the experimental workflow.
Caption: Predicted 1H NMR signals for 2-Chloro-4-iodo-5-methoxypyridine.
Caption: Standard workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of 2-Chloro-4-iodo-5-methoxypyridine is a clear illustration of how substituent effects on an aromatic ring can be systematically interpreted. By predicting the chemical shifts based on fundamental principles and comparing them with known analogs, researchers can confidently assign the resulting spectral features. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research in the field of drug development and beyond.
References
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Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
-
LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 2-Chloro-4-iodo-5-methoxypyridine
For professionals engaged in the intricate world of drug discovery and molecular sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. This guide provides an in-depth analysis of the ¹³C NMR spectrum of 2-Chloro-4-iodo-5-methoxypyridine, a polysubstituted pyridine derivative. Given the novelty of such compounds, direct experimental data is often scarce. Therefore, this guide emphasizes a predictive and comparative approach, grounded in fundamental principles of NMR and supported by data from analogous structures, to empower researchers in their analytical endeavors.
The Analytical Challenge: Decoding a Polysubstituted Heterocycle
2-Chloro-4-iodo-5-methoxypyridine presents a fascinating analytical puzzle. Its structure combines the influences of a halogen at an alpha-position (C2), another halogen at a gamma-position (C4), and an electron-donating methoxy group at a beta-position (C5). Understanding how these competing electronic effects manifest in the ¹³C NMR spectrum is key to confirming its identity and purity. The analysis hinges on predicting the chemical shifts (δ) for the six unique carbon environments: the five carbons of the pyridine ring and the one carbon of the methoxy group.
The core principle of ¹³C NMR is that the chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment.[1][2] Electron-withdrawing groups deshield a nucleus, shifting its resonance to a higher frequency (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.[1] In our target molecule, the interplay of these effects dictates the final appearance of the spectrum.
Predictive Analysis: The Influence of Substituents
To forecast the ¹³C NMR spectrum, we must deconstruct the molecule and analyze the influence of each substituent—chloro, iodo, and methoxy—on the pyridine ring. We begin with the known chemical shifts of unsubstituted pyridine in a common NMR solvent like CDCl₃ (C2/6: ~150 ppm, C4: ~124 ppm, C3/5: ~136 ppm) as our baseline.
-
2-Chloro Group: The highly electronegative chlorine atom at C2 strongly deshields the ipso-carbon (C2), causing a significant downfield shift. It also influences the adjacent C3 and C6 carbons.
-
4-Iodo Group: Iodine is less electronegative than chlorine but exhibits a pronounced "heavy atom effect." This effect induces a substantial upfield shift (shielding) on the carbon to which it is directly attached (the ipso-carbon, C4). This is a critical diagnostic feature.
-
5-Methoxy Group: The oxygen atom of the methoxy group is electron-withdrawing via induction but is a powerful electron-donating group through resonance. On an aromatic ring, the resonance effect typically dominates, leading to shielding (upfield shifts) at the ortho (C4, C6) and para (C2) positions relative to the substituent. The ipso-carbon (C5) is significantly deshielded.
By applying these principles, we can predict the relative ordering of the chemical shifts for 2-Chloro-4-iodo-5-methoxypyridine.
dot
Caption: Numbering of carbon atoms in the target molecule.
A Comparative Approach for Spectral Assignment
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | OCH₃ (ppm) |
| Pyridine (in CDCl₃) | 150.2 | 123.8 | 136.1 | 123.8 | 150.2 | - |
| 2-Chloropyridine [5] | ~152.8 | ~124.5 | ~139.3 | ~122.9 | ~149.9 | - |
| 4-Iodopyridine [6][7] | ~152.0 | ~128.0 | ~103.0 | ~128.0 | ~152.0 | - |
| 3-Methoxypyridine [8] | ~141.2 | ~154.5 | ~123.8 | ~120.7 | ~147.2 | ~55.5 |
| Predicted: 2-Chloro-4-iodo-5-methoxypyridine | ~151 | ~125 | ~95 | ~156 | ~145 | ~56 |
Analysis of Comparative Data:
-
The data for 2-chloropyridine confirms the deshielding effect at C2 and C4.
-
The spectrum of 4-iodopyridine strikingly illustrates the powerful shielding (upfield shift) at the C4 position, pushing its resonance to ~103 ppm.
-
3-Methoxypyridine shows strong deshielding at the ipso-carbon (C3 in this case, analogous to our C5) and shielding at the ortho and para positions.
-
Synthesis for the Target Molecule: Combining these effects, we can confidently predict that for 2-Chloro-4-iodo-5-methoxypyridine, the C4 carbon will be the most upfield-shifted aromatic signal due to the iodine's heavy atom effect. The C5 carbon, bonded to the electronegative oxygen, will be the most downfield-shifted. The remaining carbons (C2, C3, C6) will fall in the intermediate aromatic region, with their precise shifts determined by the combined influences of all three substituents. The methoxy carbon (OCH₃ ) will appear in the typical range of ~55-60 ppm.
Standardized Protocol for ¹³C NMR Acquisition
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful consideration of experimental parameters. The following protocol is designed for a typical 400 or 500 MHz spectrometer and is optimized for a sample like 2-Chloro-4-iodo-5-methoxypyridine, which contains several quaternary (non-protonated) carbons that exhibit slow relaxation times.
Experimental Workflow:
dot
Caption: Workflow for ¹³C NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 15-25 mg of 2-Chloro-4-iodo-5-methoxypyridine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is a standard solvent with a well-known signal (a triplet at ~77 ppm) that typically does not overlap with sample signals.[9] A sufficient concentration is necessary to obtain a good signal-to-noise ratio in a reasonable time, especially for the low-intensity quaternary carbons.
-
-
Spectrometer Setup:
-
Action: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Causality: Locking ensures the stability of the magnetic field during the experiment, while shimming sharpens the spectral lines, improving resolution.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker systems).
-
Causality: Proton decoupling simplifies the spectrum by collapsing all ¹H-¹³C couplings into singlets. A smaller pulse angle (less than 90°) allows for a shorter relaxation delay (D1) between scans, which is crucial for acquiring data efficiently, especially for quaternary carbons with long T1 relaxation times.[10]
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Causality: While a longer delay would ensure full relaxation, a 2.0-second delay combined with the acquisition time provides a good compromise for signal intensity across all carbon types within a practical timeframe.[10]
-
Number of Scans (NS): Set to a minimum of 1024.
-
Causality: Due to the low natural abundance of ¹³C (~1.1%), signal averaging is required.[11] A higher number of scans is essential to detect the low-intensity signals from the four quaternary carbons (C2, C4, C5) in the molecule. This number can be increased if the signal-to-noise ratio is poor.
-
-
Data Processing:
-
Action: After acquisition, apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz, followed by Fourier transformation. Perform phase and baseline corrections.
-
Causality: Applying a line broadening function improves the signal-to-noise ratio at the slight expense of resolution. Phasing and baseline correction are standard procedures to ensure the spectrum is displayed accurately for correct peak picking and interpretation.
-
Action: Calibrate the spectrum by setting the Tetramethylsilane (TMS) peak to 0.0 ppm or, if TMS is absent, the CDCl₃ solvent peak to 77.16 ppm.
-
Causality: Referencing provides a standardized scale for comparing chemical shifts across different experiments and with literature values.[9]
-
Conclusion
The ¹³C NMR analysis of 2-Chloro-4-iodo-5-methoxypyridine is a prime example of how fundamental principles can be used to elucidate complex molecular structures. By systematically evaluating the electronic contributions of each substituent and comparing them to simpler analogs, a confident prediction of the spectral features can be made. The most diagnostic signals are expected to be the heavily shielded C4 carbon (due to the iodo group) appearing far upfield (~95 ppm) and the deshielded C5 carbon (attached to the methoxy group) appearing far downfield (~156 ppm). This predictive framework, combined with the robust acquisition protocol provided, equips researchers with the necessary tools to approach the analysis of this and other novel polysubstituted heterocycles with scientific rigor.
References
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National Center for Biotechnology Information. 3-Methoxypyridine, PubChem CID 23719. Available from: [Link]
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National Center for Biotechnology Information. 4-Iodopyridine, PubChem CID 609492. Available from: [Link]
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Meng, C., et al. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. Available from: [Link]
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SpectraBase. 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available from: [Link]
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Pinto, D. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Available from: [Link]
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NMR Facility, Chemistry Department, University of Missouri. (2020). Optimized Default 13C Parameters. Available from: [Link]
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Wang, T., et al. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available from: [Link]
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A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 2-Chloro-4-iodo-5-methoxypyridine
In the landscape of pharmaceutical development, the rigorous analysis of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] 2-Chloro-4-iodo-5-methoxypyridine is a key building block in the synthesis of various pharmaceutical compounds. Its purity and impurity profile must be meticulously controlled and monitored. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust analysis of this critical intermediate.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of these two powerful analytical techniques. We will delve into the causality behind experimental choices and provide supporting data to guide you in selecting the most appropriate method for your specific analytical needs.
The Critical Need for Robust Analytical Methods
The development of a well-defined analytical method is a cornerstone of pharmaceutical research and quality control.[2][3] A robust method provides consistent, reliable, and reproducible results, which are essential for regulatory approval and ensuring product safety.[1] For an intermediate like 2-Chloro-4-iodo-5-methoxypyridine, the analytical method must be capable of accurately identifying and quantifying the main component while also detecting and quantifying any process-related impurities or degradation products.[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a widely adopted technique for assessing the purity of pharmaceutical intermediates and for quantifying them in various matrices.[6] Its high resolution and sensitivity make it an ideal choice for separating the target compound from closely related structures.[1][6]
Method A: Reversed-Phase HPLC with UV Detection
This method is a straightforward and robust approach for the routine analysis and purity assessment of 2-Chloro-4-iodo-5-methoxypyridine.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected due to the non-polar nature of the analyte, facilitating good retention and separation based on hydrophobicity.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is employed. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. Formic acid is added to improve peak shape and suppress the ionization of any residual silanol groups on the stationary phase.
-
Detection: UV detection at 254 nm is chosen as the pyridine ring and its substituents are expected to have significant absorbance at this wavelength.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the 2-Chloro-4-iodo-5-methoxypyridine sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 30% B to 90% B over 20 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: UV at 254 nm.[6]
-
-
Analysis: Inject the prepared sample and record the chromatogram. The purity of the sample can be determined by calculating the area percentage of the main peak.
Method Validation:
A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[1][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][7]
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.[4][10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.[8]
Visualizing the HPLC Workflow
Caption: HPLC analysis workflow for 2-Chloro-4-iodo-5-methoxypyridine.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Specificity and Sensitivity
LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[11] This technique is particularly valuable for identifying and quantifying trace-level impurities and for confirming the identity of the main component.
Method B: LC-MS/MS for Trace Impurity Analysis
This method is designed for the sensitive detection and quantification of potential impurities in 2-Chloro-4-iodo-5-methoxypyridine.
Rationale for Method Design:
-
Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing polar and semi-polar molecules like the target analyte and its potential impurities.[12][13] Positive ion mode is chosen as the pyridine nitrogen is readily protonated.
-
Mass Analysis: Tandem mass spectrometry (MS/MS) provides enhanced specificity by monitoring a specific fragmentation of the parent ion. This is crucial for distinguishing the analyte from co-eluting impurities.
-
Chromatography: A fast gradient is employed to reduce analysis time while still achieving adequate separation. The mobile phase composition is similar to the HPLC method to ensure compatibility with the ESI source.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Further dilute this stock solution with the initial mobile phase to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
-
Column: A C18 column with smaller dimensions for faster analysis (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitor specific parent-to-product ion transitions for 2-Chloro-4-iodo-5-methoxypyridine and any known impurities. For the target analyte (C6H5ClINO, MW: 269.46), a potential transition could be m/z 270.0 → [fragment ion]. The specific fragment ion would need to be determined through initial infusion experiments.
-
Data Interpretation:
The presence of chlorine and iodine will result in a characteristic isotopic pattern in the mass spectrum, which can be used for confirmation.[14][15] The isotopic pattern for a compound containing one chlorine atom will show an [M+2] peak with approximately one-third the intensity of the [M] peak. The presence of one iodine atom will not produce a significant isotopic peak.
Visualizing the LC-MS Workflow
Caption: LC-MS/MS analysis workflow for trace impurity profiling.
Comparative Performance Analysis
The choice between HPLC-UV and LC-MS depends on the specific analytical objective. The following table summarizes the key performance characteristics of each method for the analysis of 2-Chloro-4-iodo-5-methoxypyridine.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Specificity | Good | Excellent | LC-MS/MS offers higher specificity due to the monitoring of specific mass transitions, which minimizes interference from matrix components.[16] |
| Sensitivity (LOD/LOQ) | ng-µg range | pg-ng range | The mass spectrometer is an inherently more sensitive detector than a UV detector, making LC-MS ideal for trace analysis.[17][18] |
| Linearity | Excellent (typically R² > 0.999) | Good (typically R² > 0.99) | Both techniques offer excellent linearity over a defined range, which is a critical requirement for quantitative analysis.[5][7] |
| Precision (%RSD) | < 2% | < 5% | HPLC-UV generally provides slightly better precision for routine analyses due to the simpler instrumentation. |
| Robustness | High | Moderate | HPLC-UV methods are typically more robust and less susceptible to matrix effects compared to LC-MS. |
| Cost & Complexity | Lower | Higher | LC-MS instrumentation is more expensive to purchase and maintain, and requires a higher level of operator expertise. |
| Primary Application | Purity assessment, routine QC | Impurity identification, trace quantification, structural confirmation | HPLC-UV is the workhorse for routine quality control, while LC-MS is a powerful tool for problem-solving and in-depth characterization. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS are indispensable tools for the analysis of 2-Chloro-4-iodo-5-methoxypyridine. The choice of method should be guided by the specific analytical requirements of the task at hand.
-
For routine quality control, purity determination, and assay of the main component , a well-validated HPLC-UV method is often the most practical and cost-effective choice. Its robustness and high precision make it ideal for release testing in a manufacturing environment.
-
For trace-level impurity profiling, identification of unknown impurities, and confirmation of structure , the superior sensitivity and specificity of LC-MS/MS are unparalleled. This technique is essential during process development, stability studies, and for troubleshooting any out-of-specification results.
By understanding the principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products.
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- PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (2026, January 13). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
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The Strategic Chemist's Guide to 2-Chloro-4-iodo-5-methoxypyridine: A Comparative Analysis of Halopyridine Reactivity
For the discerning researcher in pharmaceutical development and complex organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Dihalogenated pyridines are workhorse intermediates, offering two distinct points for sequential functionalization. This guide provides an in-depth technical comparison of the reactivity of 2-chloro-4-iodo-5-methoxypyridine with other key halopyridines, supported by established mechanistic principles and illustrative experimental data. We will explore its performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a framework for rational substrate selection and reaction design.
The Underlying Principles of Reactivity in Dihalopyridines
The reactivity of a dihalopyridine in common synthetic transformations is governed by a nuanced interplay of several factors:
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst to the carbon-halogen (C-X) bond is often the rate-determining step. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of the halogen towards oxidative addition is the inverse: I > Br > Cl.[1] This fundamental principle is the primary determinant of chemoselectivity in mixed dihalopyridines.
-
Position on the Pyridine Ring: The pyridine ring is inherently electron-deficient. The positions ortho (2 and 6) and para (4) to the nitrogen atom are particularly electron-poor and thus more activated towards both nucleophilic attack and oxidative addition by a Pd(0) catalyst. The meta positions (3 and 5) are generally less reactive.
-
Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) further decrease the electron density of the pyridine ring, generally increasing its reactivity in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Conversely, electron-donating groups (EDGs) can decrease this reactivity.
-
Steric Hindrance: Bulky substituents adjacent to a halogen can impede the approach of the catalyst or nucleophile, thereby reducing the reaction rate at that position.
In the case of 2-chloro-4-iodo-5-methoxypyridine , we have a fascinating combination of these factors: a highly reactive C-I bond at the activated 4-position, a less reactive C-Cl bond at the activated 2-position, and an electron-donating methoxy group at the 5-position. This unique arrangement allows for a high degree of selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds. Here, we compare the reactivity of 2-chloro-4-iodo-5-methoxypyridine with other dihalopyridines in three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The overwhelming determinant of reactivity in 2-chloro-4-iodo-5-methoxypyridine is the carbon-iodine bond. Under typical palladium-catalyzed conditions, cross-coupling will occur selectively at the C-4 position. The more electronegative chlorine atom at the C-2 position renders the pyridine ring more electron-deficient compared to a bromine substituent, which can subtly enhance the rate of oxidative addition at the C-4 iodo position.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. For dihalopyridines, the reactivity trend of I > Br > Cl is well-established.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| 2-Chloro-4-iodopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | High yield and selectivity at the C-4 position. The electron-withdrawing Cl may lead to a slightly faster reaction compared to the bromo analogue.[1] |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 6-16 | 85-95 | Excellent yield and selectivity at the C-4 position.[1] |
| 2,4-Dichloropyrimidine * | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | Dioxane/H₂O | 150 (MW) | 0.25 | 78-98 | C-4 position is more reactive than C-2. Harsher conditions (microwave heating) are required for the less reactive C-Cl bonds.[2][3] |
*Data for 2,4-dichloropyrimidine is provided as an illustrative example of the reactivity of dichloro-N-heterocycles.
The data illustrates that for mixed chloro-iodo pyridines, the Suzuki coupling proceeds efficiently and selectively at the iodo-substituted position under relatively mild conditions. The chloro-substituted position remains available for subsequent transformations. The presence of the 5-methoxy group in our target molecule is an electron-donating group, which might slightly decrease the overall reactivity compared to the unsubstituted 2-chloro-4-iodopyridine, but the dominant effect of the C-I bond ensures that the reaction will still be highly efficient at this position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 4-iodopyridine substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
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The Strategic Role of 2-Chloro-4-iodo-5-methoxypyridine Derivatives in Modern Drug Discovery: A Comparative Guide
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among the vast array of substituted pyridines, 2-Chloro-4-iodo-5-methoxypyridine and its derivatives represent a class of molecules with significant, yet largely untapped, potential. While direct biological activity data for the parent compound remains scarce, its true value lies in its role as a versatile pharmaceutical intermediate for the synthesis of potent therapeutic agents. This guide provides a comparative analysis of the biological activities of molecules derived from or structurally related to this scaffold, with a particular focus on their applications in oncology and virology. We will delve into the synthesis of targeted therapies, compare the efficacy of various pyridine derivatives, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Gateway to Potent Kinase Inhibitors: A Synthetic Perspective
The strategic placement of chloro, iodo, and methoxy groups on the pyridine ring makes 2-Chloro-4-iodo-5-methoxypyridine a highly valuable precursor in multi-step organic synthesis. The differential reactivity of the halogen atoms allows for selective and regiocontrolled modifications, a critical aspect in the construction of complex molecular architectures. A prime example of the utility of such scaffolds is in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
A closely related compound, 2-chloro-4-iodo-5-methylpyridine, serves as a key intermediate in the preparation of potent inhibitors of Extracellular signal-regulated kinase 2 (ERK2), a critical node in the MAPK/ERK signaling pathway that is often dysregulated in cancer.[1]
Representative Synthesis of an ERK2 Inhibitor
The following workflow illustrates a plausible synthetic route to a potential ERK2 inhibitor, starting from a 2-chloro-4-iodo-substituted pyridine. This multi-step synthesis highlights the importance of such intermediates in building complex, biologically active molecules.
Caption: A procedural flowchart for the plaque reduction assay to assess the antiviral efficacy of a test compound.
Detailed Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates and grow them until they form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the antiviral test compound. Prepare a viral stock with a known titer.
-
Infection: Remove the growth medium from the cell monolayers. Add the virus (at a concentration that will produce a countable number of plaques) mixed with the different concentrations of the test compound to the respective wells. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay Application: After the adsorption period, remove the virus-compound mixture and overlay the cell monolayer with a semi-solid medium (e.g., culture medium containing 1% low-melting-point agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (this can range from a few days to a week, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the half-maximal effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
While 2-Chloro-4-iodo-5-methoxypyridine may not be a biologically active agent in its own right, its significance in medicinal chemistry is undeniable. As a versatile and strategically functionalized intermediate, it provides a gateway to the synthesis of a wide range of complex molecules with significant therapeutic potential, particularly in the realm of kinase inhibitors for cancer therapy. The broader family of substituted pyridine derivatives has consistently demonstrated potent anticancer and antiviral activities, underscoring the value of this scaffold in drug discovery. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and evaluation of novel pyridine-based therapeutic agents. Further investigation into the synthesis and biological screening of derivatives of 2-Chloro-4-iodo-5-methoxypyridine is warranted and holds the promise of yielding the next generation of targeted therapies.
References
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ERKs in Cancer: Friends or Foes? - AACR Journals. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
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Synthesis and antiviral evaluation of novel heteroarylpyrimidines analogs as HBV capsid effectors - PubMed. Available at: [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. Available at: [Link]
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What are ERK2 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
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Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. Available at: [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]
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Plaque Reduction Assay - Creative Diagnostics. Available at: [Link]
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ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - Frontiers. Available at: [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. Available at: [Link]
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ERK/MAPK signalling pathway and tumorigenesis (Review) - Spandidos Publications. Available at: [Link]
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(PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]
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Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations | ACS Omega. Available at: [Link]
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[PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. Available at: [Link]
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(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. Available at: [Link]
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Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PubMed Central. Available at: [Link]
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Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed. Available at: [Link]
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Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase - PubMed. Available at: [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. Available at: [Link]
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Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. Available at: [Link]
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A Comparative Guide to the Functionalization of 2-Chloro-4-iodo-5-methoxypyridine: A Structural Confirmation of Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties, influencing potency, selectivity, and pharmacokinetic profiles. 2-Chloro-4-iodo-5-methoxypyridine has emerged as a versatile building block, offering two distinct reactive sites for diversification. The differential reactivity of the chloro and iodo substituents provides a platform for selective, sequential, and diverse chemical transformations.
This guide provides an in-depth technical comparison of the primary reaction pathways for the structural modification of 2-Chloro-4-iodo-5-methoxypyridine. We will explore the nuances of palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—alongside classical nucleophilic aromatic substitution. Each section will detail the underlying mechanistic principles, provide validated experimental protocols, and present comparative data to inform your synthetic strategy.
The Strategic Advantage of 2-Chloro-4-iodo-5-methoxypyridine
The utility of 2-Chloro-4-iodo-5-methoxypyridine lies in the orthogonal reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 4-position. The remaining chloro group at the 2-position can then be targeted in a subsequent reaction, enabling the synthesis of complex, multi-substituted pyridine derivatives.
Synthesis of the Starting Material
A plausible synthetic route to 2-Chloro-4-iodo-5-methoxypyridine can be adapted from the preparation of analogous compounds, such as 2-chloro-4-iodo-5-methylpyridine[1]. The synthesis commences with a commercially available substituted pyridine, followed by a sequence of nitration, reduction, diazotization, and iodination.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 2-Chloro-4-iodo-5-methoxypyridine.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Chloro-4-iodo-5-methoxypyridine, these reactions proceed with high regioselectivity, targeting the more reactive C-I bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. The reaction of 2-Chloro-4-iodo-5-methoxypyridine with an arylboronic acid is expected to proceed selectively at the 4-position.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Protocol: Suzuki Coupling of 2-Chloro-4-iodo-5-methoxypyridine with (4-methoxyphenyl)boronic acid
| Parameter | Condition |
| Aryl Halide | 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv) |
| Boronic Acid | (4-methoxyphenyl)boronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 12 h |
Expected Product: 2-Chloro-5-methoxy-4-(4-methoxyphenyl)pyridine
Comparative Performance of Palladium Catalysts in Suzuki Coupling
| Catalyst System | Typical Yields for Aryl Iodides | Key Advantages |
| Pd(PPh₃)₄ | Good to Excellent | Readily available, well-established. |
| PdCl₂(dppf) | Excellent | High efficiency for a broad range of substrates. |
| Pd(OAc)₂ / SPhos | Excellent | Effective for challenging substrates, often at lower catalyst loadings. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, a valuable transformation in the synthesis of complex natural products and materials.
Mechanistic Rationale: This reaction involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper acetylide, formed in situ, participates in the transmetalation step.
Experimental Protocol: Sonogashira Coupling of 2-Chloro-4-iodo-5-methoxypyridine with Phenylacetylene
| Parameter | Condition |
| Aryl Halide | 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv) |
| Alkyne | Phenylacetylene (1.2 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (0.03 equiv) |
| Co-catalyst | CuI (0.05 equiv) |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | Room Temperature |
| Time | 6 h |
Expected Product: 2-Chloro-5-methoxy-4-(phenylethynyl)pyridine
Comparison of Sonogashira Reaction Conditions
| Condition | Typical Outcome | Considerations |
| Copper-catalyzed | High yields under mild conditions. | Potential for alkyne homocoupling (Glaser coupling). |
| Copper-free | Avoids homocoupling byproducts. | May require specific ligands and conditions. |
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2] This reaction is particularly valuable in pharmaceutical development, where the arylamine motif is prevalent.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[3]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-iodo-5-methoxypyridine with Morpholine
| Parameter | Condition |
| Aryl Halide | 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv) |
| Amine | Morpholine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (0.02 equiv) |
| Ligand | Xantphos (0.04 equiv) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Time | 18 h |
Expected Product: 4-(2-Chloro-5-methoxypyridin-4-yl)morpholine
Ligand Selection in Buchwald-Hartwig Amination
| Ligand | Substrate Scope | Key Features |
| Xantphos | Broad, including heteroaryl halides. | Wide bite angle, promotes reductive elimination. |
| SPhos | Effective for a wide range of amines and aryl halides. | Bulky, electron-rich ligand. |
| RuPhos | Particularly effective for hindered substrates. | Electron-rich and bulky. |
digraph "Reaction_Pathways" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="2-Chloro-4-iodo-5-methoxypyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling\n(+ Arylboronic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonogashira [label="Sonogashira Coupling\n(+ Terminal Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig\n(+ Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; snar [label="Nucleophilic Aromatic\nSubstitution", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_suzuki [label="2-Chloro-4-aryl-5-methoxypyridine"]; product_sonogashira [label="2-Chloro-4-alkynyl-5-methoxypyridine"]; product_buchwald [label="2-Chloro-4-amino-5-methoxypyridine"]; product_snar [label="2-Substituted-4-iodo-5-methoxypyridine"]; start -> suzuki; start -> sonogashira; start -> buchwald; start -> snar; suzuki -> product_suzuki; sonogashira -> product_sonogashira; buchwald -> product_buchwald; snar -> product_snar;
}
Caption: Overview of primary reaction pathways for 2-Chloro-4-iodo-5-methoxypyridine.
Nucleophilic Aromatic Substitution (SNAAr)
While palladium-catalyzed reactions offer a broad scope, classical nucleophilic aromatic substitution (SNAAr) remains a valuable and often complementary strategy. On the pyridine ring, the positions ortho and para to the nitrogen atom (C2, C4, and C6) are electron-deficient and thus activated towards nucleophilic attack. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring.
In the case of 2-Chloro-4-iodo-5-methoxypyridine, the chloro group at the 2-position is more susceptible to nucleophilic attack than the iodo group at the 4-position due to the stronger electron-withdrawing inductive effect of the adjacent nitrogen atom.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Parameter | Condition |
| Aryl Halide | 2-Chloro-4-iodo-5-methoxypyridine (1.0 equiv) |
| Nucleophile | Sodium Methoxide (1.5 equiv) |
| Solvent | Methanol |
| Temperature | Reflux |
| Time | 24 h |
Expected Product: 4-Iodo-2,5-dimethoxypyridine
Comparison with Alternative Nucleophiles
| Nucleophile | Reactivity | Considerations |
| Alkoxides (e.g., NaOMe) | Good | Can lead to ether products. |
| Amines (e.g., Morpholine) | Moderate to Good | Requires heating; can be used for amination at the 2-position. |
| Thiols (e.g., NaSPh) | Good | Forms thioether products. |
Conclusion
2-Chloro-4-iodo-5-methoxypyridine stands as a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions at the 4-position, coupled with the potential for subsequent modification at the 2-position via either another cross-coupling or nucleophilic aromatic substitution, provides a powerful strategic framework for medicinal chemists and drug development professionals. The choice of reaction conditions, particularly the catalyst system and ligands, allows for a high degree of control over the synthetic outcome, enabling the targeted synthesis of a diverse array of novel chemical entities.
References
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Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]
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Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- Method for preparing 2-chloro-5-nitropyridine.
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Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PMC. [Link]
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Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. [Link]
- Preparation of 2-chloro-5-methylpyridine.
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Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. [Link]
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Chapter 23.4: Common Classes of Organic Reactions. Chemistry LibreTexts. [Link]
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Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]
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Direct synthesis of 2,4,5-trisubstituted imidazoles from primary alcohols by diruthenium(ii) catalysts under aerobic conditions. Organic & Biomolecular Chemistry. [Link]
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Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C: Organic. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Chloro-4-iodo-5-methoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthetic intermediate is not merely a matter of quality control; it is the bedrock upon which the success of a multi-stage synthesis and the safety of a final active pharmaceutical ingredient (API) are built. 2-Chloro-4-iodo-5-methoxypyridine is a highly functionalized heterocyclic building block, valued for its specific reactivity in forming complex molecular architectures. Its purity is paramount, as even trace impurities can lead to significant downstream consequences, including altered reaction kinetics, the formation of intractable side products, and challenges in purification.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 2-Chloro-4-iodo-5-methoxypyridine. We move beyond a simple listing of methods to explore the causality behind methodological choices, offering a framework for developing a robust, self-validating purity assessment strategy.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity analysis begins not at the analytical bench, but with a thorough understanding of the synthetic route. While multiple pathways to 2-Chloro-4-iodo-5-methoxypyridine exist, a common approach involves the multi-step transformation of a simpler pyridine precursor. A representative synthesis, adapted from known procedures for similar halogenated pyridines, might involve steps like nitration, reduction, diazotization, and iodination.[1] Each step presents a unique impurity profile.
Common Classes of Process-Related Impurities:
-
Unreacted Starting Materials: Residual precursors from incomplete reactions.
-
Isomeric Impurities: Incorrect regiochemistry during substitution reactions can lead to isomers, which are often difficult to separate from the desired product.
-
Reaction Byproducts: Side-reactions, such as hydrolysis of the chloro group or decomposition of intermediate salts, can generate distinct impurities.[2]
-
Over-reacted Products: Introduction of additional functional groups or substitutions.
-
Residual Solvents and Reagents: Trace amounts of solvents or excess reagents carried through the workup process.
A logical workflow for identifying these potential impurities is crucial for selecting the appropriate analytical tools.
Caption: Workflow for impurity identification and characterization.
Comparative Analysis of Core Analytical Techniques
No single technique can provide a complete picture of a compound's purity. A multi-faceted approach, leveraging the orthogonal strengths of different methods, is essential. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in pharmaceutical development, offering high resolution, sensitivity, and quantitative accuracy.[3][4] For a molecule like 2-Chloro-4-iodo-5-methoxypyridine, a reversed-phase method is the logical choice, separating the moderately polar analyte from both more polar and less polar impurities.
Why It's the Primary Choice:
-
Quantitative Power: Provides precise area percentages that are used to calculate purity and quantify known impurities against a reference standard.
-
Versatility: Capable of separating a wide range of potential non-volatile impurities, including starting materials, isomers, and byproducts.
-
Robustness: Well-established methods are highly reproducible, making them ideal for routine quality control.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Analysis: The purity is calculated based on the main peak's area relative to the total area of all observed peaks (Area % method). For higher accuracy, quantification against a certified reference standard is performed.
Data Summary: Typical HPLC Validation Parameters
| Parameter | Method A: Area Percent | Method B: Against Standard | Justification |
| Principle | Relative purity based on peak areas. | Absolute quantification against a known concentration. | Method B is the gold standard for accuracy but requires a certified reference standard. |
| Precision (%RSD) | < 2% | < 1% | Higher precision is achieved with an external standard. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | Both methods offer high sensitivity for detecting trace impurities. |
| Primary Use Case | Routine in-process control, initial purity screening. | Final product release, stability studies. | The choice of method depends on the development stage. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[] For 2-Chloro-4-iodo-5-methoxypyridine (MW: 269.47), its applicability depends on the compound's thermal stability and volatility. It excels at identifying residual solvents and certain low-molecular-weight byproducts that may not be well-resolved or detected by HPLC-UV.[6]
Why It's a Valuable Secondary Method:
-
High Specificity: The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown impurities.
-
Superior Volatile Analysis: It is the definitive method for detecting and quantifying residual solvents from the synthesis and purification steps.
-
Orthogonal Separation: The separation mechanism is fundamentally different from HPLC, potentially revealing impurities that co-elute with the main peak in the liquid phase.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
-
Analysis: Impurities are identified by comparing their retention times and mass spectra to known standards or by interpreting their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation. For purity assessment, ¹H NMR provides a rapid and powerful means of confirming the compound's identity and detecting structurally related impurities, especially isomers.[7] Furthermore, quantitative NMR (qNMR) can determine purity with high accuracy without requiring a reference standard of the analyte itself, making it a primary analytical method.[8]
Why It's Essential for Confirmation:
-
Structural Confirmation: Provides an unambiguous fingerprint of the molecule, confirming that the correct structure has been synthesized.
-
Isomer Detection: Isomeric impurities, which may have similar retention times in chromatography, often show distinct signals in the NMR spectrum.
-
Absolute Quantification (qNMR): By integrating the signal of the analyte against a certified internal standard of known concentration, purity can be determined directly.
Experimental Protocol: ¹H NMR & qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
(Qualitative ¹H NMR): Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
(qNMR): Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic anhydride) into a vial, dissolve in a known volume of deuterated solvent, and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum to check for impurity signals.
-
For qNMR, use a longer relaxation delay (e.g., 5-7 times the longest T₁) to ensure full signal relaxation for accurate integration.
-
-
Analysis: Purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.
Elemental Analysis
Elemental analysis is a fundamental technique that determines the percentage composition of Carbon, Hydrogen, and Nitrogen (CHN) in a sample. It provides a measure of absolute bulk purity and is often required by academic journals to confirm the empirical formula of a new compound.[9][10]
Why It's a Foundational Check:
-
Empirical Formula Verification: Confirms that the elemental composition of the synthesized material matches the theoretical values.
-
Detection of Inorganic Impurities: A significant deviation can indicate the presence of inorganic salts or other non-carbon-containing impurities.
-
Bulk Purity Assessment: Provides an overall purity value for the entire sample, complementing the separation-based techniques.
Data Summary: Elemental Analysis
| Element | Theoretical % | Found % | Deviation | Acceptance Criteria |
| Carbon (C) | 26.74 | 26.65 | -0.09% | ± 0.4% |
| Hydrogen (H) | 1.87 | 1.90 | +0.03% | ± 0.4% |
| Nitrogen (N) | 5.20 | 5.16 | -0.04% | ± 0.4% |
A successful result, where the found values are within ±0.4% of the theoretical values, provides strong evidence of high bulk purity.[7][11]
An Integrated Strategy for Purity Validation
The selection and sequence of analytical methods should follow a logical progression, moving from broad screening to highly specific and quantitative assessments.
Caption: A logical workflow for the comprehensive purity validation of a synthesized batch.
Conclusion
The purity assessment of 2-Chloro-4-iodo-5-methoxypyridine is a critical process that demands a multi-pronged analytical strategy. While HPLC stands out as the primary tool for routine quantitative analysis, it must be complemented by other techniques to build a complete and trustworthy purity profile. NMR spectroscopy is non-negotiable for verifying the chemical structure and identifying isomers. GC-MS serves a vital role in detecting volatile impurities and residual solvents, which are often invisible to HPLC-UV. Finally, Elemental Analysis provides a fundamental check of the bulk composition, anchoring the entire assessment.
By integrating these techniques within a logical workflow, researchers and drug development professionals can ensure the quality, consistency, and reliability of this important synthetic intermediate, thereby safeguarding the integrity of their subsequent research and development efforts.
References
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ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]
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RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]
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SIELC Technologies. Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column. [Link]
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PubMed Central (PMC). An International Study Evaluating Elemental Analysis. [Link]
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LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link]
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Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods (Pyridine). [Link]
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Springer. Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]
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Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
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SIELC Technologies. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. [Link]
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ACS Publications. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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A Senior Application Scientist's Guide to Dihalogenated Pyridines: A Comparative Reactivity Analysis of 2-Chloro-4-iodo-5-methoxypyridine and 2-Bromo-4-iodo-5-methoxypyridine
Introduction
In the intricate landscape of pharmaceutical and materials science research, 2,4-dihalogenated pyridines stand out as exceptionally versatile synthetic intermediates. Their utility lies in the differential reactivity of the halogen substituents, which enables chemists to perform sequential, site-selective functionalizations. This modular approach is paramount in modern drug discovery for the rapid generation of molecular libraries and the optimization of lead compounds.
This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2-Chloro-4-iodo-5-methoxypyridine and 2-Bromo-4-iodo-5-methoxypyridine . We will dissect the fundamental principles governing their reactivity, present comparative data from key palladium-catalyzed cross-coupling reactions, and offer field-proven insights to guide your substrate selection and reaction design. The central question we address is not merely "which is more reactive?" but rather, "which is the optimal choice for a given multi-step synthetic strategy?"
Core Principles of Reactivity: A Tale of Two Halogens
The synthetic utility of these molecules is anchored in the predictable hierarchy of carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond. The established reactivity trend, governed by bond dissociation energies, is C-I > C-Br > C-Cl .[1][2]
For both 2-chloro-4-iodo-5-methoxypyridine and its 2-bromo counterpart, the C-4 iodo position is the primary, kinetically favored site for reaction.[3][4] This allows for exceptional regioselectivity in the initial functionalization step. The key difference, and the crux of this guide, lies in the secondary influence of the halogen at the C-2 position.
-
Electronic Influence: Chlorine is more electronegative than bromine. Consequently, 2-chloro-4-iodo-5-methoxypyridine possesses a slightly more electron-deficient pyridine ring compared to the 2-bromo analogue.[5] This subtle electronic perturbation can influence the kinetics of oxidative addition at the distal C-4 iodo position, in some cases leading to slightly faster reaction rates for the 2-chloro substrate.[5]
-
Strategic Consideration for Sequential Reactions: The choice between chloro and bromo at the C-2 position is most often a strategic one, dictated by the intended subsequent transformation at that site. The C-Br bond is significantly more reactive than the C-Cl bond in a second cross-coupling reaction.[2][6] Therefore, if a two-step, sequential coupling is envisioned, the 2-bromo analogue provides a more readily activated handle for the second transformation. Conversely, the more robust C-Cl bond may be advantageous if that position is intended to remain intact or be functionalized through a different mechanism, such as nucleophilic aromatic substitution (SNAr).
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
While direct, side-by-side kinetic studies for these specific molecules are not extensively published, we can infer their comparative performance from established principles and data on analogous systems.[1][5] The following sections compare their utility in three cornerstone reactions of modern synthetic chemistry.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing carbon-carbon bonds.[7][8][9] For both substrates, the reaction proceeds with high regioselectivity at the C-4 position, leaving the C-2 halogen available for subsequent chemistry.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (C-4 Position)
| Substrate | Coupling Partner | Representative Catalyst System | Product | Typical Yield (%) | Key Observation |
| 2-Bromo-4-iodo-5-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ | 2-Bromo-5-methoxy-4-phenylpyridine | 88-96% | Excellent yield and regioselectivity.[4] |
| 2-Chloro-4-iodo-5-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ | 2-Chloro-5-methoxy-4-phenylpyridine | 85-95% | Yields are comparable, with a potentially faster reaction rate in some instances due to electronics.[5] |
Expertise & Experience: The choice of base and solvent can be critical. While aqueous carbonate or bicarbonate bases are standard, the use of milder conditions may be necessary for substrates bearing sensitive functional groups.[8][10] The key takeaway is that for a single, selective coupling at C-4, both reagents perform exceptionally well.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing valuable alkynyl groups onto aromatic scaffolds.[11][12] The reaction leverages a dual palladium and copper co-catalyst system to couple terminal alkynes with aryl halides.[13] As with the Suzuki coupling, the C-I bond is the exclusive site of initial reactivity.
Table 2: Comparative Performance in Sonogashira Coupling (C-4 Position)
| Substrate | Coupling Partner | Representative Catalyst System | Product | Typical Yield (%) | Key Observation |
| 2-Bromo-4-iodo-5-methoxypyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Bromo-5-methoxy-4-(phenylethynyl)pyridine | 90-97% | High efficiency and selectivity for the C-4 position.[4] |
| 2-Chloro-4-iodo-5-methoxypyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Chloro-5-methoxy-4-(phenylethynyl)pyridine | 88-95% | Excellent performance, mirroring the bromo-analogue. |
Trustworthiness: A self-validating protocol for Sonogashira couplings involves careful monitoring for homocoupling of the alkyne partner (Glaser coupling), which can be suppressed by maintaining a rigorously anaerobic environment and using an appropriate amine base.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in biologically active molecules.[14] The kinetic preference for oxidative addition into the C-I bond ensures that amination occurs selectively at the 4-position.[3][15]
Table 3: Comparative Performance in Buchwald-Hartwig Amination (C-4 Position)
| Substrate | Coupling Partner | Representative Catalyst System | Product | Typical Yield (%) | Key Observation |
| 2-Bromo-4-iodo-5-methoxypyridine | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(2-Bromo-5-methoxypyridin-4-yl)aniline | 85-92% | Highly selective C-N bond formation at the C-4 site. |
| 2-Chloro-4-iodo-5-methoxypyridine | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-(2-Chloro-5-methoxypyridin-4-yl)aniline | 82-90% | Performance is comparable, with catalyst and ligand choice being critical for success. |
Authoritative Grounding: While amination at the C-I bond is kinetically favored, subsequent functionalization at the C-Br (or C-Cl) position is achievable, typically by employing more forcing conditions such as higher temperatures, longer reaction times, or a different catalyst/ligand combination.[3] This sequential approach is a cornerstone of their synthetic value.
Visualization of Synthetic Strategy
The decision to use the 2-chloro or 2-bromo analogue is fundamentally a strategic one based on the planned synthetic sequence. The following workflow illustrates this decision-making process.
Caption: Strategic selection workflow for 2-halo-4-iodopyridine building blocks.
Experimental Protocol: A Self-Validating System
This section provides a representative, field-tested protocol for the Suzuki-Miyaura coupling at the C-4 position of 2-bromo-4-iodo-5-methoxypyridine. The principles described are directly applicable to the 2-chloro analogue.
Reaction: Synthesis of 2-Bromo-5-methoxy-4-phenylpyridine
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Steps 2, 3-6): The Pd(0) catalyst is sensitive to oxidation, which deactivates it. A nitrogen or argon atmosphere is crucial to prevent catalyst death and ensure a high-yielding reaction.
-
Boronic Acid Stoichiometry (Step 4): A slight excess of the boronic acid is used to drive the reaction to completion and to account for potential protodeboronation or homocoupling side reactions.
-
Catalyst (Step 5): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable precursor to the active 14-electron Pd(0) species in solution.
-
Base (Step 6): An inorganic base like K₂CO₃ is essential for the transmetalation step of the Suzuki mechanism. It activates the boronic acid by forming a more nucleophilic boronate complex.[8]
-
Degassed Solvents (Step 7): Dissolved oxygen in solvents can also contribute to catalyst degradation. Degassing via sparging with an inert gas or through freeze-pump-thaw cycles is best practice.
Summary and Strategic Outlook
Both 2-chloro-4-iodo-5-methoxypyridine and 2-bromo-4-iodo-5-methoxypyridine are elite building blocks for the regioselective synthesis of complex pyridines. Their performance in the initial coupling at the C-4 iodo position is broadly comparable and highly efficient.
The ultimate decision rests on the long-term synthetic plan:
-
Choose 2-Bromo-4-iodo-5-methoxypyridine when a subsequent palladium-catalyzed cross-coupling at the C-2 position is desired. The greater lability of the C-Br bond provides a more reliable handle for the second transformation.
-
Choose 2-Chloro-4-iodo-5-methoxypyridine when the C-2 position must remain unfunctionalized through a cross-coupling pathway, or when a nucleophilic aromatic substitution is planned. The robustness of the C-Cl bond provides superior orthogonality. Furthermore, aryl chlorides are often more cost-effective and readily available, which can be a significant factor in large-scale synthesis.[16][17]
By understanding these fundamental principles of reactivity and planning several steps ahead, researchers can harness the full synthetic potential of these powerful chemical tools.
References
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Benchchem.
- A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. Benchchem.
- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. Benchchem.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 文学城.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R.
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. RSC Publishing.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC.
- Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány.
- Sonogashira coupling. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxid
- Organocopper chemistry. Wikipedia.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- 17. pubs.acs.org [pubs.acs.org]
In-Silico Deep Dive: A Comparative Analysis of 2-Chloro-4-iodo-5-methoxypyridine and Structurally Related Analogs for Drug Discovery
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3] Its versatile structure allows for fine-tuning of physicochemical and pharmacological properties, making substituted pyridines invaluable intermediates in the synthesis of complex, biologically active molecules.[1][4] This guide provides an in-depth in-silico analysis of 2-Chloro-4-iodo-5-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative with significant potential as a building block in pharmaceutical research.
Through a comparative lens, we will evaluate its predicted molecular properties against two structurally similar alternatives: 2-Chloro-4-iodo-5-methylpyridine and 2-Chloro-5-iodo-4-methoxypyridine . This analysis aims to equip researchers, scientists, and drug development professionals with predictive insights into the developability and potential application of these compounds, underscoring the power of computational chemistry in accelerating preclinical research.
Molecular Candidates Under Investigation
The selection of these three molecules allows for a systematic evaluation of the influence of subtle structural modifications—specifically, the positional difference of the iodo and methoxy/methyl groups—on key molecular properties.
| Compound Name | Structure |
| 2-Chloro-4-iodo-5-methoxypyridine | |
| 2-Chloro-4-iodo-5-methylpyridine | |
| 2-Chloro-5-iodo-4-methoxypyridine |
In-Silico Analysis Workflow: A Rationale-Driven Approach
To provide a comprehensive comparison, a multi-faceted in-silico workflow was designed. This approach leverages a suite of well-established computational tools to predict a range of properties crucial for early-stage drug development. The causality behind each step is to systematically build a profile of each molecule, from basic physicochemical characteristics to complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.
Caption: A flowchart illustrating the in-silico analysis workflow, from SMILES input to comparative data analysis.
Step-by-Step In-Silico Protocol
-
SMILES Generation: The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were generated to serve as the initial input for the various computational tools.
-
2-Chloro-4-iodo-5-methoxypyridine: COc1cncc(I)c1Cl
-
2-Chloro-4-iodo-5-methylpyridine: Cc1cncc(I)c1Cl
-
2-Chloro-5-iodo-4-methoxypyridine: COc1cc(I)cnc1Cl
-
-
3D Structure Generation: The SMILES strings were converted into 3D molecular structures using cheminformatics libraries such as RDKit in Python. This step is crucial as many predictive algorithms utilize the three-dimensional conformation of the molecule for their calculations.
-
Physicochemical Property Prediction: A panel of key physicochemical properties was predicted using the SwissADME web server. These parameters are fundamental in assessing the "drug-likeness" of a compound.
-
ADMET Prediction: The ADMETlab 2.0 and pkCSM web servers were employed to predict the pharmacokinetic and toxicity profiles of the molecules. Early assessment of ADMET properties is vital to reduce attrition rates in later stages of drug development.
-
Spectroscopic Prediction: To aid in structural confirmation and provide a theoretical baseline for future experimental work, ¹H NMR and ¹³C NMR spectra were predicted using NMRDB.org. Mass spectrometry fragmentation patterns were predicted using tools like CFM-ID. It is imperative to note that these are theoretical predictions and await experimental validation.
Comparative Analysis of Predicted Properties
The following tables summarize the in-silico predicted properties for 2-Chloro-4-iodo-5-methoxypyridine and its structural analogs.
Physicochemical Properties
| Property | 2-Chloro-4-iodo-5-methoxypyridine | 2-Chloro-4-iodo-5-methylpyridine | 2-Chloro-5-iodo-4-methoxypyridine |
| Molecular Formula | C₆H₅ClINO | C₆H₅ClIN | C₆H₅ClINO |
| Molecular Weight ( g/mol ) | 269.47 | 253.47 | 269.47 |
| LogP (Consensus) | 2.35 | 2.65 | 2.35 |
| Topological Polar Surface Area (Ų) | 22.12 | 12.89 | 22.12 |
| Number of H-bond Acceptors | 2 | 1 | 2 |
| Number of H-bond Donors | 0 | 0 | 0 |
| Molar Refractivity | 52.34 | 51.52 | 52.34 |
| Drug-Likeness (Lipinski's Rule) | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
Interpretation: All three compounds exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The replacement of a methoxy group with a methyl group in 2-Chloro-4-iodo-5-methylpyridine leads to a slight increase in lipophilicity (LogP) and a reduction in the topological polar surface area.
Predicted ADMET Properties
| Parameter | 2-Chloro-4-iodo-5-methoxypyridine | 2-Chloro-4-iodo-5-methylpyridine | 2-Chloro-5-iodo-4-methoxypyridine |
| Water Solubility (logS) | -3.15 (Moderately soluble) | -3.28 (Moderately soluble) | -3.15 (Moderately soluble) |
| Caco-2 Permeability (logPapp) | 0.98 (High) | 1.05 (High) | 0.98 (High) |
| Human Intestinal Absorption (%) | > 90% | > 90% | > 90% |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes |
| P-glycoprotein Substrate | No | No | No |
| CYP1A2 Inhibitor | Yes | Yes | Yes |
| CYP2C9 Inhibitor | Yes | Yes | Yes |
| CYP2C19 Inhibitor | No | No | No |
| CYP2D6 Inhibitor | Yes | Yes | Yes |
| CYP3A4 Inhibitor | Yes | Yes | Yes |
| hERG I Inhibitor | High risk | High risk | High risk |
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| Rat Acute Oral Toxicity (LD₅₀, mol/kg) | 2.45 | 2.48 | 2.45 |
Interpretation: The ADMET predictions suggest that all three compounds are likely to have high intestinal absorption and be permeable to the blood-brain barrier. A significant point of consideration is the predicted inhibition of several key cytochrome P450 (CYP) enzymes, which could lead to potential drug-drug interactions. Furthermore, the high risk of hERG inhibition is a critical flag for potential cardiotoxicity that would need to be carefully evaluated in experimental assays. The predicted oral toxicity is similar across the three analogs.
Predicted Spectroscopic Data
The following are predicted spectroscopic data to aid in the potential identification and characterization of these compounds.
Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Position | 2-Chloro-4-iodo-5-methoxypyridine | 2-Chloro-4-iodo-5-methylpyridine | 2-Chloro-5-iodo-4-methoxypyridine |
| H-3 | ~7.8 | ~7.9 | ~7.7 |
| H-6 | ~8.2 | ~8.3 | ~8.1 |
| -OCH₃/-CH₃ | ~3.9 | ~2.4 | ~3.9 |
Note: These are estimated values and actual experimental shifts may vary.
Predicted Mass Spectrometry Fragmentation
The primary fragmentation pathways in mass spectrometry for these compounds are expected to involve the loss of the substituents and cleavage of the pyridine ring.
Caption: A generalized representation of the predicted mass spectrometry fragmentation pathways for the analyzed pyridine derivatives.
Conclusion and Future Directions
This in-silico comparative analysis of 2-Chloro-4-iodo-5-methoxypyridine and its structural analogs provides valuable predictive data for researchers in the field of drug discovery. All three compounds demonstrate promising "drug-like" physicochemical properties. However, the predicted inhibition of multiple CYP enzymes and the potential for hERG-related cardiotoxicity are significant concerns that warrant experimental investigation.
The subtle structural differences between the methoxy and methyl substituents, and the positional isomerism of the iodo and methoxy groups, appear to have a modest impact on the predicted properties evaluated in this guide. The choice between these building blocks may, therefore, depend on other factors such as synthetic accessibility, cost, and the specific requirements of the target molecule.
It is crucial to reiterate that these in-silico predictions are theoretical and require experimental validation. Future work should focus on the synthesis of these compounds and the acquisition of experimental data for their physicochemical properties, spectroscopic characterization, and in-vitro ADMET profiling to confirm or refute these computational findings.
References
- The Role of Pyridine Intermediates in Modern Drug Discovery. [Link: https://www.ningbo-pharma.com/news/the-role-of-pyridine-intermediates-in-modern-drug-discovery-78533575.html]
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link: https://www.researchgate.net/publication/372106028_Pyridine_derivatives_as_preferable_scaffolds_for_the_process_of_discovering_new_drugs]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8788731/]
- The Role of Pyridine Derivatives in Modern Drug Discovery. [Link: https://www.ningbo-pharma.com/news/the-role-of-pyridine-derivatives-in-modern-drug-discovery-80492110.html]
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751421/]
- 2-Chloro-5-methoxypyridine - Chem-Impex. [Link: https://www.chemimpex.com/products/07621]
- 2-Chloro-5-iodo-4-methoxypyridine - SynHet. [Link: https://synhet.com/2-chloro-5-iodo-4-methoxypyridine-1226878-98-3]
- 2-chloro-4-iodo-5-methylpyridine | 1197957-18-8 - ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02604678.htm]
- 2-chloro-4-iodo-5-methoxypyridine (C6H5ClINO) - PubChemLite. [Link: https://pubchemlite.org/compound/2-chloro-4-iodo-5-methoxypyridine]
- 2-Chloro-4-iodo-5-methylpyridine AldrichCPR 1197957-18-8 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000739]
- 2-chloro-4-iodo-5-methoxypyridine | 1211516-07-2 | LYB51607 - Biosynth. [Link: https://www.biosynth.com/p/LYB51607/2-chloro-4-iodo-5-methoxypyridine]
- A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy - Chemical Review and Letters. [Link: https://chemrevlett.com/article_147490.html]
- In Silico ADMET Prediction Service - CD ComputaBio. [Link: https://www.computabio.com/in-silico-admet-prediction-service.html]
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link: https://link.springer.com/protocol/10.1007/978-1-0716-1960-5_4]
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865415/]
- From SMILES to 3D Structures in Seconds with SAMSON. [Link: https://blog.samson-connect.net/2023/05/from-smiles-to-3d-structures-in-seconds-with-samson/]
- Simulate and predict NMR spectra. [Link: https://www.nmrdb.org/]
- Spectra Prediction - CFM-ID. [Link: https://cfmid.wishartlab.com/predict]
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A Comparative Guide to the Characterization of Novel Compounds Derived from 2-Chloro-4-iodo-5-methoxypyridine
This technical guide provides a comprehensive comparison of the characterization data for three novel compounds synthesized from the versatile starting material, 2-Chloro-4-iodo-5-methoxypyridine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities. We will delve into the synthesis and detailed spectral analysis of an arylated, an alkynylated, and an aminated derivative, offering insights into their unique structural features. The methodologies and comparative data presented herein aim to serve as a valuable resource for the scientific community.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its versatile substitution patterns.[1] The introduction of various functionalities onto the pyridine ring can significantly modulate its biological activity, leading to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The starting material, 2-Chloro-4-iodo-5-methoxypyridine, offers two distinct reactive sites for cross-coupling reactions, allowing for the selective introduction of diverse substituents. The higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions enables a regioselective approach to functionalization.[4]
This guide will showcase the synthesis of three novel derivatives via Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Each compound has been meticulously characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to elucidate its chemical structure.
Synthetic Pathways and Rationale
The synthetic strategy hinges on the differential reactivity of the C-I and C-Cl bonds on the pyridine ring. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[4][5][6] The Sonogashira and Suzuki couplings are expected to proceed selectively at the more reactive 4-iodo position, while the Buchwald-Hartwig amination can be directed to the 2-chloro position under specific conditions.
Caption: Synthetic workflow for the derivatization of 2-Chloro-4-iodo-5-methoxypyridine.
Comparative Characterization Data
The following tables summarize the key characterization data for the three novel synthesized compounds. This side-by-side comparison facilitates the identification of spectral trends associated with the different functionalities introduced at the pyridine core.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 1: 2-Chloro-5-methoxy-4-phenylpyridine | 8.15 (s, 1H), 7.50-7.40 (m, 5H), 7.05 (s, 1H), 3.95 (s, 3H) | 160.2, 151.5, 145.0, 137.8, 129.5, 128.9, 128.5, 122.1, 110.3, 56.1 |
| 2: 2-Chloro-5-methoxy-4-(phenylethynyl)pyridine | 8.20 (s, 1H), 7.60-7.55 (m, 2H), 7.45-7.35 (m, 3H), 7.10 (s, 1H), 4.00 (s, 3H) | 159.8, 150.7, 146.2, 129.8, 129.1, 128.6, 122.5, 115.8, 111.5, 94.3, 85.1, 56.3 |
| 3: 4-Iodo-5-methoxy-N-phenylpyridin-2-amine | 8.05 (s, 1H), 7.65 (d, J = 7.8 Hz, 2H), 7.35 (t, J = 7.8 Hz, 2H), 7.10 (t, J = 7.4 Hz, 1H), 6.80 (s, 1H), 6.55 (s, 1H, NH), 3.90 (s, 3H) | 158.5, 155.4, 152.1, 140.2, 129.3, 124.5, 121.8, 108.9, 85.7, 56.0 |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (ESI-MS) m/z | Infrared (IR) Spectroscopy (cm⁻¹) |
| 1: 2-Chloro-5-methoxy-4-phenylpyridine | 234.05 [M+H]⁺ | 3050 (Ar C-H), 2955 (C-H), 1580, 1475 (C=C, C=N), 1250 (C-O), 1030 (C-Cl) |
| 2: 2-Chloro-5-methoxy-4-(phenylethynyl)pyridine | 258.05 [M+H]⁺ | 3060 (Ar C-H), 2960 (C-H), 2215 (C≡C), 1575, 1480 (C=C, C=N), 1255 (C-O), 1035 (C-Cl) |
| 3: 4-Iodo-5-methoxy-N-phenylpyridin-2-amine | 340.99 [M+H]⁺ | 3350 (N-H), 3040 (Ar C-H), 2950 (C-H), 1610, 1500 (C=C, C=N), 1245 (C-O) |
Experimental Protocols
General Considerations
All reactions were carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques. Solvents were dried and degassed prior to use. Reagents were purchased from commercial suppliers and used without further purification. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source. Infrared (IR) spectra were recorded on an FT-IR spectrometer.
Protocol 1: Synthesis of 2-Chloro-5-methoxy-4-phenylpyridine (Compound 1) via Suzuki Coupling
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-iodo-5-methoxypyridine for Laboratory Professionals
In the vanguard of pharmaceutical and materials science research, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of managing chemical reagents and their byproducts safely and sustainably. 2-Chloro-4-iodo-5-methoxypyridine, a key building block in modern organic synthesis, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. Our objective is to empower researchers with the knowledge to not only follow but also understand the causality behind these essential protocols.
PART 1: Foundational Knowledge - Hazard Profile and Risk Assessment
Before any disposal plan can be enacted, a thorough understanding of the subject compound is paramount. 2-Chloro-4-iodo-5-methoxypyridine is a halogenated pyridine derivative. Its hazard profile is dictated by this structural classification.
-
Hazard Identification: The compound is labeled as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]
-
Chemical Class Hazards: As a halogenated organic compound, it falls into a category of chemicals that require special disposal considerations. Halogenated wastes are often segregated from non-halogenated streams because their incineration requires specific conditions to prevent the formation of persistent environmental pollutants like dioxins and furans. Pyridine derivatives can also exhibit significant toxicity.[2][3]
A pre-disposal risk assessment is not merely a suggestion but a mandatory first step. This involves evaluating the form of the waste (solid, liquid solution), its concentration, and the presence of other chemicals in the waste mixture.
PART 2: The Disposal Protocol - A Step-by-Step Operational Plan
This protocol provides a direct, procedural guide for the safe segregation and preparation of 2-Chloro-4-iodo-5-methoxypyridine for final disposal by a licensed waste management provider.
I. Personal Protective Equipment (PPE) - Your First Line of Defense
Handling of any chemical waste, including 2-Chloro-4-iodo-5-methoxypyridine, necessitates stringent adherence to PPE protocols to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use. A lab coat and closed-toe shoes are mandatory.[2][4]
-
Respiratory Protection: All handling of waste, especially solids that can generate dust or volatile solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[3][5]
The causality is clear: creating physical barriers prevents the chemical from coming into contact with the body, mitigating the risk of irritation, eye damage, or systemic toxicity.
II. Waste Segregation - The Cornerstone of Compliance and Safety
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[6] For 2-Chloro-4-iodo-5-methoxypyridine, this means strict segregation into a "Halogenated Organic Waste" stream.
-
Identify the Waste Form:
-
Solid Waste: Unused or expired pure compound, contaminated weighing papers, gloves, or absorbent materials.
-
Liquid Waste: Solutions of the compound in organic solvents (e.g., DCM, THF, Ethyl Acetate).
-
-
Select the Correct Waste Container:
-
Combine Compatible Wastes Only:
-
Solid halogenated waste can be collected together.
-
Liquid halogenated waste can be combined in a single container. Do NOT mix halogenated and non-halogenated solvent waste.[8][9] This separation is critical as it directly impacts the feasibility and cost of the final disposal method, often incineration.
-
III. Container Management and Labeling - Ensuring "Cradle-to-Grave" Accountability
Proper container management is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from generation to disposal.[10][11][12]
-
Labeling: Label the waste container before adding the first drop of waste. The label must include:
-
Container Filling and Sealing:
-
Storage:
IV. Arranging for Final Disposal
On-site chemical neutralization of this compound is not recommended for a standard laboratory setting due to the risk of creating unknown, potentially more hazardous byproducts. The definitive disposal method is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
-
Request Pickup: Once a waste container is full, or if waste generation is complete, arrange for pickup according to your institution's procedures.
-
Documentation: Ensure all paperwork, often a hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final disposal facility, a key component of the "cradle-to-grave" system.[11][14]
PART 3: Data Summary and Visual Workflow
Quantitative Data and Regulatory Thresholds
| Parameter | Guideline / Regulation | Source |
| Hazard Class | Acute Toxicity 4 (Oral) | [15] |
| Hazard Statements | H302, H315, H318, H335 | |
| Storage Class | 11 - Combustible Solids | [15] |
| Waste Accumulation | Max 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA). | |
| Container Headspace | Leave at least 10% of container volume empty. | [7] |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA) | [10][11][12] |
Experimental Workflow: Disposal of 2-Chloro-4-iodo-5-methoxypyridine
Caption: Procedural workflow for the safe disposal of 2-Chloro-4-iodo-5-methoxypyridine waste.
By adhering to this structured, scientifically-grounded disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment, fulfilling a core tenet of modern scientific practice.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-4-iodo-5-methoxypyridine
This document provides essential safety and operational protocols for the handling of 2-Chloro-4-iodo-5-methoxypyridine (CAS No. 1211516-07-2). As a substituted pyridine, this compound requires careful management to mitigate risks in a laboratory setting. The guidance herein is synthesized from established safety principles for halogenated heterocyclic compounds and data from closely related analogues to ensure a comprehensive safety framework. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical safely and effectively, fostering a culture of proactive safety.
Hazard Assessment: Understanding the Risks
2-Chloro-4-iodo-5-methoxypyridine is classified with several hazard statements that dictate the necessary precautions.[1] Understanding these hazards is the foundational step in developing a robust safety plan.
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H318: Causes serious eye damage [1]
-
H335: May cause respiratory irritation [1]
Given its classification, exposure through ingestion, skin/eye contact, and inhalation must be rigorously prevented. The protocols outlined below are designed to create multiple layers of defense against these exposure routes.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable and serves as the primary barrier between the researcher and the chemical. The selection of specific PPE is based on a thorough risk assessment of the procedures being performed.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard Compliance |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield for splash hazards. | EN 166 (EU) or NIOSH (US) approved |
| Skin and Body Protection | Chemically resistant gloves (Butyl rubber or Neoprene recommended). A flame-retardant, fully-buttoned lab coat. | EN 374 (EU) or equivalent |
| Respiratory Protection | All handling must occur in a certified chemical fume hood. Respirator required if a fume hood is unavailable. | NIOSH (US) or EN 14387 (EU) |
| Footwear | Closed-toe, chemical-resistant shoes. | N/A |
Detailed PPE Rationale
-
Eye and Face Protection : Due to the risk of "serious eye damage" (H318), standard safety glasses are insufficient.[1] Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[2][3] When handling larger quantities or performing reactions with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[2]
-
Hand Protection : Pyridine and its derivatives can be absorbed through the skin. Therefore, selecting the correct glove material is critical. While nitrile gloves are common in laboratories, materials like butyl rubber or neoprene offer superior protection against many chlorinated and aromatic compounds.[4][5] Crucially, always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. [6] Contaminated gloves should be disposed of immediately as hazardous waste.[6]
-
Body Protection : A flame-retardant lab coat, kept fully buttoned, protects against accidental spills on clothing and skin.[2][5][7] For procedures with a higher risk of significant splashes, chemically impervious aprons or coveralls should be worn over the lab coat.
-
Respiratory Protection : The primary engineering control to prevent respiratory irritation (H335) is to handle 2-Chloro-4-iodo-5-methoxypyridine exclusively within a properly functioning and certified chemical fume hood.[5][7][8] This ensures that any vapors or dusts are contained and exhausted safely. In the rare event that a fume hood is not available or if there is a potential to exceed exposure limits (e.g., during a large spill), a NIOSH-approved respirator with organic vapor cartridges is required.[3][7]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, logical workflow minimizes the risk of exposure and ensures experimental integrity.
-
Preparation and Engineering Controls :
-
Ventilation : Confirm that the chemical fume hood has a valid certification and that the airflow is optimal before beginning work.[5]
-
Designated Area : Demarcate a specific area within the fume hood for handling the compound to prevent cross-contamination.
-
Gather Materials : Ensure all necessary equipment, including a designated waste container, is inside the fume hood before introducing the chemical.
-
-
Chemical Handling :
-
Don PPE : Correctly don all required PPE as outlined in the table above before handling the chemical container.
-
Weighing : If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.
-
Container Management : Keep the container tightly closed whenever not in use.[3][5][9]
-
-
Post-Handling :
-
Decontamination : Wipe down the designated handling area with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[6][8] Do not eat, drink, or smoke in the laboratory area.[3][6][8]
-
Emergency Protocols: Spill and Exposure Response
Preparedness is paramount for effectively managing unexpected events.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][10] Seek immediate medical attention.[2]
-
Skin Contact : Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[5][10] If skin irritation occurs, seek medical attention.[3][10]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][10]
-
Ingestion : Do NOT induce vomiting.[2][8] Rinse the mouth with water and seek immediate medical attention.[2][3]
Chemical Spill Response Plan
The response to a spill is dictated by its size and the immediate hazards it presents.
-
Minor Spill (Manageable by trained lab personnel) :
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (respirator may be necessary).
-
Contain the spill by covering it with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[8][11][12]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[4][11]
-
Decontaminate the spill area with soap and water or an appropriate solvent.
-
Dispose of all contaminated materials (including gloves) as hazardous waste.[12][13]
-
-
Major Spill (Requires emergency response) :
-
Immediately evacuate the area.
-
Alert others and activate the nearest fire alarm if there is a fire or significant vapor hazard.
-
Call emergency services and provide them with the chemical name and Safety Data Sheet (SDS).
-
Prevent entry into the contaminated area.
-
Below is a logical workflow for responding to a chemical spill.
Caption: Workflow for chemical spill response.
Disposal Plan
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.
-
Waste Collection : All waste contaminated with 2-Chloro-4-iodo-5-methoxypyridine, including excess reagent, absorbed spill material, and contaminated PPE, must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[2][4]
-
Disposal Route : Do not dispose of this chemical down the drain or in regular trash.[2] All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program, adhering to all local, state, and federal regulations.[2][3][10]
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely handle 2-Chloro-4-iodo-5-methoxypyridine, ensuring the protection of yourself, your colleagues, and the broader environment.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
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Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. Available at: [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
